molecular formula C10H18O B3191241 Pulegol CAS No. 529-02-2

Pulegol

Cat. No.: B3191241
CAS No.: 529-02-2
M. Wt: 154.25 g/mol
InChI Key: JGVWYJDASSSGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pulegol is a natural product found in Mentha spicata, Mentha arvensis, and Zanthoxylum schinifolium with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

529-02-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

5-methyl-2-propan-2-ylidenecyclohexan-1-ol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8,10-11H,4-6H2,1-3H3

InChI Key

JGVWYJDASSSGEK-UHFFFAOYSA-N

SMILES

CC1CCC(=C(C)C)C(C1)O

Canonical SMILES

CC1CCC(=C(C)C)C(C1)O

Other CAS No.

529-02-2

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Pulegol Biosynthesis Pathway in Mentha pulegium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the core biosynthetic pathway of (+)-pulegone, a key monoterpene found in Mentha pulegium (pennyroyal). Pulegone is a significant intermediate in the biosynthesis of menthol and a compound of interest for its own biological activities. This guide details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the pathway and associated workflows to support advanced research and development.

The Core Biosynthetic Pathway to (+)-Pulegone

The biosynthesis of (+)-pulegone in Mentha species is a multi-step enzymatic process localized within the secretory cells of peltate glandular trichomes on the plant's aerial surfaces.[1][2] The pathway begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are generated from the methylerythritol phosphate (MEP) pathway in the plastids.[3][4]

The key steps are as follows:

  • Geranyl Diphosphate (GPP) Synthesis: Geranyl diphosphate synthase (GPPS) catalyzes the condensation of IPP and DMAPP to form the C10 precursor, geranyl diphosphate (GPP).[1][2][4]

  • Cyclization to (-)-Limonene: GPP is cyclized by (-)-limonene synthase (LS) to form the initial monoterpene skeleton, (-)-limonene.[1][3]

  • Hydroxylation: The cytochrome P450 enzyme (-)-limonene-3-hydroxylase (L3H) introduces a hydroxyl group to (-)-limonene, yielding (-)-trans-isopiperitenol.[1][5]

  • Oxidation: The resulting alcohol is oxidized by (-)-trans-isopiperitenol dehydrogenase (IPD) to form the ketone, (-)-isopiperitenone.[1][5][6]

  • Reduction: In a critical stereospecific step, the endocyclic double bond of (-)-isopiperitenone is reduced by the NADPH-dependent (-)-isopiperitenone reductase (IPR) to produce (+)-cis-isopulegone.[6][7][8] It has been demonstrated that piperitenone is not a direct intermediate in this primary pathway.[7]

  • Isomerization: Finally, (+)-cis-isopulegone isomerase (IPGI) catalyzes the migration of the double bond to an exocyclic position, forming the more thermodynamically stable (+)-pulegone.[6][8]

(+)-Pulegone then serves as a crucial branch-point intermediate. It can be converted to menthofuran by menthofuran synthase (MFS) or, more centrally to the menthol pathway, be reduced by (+)-pulegone reductase (PR) to form a mixture of (-)-menthone and (+)-isomenthone.[2][3][9][10]

Pulegol_Biosynthesis_Pathway Pulegol Biosynthesis Pathway in Mentha cluster_0 Plastid cluster_1 Endoplasmic Reticulum / Mitochondria / Cytoplasm IPP IPP + DMAPP GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS Limonene (-)-Limonene GPP->Limonene Limonene Synthase (LS) Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-Hydroxylase (L3H) Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase (IPD) Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone Isopiperitenone Reductase (IPR) Pulegone (+)-Pulegone Isopulegone->Pulegone cis-Isopulegone Isomerase (IPGI) Menthone (-)-Menthone & (+)-Isomenthone Pulegone->Menthone Pulegone Reductase (PR) GPPS GPPS LS LS L3H L3H IPD IPD IPR IPR IPGI IPGI PR PR

Caption: The core enzymatic pathway from primary metabolites to (+)-pulegone.

Quantitative Data

Quantitative analysis of the this compound biosynthesis pathway involves measuring metabolite concentrations and determining the kinetic properties of the enzymes involved.

Table 1: Metabolite Composition in Mentha pulegium

The relative abundance of pulegone and related monoterpenes can vary significantly based on environmental conditions, plant developmental stage, and geographic location.[11][12][13] The data below is compiled from various Gas Chromatography-Mass Spectrometry (GC-MS) analyses of M. pulegium essential oil.

CompoundChemical ClassRelative Percentage (%)Reference
PulegoneMonoterpene Ketone2.76 - 87.92[11][13][14][15][16]
MenthoneMonoterpene Ketone21.2 - 26.8[11][16]
IsomenthoneMonoterpene KetoneVaries[16]
LimoneneMonoterpene2.51 - 2.99[14]
PiperitoneMonoterpene Ketone23.08[13]
PiperitenoneMonoterpene Ketone12.06[13]
MentholMonoterpene Alcohol59.73 - 65.43[14]

Note: Percentages represent the relative peak area in the chromatogram and can vary substantially.

Table 2: Enzyme Kinetic Parameters

Kinetic data for the enzymes in the pathway provide insight into reaction rates and substrate affinities. Data is most readily available for the well-characterized enzymes from the related Mentha piperita.

EnzymeSubstrateK_m (μM)k_cat (s⁻¹)Optimal pHCofactorReference
(+)-Pulegone Reductase (PR)(+)-Pulegone2.31.85.0NADPH[6]
(+)-Pulegone Reductase (PR)NADPH6.91.85.0-[6]

Experimental Protocols

Investigating the this compound biosynthesis pathway requires a combination of analytical chemistry, biochemistry, and molecular biology techniques.

Metabolite Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for identifying and quantifying volatile monoterpenes like pulegone in plant extracts.

Objective: To separate, identify, and quantify the components of Mentha pulegium essential oil or solvent extracts.

Methodology:

  • Extraction: Essential oils are typically extracted from dried aerial parts of the plant via hydrodistillation. Alternatively, methanolic extracts can be prepared for broader metabolite profiling.[14][15][17]

  • GC Separation: The extract is injected into a gas chromatograph.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[14]

    • Column: A capillary column, such as a CYCLODEX-B or HP-5, is used for separation.[18]

    • Temperature Program: A typical oven temperature program starts at a low temperature (e.g., 40-85°C), holds for several minutes, and then ramps up to a higher temperature (e.g., 200°C) to elute all compounds.[14][18]

  • MS Detection: As compounds elute from the GC column, they enter a mass spectrometer.

    • Ionization: Electron Ionization (EI) at 70 eV is standard.[18]

    • Detection: The mass spectrometer scans a mass range (e.g., 50-500 Da) to generate a mass spectrum for each eluting compound.[18]

  • Compound Identification: Compounds are identified by comparing their retention times and mass spectra to those of authentic standards and by searching spectral libraries like the NIST Mass Spectral Library.[14]

  • Quantification: The relative percentage of each compound is determined by comparing its peak area to the total peak area of all identified compounds.[15] For absolute quantification, calibration curves with authentic standards are used.[19]

Recombinant Enzyme Assays

Enzyme assays are crucial for characterizing the function and kinetics of individual enzymes in the pathway.

Objective: To determine the catalytic activity and kinetic parameters (K_m, k_cat) of a biosynthetic enzyme (e.g., Pulegone Reductase).

Methodology:

  • Gene Cloning and Expression: The gene encoding the target enzyme (e.g., PR from Mentha) is cloned into an expression vector (e.g., pET21b) and transformed into an expression host like E. coli.[19] The recombinant protein, often with a purification tag (e.g., His6-tag), is overexpressed.

  • Protein Purification: The bacterial cells are lysed, and the target protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography).

  • Enzyme Assay Reaction:

    • Reaction Mixture: A typical reaction (e.g., for Pulegone Reductase) contains a buffer (e.g., 50 mM KH2PO4, pH 7.5), the purified enzyme (e.g., 30 µM), the substrate (e.g., 20 µM (+)-pulegone), and the necessary cofactor (e.g., 10 mM NADPH).[18] A cofactor regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is often included for sustained activity.[18][20]

    • Incubation: The reaction is initiated by adding the substrate or enzyme and incubated at a controlled temperature (e.g., 31°C) for a specific time (e.g., 1 hour).[18]

  • Product Analysis: The reaction is stopped (e.g., by adding an organic solvent like n-hexane). The organic layer containing the substrate and products is then analyzed by GC-MS to quantify the formation of products (e.g., (-)-menthone and (+)-isomenthone).[18]

  • Kinetic Analysis: To determine K_m and k_cat, the assay is repeated with varying substrate concentrations, and the initial reaction velocities are plotted against substrate concentration, fitting the data to the Michaelis-Menten equation.

Experimental_Workflow Workflow for Gene Expression and Metabolite Analysis cluster_Plant Plant Material cluster_Extraction Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation Plant Mentha pulegium Plant (e.g., under different conditions) Harvest Harvest Leaf Tissue Plant->Harvest Split Harvest->Split RNA_Ext Total RNA Extraction Split->RNA_Ext Metabolite_Ext Metabolite Extraction (e.g., Hydrodistillation) Split->Metabolite_Ext cDNA cDNA Synthesis RNA_Ext->cDNA GCMS GC-MS Analysis Metabolite_Ext->GCMS qPCR qRT-PCR Analysis cDNA->qPCR Gene_Exp Relative Gene Expression (Transcript Levels) qPCR->Gene_Exp Met_Prof Metabolite Profile (Pulegone, etc.) GCMS->Met_Prof Correlation Correlate Gene Expression with Metabolite Accumulation Gene_Exp->Correlation Met_Prof->Correlation

Caption: A logical workflow for analyzing gene expression and metabolite profiles.
Gene Expression Analysis via qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of genes encoding the biosynthetic enzymes, providing insights into the transcriptional regulation of the pathway.

Objective: To quantify the expression levels of key genes like (-)-isopiperitenone reductase (IPR) and (+)-pulegone reductase (PR) in different tissues or under various experimental conditions (e.g., drought stress).[21]

Methodology:

  • RNA Extraction: Total RNA is isolated from specific Mentha tissues (e.g., leaves, flowers).

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA), which serves as the template for PCR.

  • Primer Design: Gene-specific primers are designed for each target gene and for a reference (housekeeping) gene for normalization.

  • qRT-PCR Reaction: The reaction is performed in a real-time PCR machine using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The machine monitors the fluorescence increase in real-time as the DNA is amplified.

  • Data Analysis: The cycle threshold (Ct) value for each gene is determined. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing its expression to the reference gene and comparing it to a control condition.[21][22] This allows for the determination of up- or down-regulation of pathway genes in response to specific stimuli.[21][23]

References

Enantiomers of Pulegol: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulegol, a monoterpenoid alcohol, is a chiral molecule existing as two enantiomers: (+)-pulegol and (-)-pulegol. These stereoisomers, while possessing identical chemical formulas and connectivity, can exhibit distinct biological activities due to their differential interactions with chiral biological receptors. This technical guide provides an in-depth overview of the known biological activities of this compound enantiomers, with a focus on their insecticidal, antimicrobial, and anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental methodologies, and illustrates key experimental workflows and signaling pathways to facilitate further research and drug development.

It is critical to note that while the interest in the stereospecific bioactivities of chiral compounds is growing, the scientific literature presents a significant data gap in the direct comparative analysis of (+)-pulegol and (-)-pulegol. Much of the available research has been conducted on the oxidized form, pulegone, or on essential oils containing a mixture of related terpenoids. Therefore, where direct comparative data for this compound enantiomers is unavailable, this guide will present data for the closely related pulegone enantiomers to provide the most relevant context, with the explicit clarification that these are not direct data for this compound enantiomers.

Insecticidal Activity

This compound and its derivatives have demonstrated significant potential as natural insecticides. The insecticidal action of monoterpenes is often attributed to their neurotoxic effects, primarily through the inhibition of the enzyme acetylcholinesterase (AChE) and modulation of the γ-aminobutyric acid (GABA) receptor. While direct comparative studies on the insecticidal activity of this compound enantiomers are limited, research on the enantiomers of the related ketone, pulegone, provides valuable insight.

Quantitative Data
CompoundTarget InsectAssay TypeMetricValue
(+)-PulegoneSitophilus zeamaisFumigant ToxicityLC50 (24h)23.04 µl/L air[1]
(-)-PulegoneSitophilus zeamaisFumigant ToxicityLC50 (24h)Data not available
(+)-PulegoneTribolium castaneumContact ToxicityLD5011.11 µ g/insect [2]
(-)-PulegoneTribolium castaneumContact ToxicityLD50Data not available
Pulegone (isomer unspecified)Callosobruchus maculatusFumigant ToxicityLC50 (24h)95.80 µl/L air
Experimental Protocol: Fumigant Toxicity Assay

This protocol is designed to assess the toxicity of volatile compounds like this compound enantiomers to stored product insects.

Materials:

  • (+)-Pulegol and (-)-pulegol

  • Volatile solvent (e.g., acetone)

  • Glass jars or vials of a known volume (fumigation chambers)

  • Filter paper strips

  • Test insects (e.g., Sitophilus zeamais)

  • Controlled environment chamber (25 ± 1°C, 65 ± 5% RH)

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of each this compound enantiomer in a volatile solvent.

  • Application: Apply a precise volume (e.g., 10 µL) of each test solution onto a filter paper strip. Allow the solvent to evaporate completely.

  • Insect Exposure: Place the treated filter paper inside the fumigation chamber and introduce a known number of adult insects (e.g., 20). A control group with solvent-treated filter paper should be included.

  • Incubation: Seal the chambers and incubate in a controlled environment for a specified period (e.g., 24, 48, or 72 hours).

  • Mortality Assessment: After the exposure period, count the number of dead insects. Insects that do not respond to probing are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration for 50% of the population) values using probit analysis.

Fumigant_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Data Analysis prep_solutions Prepare this compound Solutions apply_solutions Apply Solutions to Filter Paper prep_solutions->apply_solutions prep_chambers Prepare Fumigation Chambers introduce_insects Introduce Insects prep_chambers->introduce_insects apply_solutions->introduce_insects incubate Incubate for 24-72h introduce_insects->incubate assess_mortality Assess Mortality incubate->assess_mortality calculate_lc50 Calculate LC50 assess_mortality->calculate_lc50

Workflow for Fumigant Toxicity Assay

Antimicrobial Activity

Monoterpenes, including this compound, are known for their broad-spectrum antimicrobial properties. Their lipophilic nature allows them to disrupt the cell membranes of microorganisms, leading to increased permeability and leakage of cellular components.

Quantitative Data

Direct comparative data for the antimicrobial activity of (+)-pulegol and (-)-pulegol is scarce. The following table presents data for pulegone and derivatives of isothis compound.

CompoundMicroorganismAssay TypeMetricValue (µM)
Pulegone (isomer unspecified)Staphylococcus aureusBroth MicrodilutionMIC12.5[3][4]
Naphthylmethyl-substituted β-aminolactone (from (+)-neoisothis compound)Staphylococcus aureusBroth MicrodilutionMIC12.5[3][4]
Pulegone (isomer unspecified)Escherichia coliBroth MicrodilutionMICData not available
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

Materials:

  • (+)-Pulegol and (-)-pulegol

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland

  • Positive control (microorganism in broth)

  • Negative control (broth only)

  • Standard antibiotic (e.g., ampicillin, fluconazole)

Procedure:

  • Preparation of Stock Solution: Dissolve the this compound enantiomers in DMSO to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution in the broth medium to achieve a range of test concentrations.

  • Inoculation: Add a standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or with the aid of a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_dilutions Perform Serial Dilutions in 96-well Plate prep_stock->prep_dilutions inoculate Inoculate Wells prep_dilutions->inoculate prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate determine_mic Determine MIC incubate->determine_mic

Workflow for Broth Microdilution Assay

Anti-inflammatory Activity

This compound and related monoterpenes have demonstrated anti-inflammatory properties in various preclinical models. The proposed mechanism involves the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and the nuclear factor-kappa B (NF-κB) signaling pathway.

Quantitative Data

Direct comparative data for the anti-inflammatory activity of (+)-pulegol and (-)-pulegol is not available. The following table presents data for pulegone and isothis compound.

CompoundAnimal ModelMetricDose (mg/kg)% Inhibition of Edema
Pulegone (isomer unspecified)Carrageenan-induced paw edema (rats)Edema volume100Significant reduction (quantitative data varies)
Isothis compound (isomer unspecified)Carrageenan-induced paw edema (mice)Edema volume1081.20% (at 4h)[6]
Isothis compound (isomer unspecified)Carrageenan-induced paw edema (mice)Edema volume50Significant reduction[2]
S(+)-zaltoprofen (for comparison)Carrageenan-induced paw edema (rodents)Edema volume-Potent inhibition[7]
R(-)-zaltoprofen (for comparison)Carrageenan-induced paw edema (rodents)Edema volume-No inhibition[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[3][8][9][10][11]

Materials:

  • (+)-Pulegol and (-)-pulegol

  • Vehicle (e.g., saline, Tween 80)

  • Carrageenan (1% solution in saline)

  • Rodents (e.g., Wistar rats or Swiss mice)

  • Plethysmometer or calipers for measuring paw volume

  • Positive control (e.g., indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Divide animals into groups: vehicle control, positive control, and test groups receiving different doses of each this compound enantiomer. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Paw_Edema_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis acclimatize Acclimatize Animals group_animals Group Animals acclimatize->group_animals administer_compounds Administer this compound/Controls group_animals->administer_compounds induce_edema Induce Edema with Carrageenan administer_compounds->induce_edema measure_paw_volume Measure Paw Volume induce_edema->measure_paw_volume calculate_inhibition Calculate % Inhibition measure_paw_volume->calculate_inhibition

Workflow for Carrageenan-Induced Paw Edema Assay

Signaling Pathways

The biological activities of this compound and its derivatives are mediated through their interaction with specific cellular signaling pathways. While direct evidence for the enantiomers of this compound is limited, the known mechanisms of related monoterpenes, particularly in the context of inflammation, point towards the modulation of the NF-κB pathway.

Proposed Anti-inflammatory Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB signaling cascade. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα allows the NF-κB dimer (p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Monoterpenes such as pulegone are thought to exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and reducing the expression of pro-inflammatory mediators.

Proposed Mechanism of this compound in the NF-κB Signaling Pathway

Conclusion and Future Directions

The enantiomers of this compound represent a promising area for the development of novel therapeutic and pest management agents. However, a significant gap exists in the scientific literature regarding the direct comparative analysis of the biological activities of (+)-pulegol and (-)-pulegol. The available data on related compounds, such as pulegone and isothis compound, suggest that stereochemistry likely plays a crucial role in their biological effects.

Future research should prioritize the following:

  • Direct Comparative Studies: Conduct comprehensive studies directly comparing the insecticidal, antimicrobial, and anti-inflammatory activities of purified (+)-pulegol and (-)-pulegol to elucidate their enantioselective effects.

  • Mechanism of Action: Investigate the specific molecular targets and signaling pathways modulated by each this compound enantiomer to understand the basis of their differential activities.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Develop QSAR models to predict the biological activities of other related chiral monoterpenoids.

  • Toxicological and Safety Assessments: Perform thorough toxicological evaluations of the individual enantiomers to determine their safety profiles for potential applications.

A deeper understanding of the enantioselective biological activities of this compound will be instrumental in unlocking their full potential in drug discovery and the development of new, effective, and potentially safer bioactive compounds.

References

An In-depth Technical Guide to the Natural Sources and Distribution of Pulegol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulegol and its isomers, including isothis compound, are naturally occurring monoterpenoid alcohols found in a variety of aromatic plants. These compounds are of significant interest to the pharmaceutical and flavor industries due to their biological activities and sensory properties. This technical guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of this compound isomers. It includes quantitative data on their occurrence in various plant species, detailed experimental protocols for their extraction and analysis, and visual representations of their biosynthetic pathways and analytical workflows.

Introduction to this compound and its Isomers

This compound (p-menth-4(8)-en-3-ol) and its more common isomer, isothis compound (p-menth-8-en-3-ol), are chiral monoterpenoids. Isothis compound exists as four diastereomeric pairs of enantiomers: isothis compound, isoisothis compound, neoisothis compound, and neoisoisothis compound, arising from its three chiral centers.[1] The most commercially significant isomer is (-)-isothis compound, which serves as a key precursor in the industrial synthesis of (-)-menthol.[1] These compounds are primarily recognized as intermediates or byproducts in the biosynthesis of menthol in plants of the Mentha genus.

Natural Occurrence and Distribution

This compound and its isomers are predominantly found in the essential oils of plants belonging to the Lamiaceae family, particularly in the genera Mentha, Calamintha, and Lippia. The distribution and concentration of these isomers can vary significantly depending on the plant species, geographical origin, and stage of growth.[2][3]

Quantitative Distribution in Plant Essential Oils

The following tables summarize the quantitative data on the presence of this compound and isothis compound in various plant species.

Table 1: this compound Content in Essential Oils of Various Plant Species

Plant SpeciesPlant PartThis compound Content (%)Geographical OriginReference
Mentha pulegiumAerial parts68.86 - 70.92Morocco[4]
Mentha pulegiumAerial parts65.52Iran[5]
Mentha pulegium-74.04Morocco[6]
Mentha pulegium-43.3 - 87.3Algeria[7]
Mentha pulegium-65.9 - 83.1India[8]
Calamintha nepeta-21.4 - 84.7Italy[9]
Mentha × piperita-up to 13.0Various European[10]
Mentha × piperita-~1-[11]

Table 2: Isothis compound Content in Essential Oils of Various Plant Species

Plant SpeciesPlant PartIsothis compound Content (%)Geographical OriginReference
Mentha pulegiumAerial parts2.53Iran[5]
Mentha arvensis-0.81 - 1.57India (Kumaon)[12]
Mentha × piperita-max 0.2European Pharmacopoeia[10]
Corymbia citriodoraLeaves2.55 - 2.70-[13]

Biosynthesis of this compound Isomers

This compound and isothis compound are key intermediates in the biosynthesis of menthol in Mentha species. The pathway begins with the cyclization of geranyl diphosphate to (-)-limonene.[14] Subsequent enzymatic reactions, including hydroxylations and reductions, lead to the formation of various p-menthane monoterpenoids. Pulegone is a central intermediate that can be reduced to menthone by pulegone reductase, a key stereoselective enzyme.[15][16][17] this compound can be formed as a side product in this pathway.

Menthol Biosynthetic Pathway

The following diagram illustrates the enzymatic steps involved in the biosynthesis of (-)-menthol, highlighting the position of pulegone and its relation to this compound isomers.

Menthol_Biosynthesis GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene Limonene Synthase Isopiperitenol (+)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-hydroxylase Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase cisIsopulegone (+)-cis-Isopulegone Isopiperitenone->cisIsopulegone Isopiperitenone Reductase Pulegone (+)-Pulegone cisIsopulegone->Pulegone Isopulegone Isomerase Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase Isomenthone (+)-Isomenthone Pulegone->Isomenthone Pulegone Reductase Menthol (-)-Menthol Menthone->Menthol Menthone Reductase

Caption: Biosynthetic pathway of (-)-menthol in Mentha species.

Experimental Protocols

The extraction and analysis of this compound isomers from plant materials typically involve steam distillation or solvent extraction followed by chromatographic separation and spectroscopic identification.

Extraction of Essential Oils

A common method for extracting essential oils from aromatic plants is hydrodistillation.

Protocol: Hydrodistillation using a Clevenger-type apparatus [4]

  • Plant Material Preparation: Air-dry the aerial parts of the plant material at room temperature.

  • Hydrodistillation: Place 100 g of the dried plant material in a flask with a sufficient volume of water.

  • Apparatus Setup: Connect the flask to a Clevenger-type apparatus.

  • Distillation: Heat the flask to boiling and continue the distillation for 3 hours. The essential oil will be collected in the calibrated tube of the apparatus.

  • Oil Collection and Drying: Separate the essential oil from the aqueous layer. Dry the oil over anhydrous sodium sulfate.

  • Storage: Store the extracted essential oil in a sealed vial at 4°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most widely used technique for the identification and quantification of volatile compounds like this compound isomers in essential oils.[18][19]

Protocol: GC-MS Analysis of this compound Isomers [4][5]

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or dichloromethane).

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Column: Employ a capillary column suitable for separating terpenes, such as a DB-5 or HP-5MS column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50-60°C, hold for a few minutes, then ramp up to 240-265°C at a rate of 2.5-3°C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Compound Identification: Identify the compounds by comparing their mass spectra with those in a mass spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards or literature values.

  • Quantification: Determine the relative percentage of each compound by integrating the peak areas in the total ion chromatogram.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the extraction and analysis of this compound isomers from plant material.

Experimental_Workflow PlantMaterial Plant Material (e.g., Mentha leaves) Extraction Hydrodistillation / Solvent Extraction PlantMaterial->Extraction EssentialOil Essential Oil Extraction->EssentialOil GCMS_Analysis GC-MS Analysis EssentialOil->GCMS_Analysis DataProcessing Data Processing GCMS_Analysis->DataProcessing Identification Compound Identification (Mass Spectra, Retention Indices) DataProcessing->Identification Quantification Quantification (Peak Area Integration) DataProcessing->Quantification Results Quantitative Composition of this compound Isomers Identification->Results Quantification->Results

References

Toxicological Profile of Pulegol in Mammalian Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulegol, a monoterpene found in various essential oils, presents a complex toxicological profile of significant interest in the fields of toxicology and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on mammalian systems, with a primary focus on its metabolite, pulegone, which is often the compound studied in toxicological assessments. The primary target organ for this compound and pulegone toxicity is the liver, with hepatotoxicity being a major concern. The mechanism of toxicity is largely attributed to metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive metabolites such as menthofuran. This guide summarizes key findings on its metabolism, organ-specific toxicities, genotoxicity, and carcinogenicity. Quantitative toxicological data are presented in structured tables for ease of comparison. Detailed experimental protocols for key toxicological assays are provided, and critical metabolic and signaling pathways are visualized using diagrams to facilitate a deeper understanding of its toxicological mechanisms.

Introduction

This compound is a naturally occurring monoterpenoid alcohol. However, much of the toxicological data available is for its oxidized form, (R)-(+)-pulegone, a major constituent of essential oils from plants like pennyroyal and peppermint. Historically, pennyroyal oil has been used in traditional medicine, but reports of severe toxicity, including fatalities, have prompted extensive toxicological investigation. Understanding the toxicological profile of this compound and its metabolites is crucial for risk assessment and for the development of safer therapeutic agents derived from natural products.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for pulegone, the primary metabolite of this compound, in various mammalian systems.

Table 1: Acute Toxicity of (R)-(+)-Pulegone

SpeciesRoute of AdministrationLD50 (mg/kg bw)Reference(s)
RatOral470[1]
RatIntraperitoneal150[2]
MouseSubcutaneous1709[2]
DogIntravenous330 (LDLo)[2]

LDLo: Lowest published lethal dose

Table 2: Subchronic and Chronic Toxicity of (R)-(+)-Pulegone

SpeciesStudy DurationNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key Effects Observed at LOAELReference(s)
Rat28-day-80Histopathological changes in the white matter of the cerebellum[2]
Rat90-day40 (for nephropathy)-Nephropathy associated with hyaline droplets[1]
Rat (Female)2-year-18.75Nephropathy, hepatotoxicity, incidences of urinary bladder papilloma[1]
Mouse2-year-37.5Hepatocellular adenoma, hepatocellular carcinoma, and hepatoblastoma[1]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Metabolism and Mechanism of Toxicity

The toxicity of this compound is intrinsically linked to its metabolic activation. The primary metabolic pathways occur in the liver and involve cytochrome P450 (CYP) enzymes.

Metabolic Activation

This compound is oxidized to pulegone, which is then further metabolized. A key step in pulegone's bioactivation is the formation of menthofuran, a proximate toxic metabolite. This metabolic conversion is catalyzed by CYP enzymes. The formation of reactive metabolites is a critical event, as these can covalently bind to cellular macromolecules, leading to cellular damage. Pretreatment with CYP inducers like phenobarbital can enhance pulegone's hepatotoxicity, while inhibitors such as piperonyl butoxide can reduce it, highlighting the central role of metabolic activation.

This compound Metabolic Activation This compound This compound Pulegone (R)-(+)-Pulegone This compound->Pulegone Oxidation Menthofuran Menthofuran (Proximate Toxin) Pulegone->Menthofuran CYP450 Metabolism ReactiveMetabolites Reactive Metabolites (e.g., γ-ketoenal) Menthofuran->ReactiveMetabolites Further Metabolism CellularDamage Cellular Damage (Hepatotoxicity) ReactiveMetabolites->CellularDamage Covalent Binding to Cellular Macromolecules This compound-Induced Apoptosis Pulegone Pulegone Metabolites ROS Increased ROS (Oxidative Stress) Pulegone->ROS Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Damage Bax Bax (Pro-apoptotic) ROS->Bax Activation CytC Cytochrome c Release Mitochondria->CytC Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibition Bax->Mitochondria Pore Formation Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Hepatotoxicity Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_mechanism Mechanistic Studies CellLines Hepatoma Cell Lines (e.g., HepG2) Cytotoxicity Cytotoxicity Assays (MTT, LDH) CellLines->Cytotoxicity PrimaryHepatocytes Primary Hepatocytes (Human, Rat, Mouse) PrimaryHepatocytes->Cytotoxicity MetabolicActivity Metabolic Activity Assays (CYP Inhibition/Induction) PrimaryHepatocytes->MetabolicActivity AcuteTox Acute Toxicity Study (Rodents) Cytotoxicity->AcuteTox Dose-range finding SubchronicTox Subchronic Toxicity Study (e.g., 28-day, 90-day) AcuteTox->SubchronicTox Histopathology Histopathology of Liver SubchronicTox->Histopathology SerumBiochemistry Serum Biochemistry (ALT, AST) SubchronicTox->SerumBiochemistry OxidativeStress Oxidative Stress Markers (ROS, GSH) Histopathology->OxidativeStress Investigate cellular changes ApoptosisAssays Apoptosis Assays (Caspase activity, Annexin V) SerumBiochemistry->ApoptosisAssays Investigate cell death GeneExpression Gene Expression Analysis (qPCR, Western Blot) OxidativeStress->GeneExpression ApoptosisAssays->GeneExpression

References

Pulegone Metabolism and Detoxification: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulegone, a monoterpene found in various mint species, is of significant interest to the scientific community due to its potential hepatotoxicity. Understanding its metabolic activation and subsequent detoxification pathways is crucial for risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the in vivo metabolism and detoxification of pulegone, with a focus on the enzymatic processes, quantitative data, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology.

Introduction

(R)-(+)-Pulegone is a major constituent of pennyroyal oil and is known for its hepatotoxic effects.[1][2] The toxicity of pulegone is not inherent to the parent molecule but arises from its metabolic activation by cytochrome P450 (CYP) enzymes into reactive metabolites.[3] The primary toxic metabolite is menthofuran, which can cause centrilobular necrosis in the liver.[2][3] The balance between metabolic activation and detoxification pathways ultimately determines the extent of pulegone-induced liver injury. This guide will delve into the intricate mechanisms of pulegone metabolism, the formation of toxic intermediates, and the cellular defense systems involved in their detoxification.

Pulegone Metabolism: Bioactivation Pathways

The in vivo metabolism of pulegone is a complex process involving multiple enzymatic reactions, primarily occurring in the liver. The main pathways of pulegone metabolism are hydroxylation, reduction, and conjugation.[4]

Cytochrome P450-Mediated Oxidation

The initial and most critical step in pulegone's bioactivation is its oxidation by cytochrome P450 enzymes. This process primarily leads to the formation of menthofuran, a key proximate hepatotoxin.[3]

  • Formation of Menthofuran: Pulegone is hydroxylated at the allylic C9 position to form 9-hydroxypulegone, which then undergoes intramolecular cyclization to yield menthofuran.[4]

  • Involvement of CYP Isoforms: Several human CYP isoforms have been identified as being responsible for the conversion of pulegone to menthofuran. The primary enzymes involved are CYP2E1, CYP1A2, and CYP2C19.[5]

Other Oxidative Pathways

Besides the formation of menthofuran, pulegone can undergo hydroxylation at other positions, such as the C5 position to form 5-hydroxypulegone. This metabolite can then be dehydrated to piperitenone.[6]

Detoxification Mechanisms

The detoxification of pulegone and its reactive metabolites is crucial for mitigating its toxic effects. The primary detoxification pathways involve conjugation reactions.

Glutathione Conjugation

Glutathione (GSH), a major intracellular antioxidant, plays a pivotal role in the detoxification of pulegone's electrophilic metabolites.[7] Depletion of hepatic GSH has been shown to exacerbate pulegone-induced hepatotoxicity.[7]

  • Direct Conjugation: Pulegone can undergo Michael addition with glutathione, a reaction that can be catalyzed by glutathione S-transferases (GSTs).[4]

  • Conjugation of Reactive Metabolites: The reactive metabolites of menthofuran can also be conjugated with GSH, leading to their neutralization and excretion.[8]

Glucuronidation

Hydroxylated metabolites of pulegone can undergo glucuronidation, a phase II metabolic reaction that increases their water solubility and facilitates their excretion in the urine and bile.[4]

Quantitative Data

Table 1: Enzyme Kinetics of Pulegone Metabolism
EnzymeSubstrateProductKm (µM)Vmax (nmol/min/nmol P450)Reference
Human CYP2E1(R)-(+)-PulegoneMenthofuran298.4[5]
Human CYP1A2(R)-(+)-PulegoneMenthofuran942.4[5]
Human CYP2C19(R)-(+)-PulegoneMenthofuran311.5[5]
Table 2: In Vivo Toxicity Data of Pulegone
SpeciesRoute of AdministrationLD50Observed EffectsReference
RatIntraperitoneal150 mg/kgHepatotoxicity[1][9]
MouseSubcutaneous1709 mg/kg-[1][9]
DogIntravenous330 mg/kg (Absolute Lethal Dose)-[1]
RatOral (28 days)80-160 mg/kg/dayAtonia, decreased creatinine, liver and cerebellum histopathological changes[10]
MouseIntraperitoneal300-500 mg/kgHepatic necrosis, elevated SGPT/ALT[1]
Table 3: Urinary Metabolite Concentrations in Rats
CompoundDose (mg/kg)Concentration in 18-h Urine (µg/mL)Reference
Pulegone751.8 ± 0.5[11][12]
1503.5 ± 0.8[11][12]
Piperitone754.9 ± 1.2[11][12]
1504.2 ± 1.0[11][12]
Piperitenone7511.2 ± 2.5[11][12]
15018.9 ± 4.1[11][12]
Menthofuran750.7 ± 0.2[11][12]
1501.5 ± 0.3[11][12]

Signaling Pathways

Pulegone-induced toxicity is closely linked to the induction of oxidative stress. While direct modulation of specific signaling pathways by pulegone is still under investigation, changes in gene expression related to oxidative stress response, such as the activation of the Nrf2 pathway, have been suggested.[13] The Keap1-Nrf2 pathway is a critical regulator of cellular antioxidant responses. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus to activate the transcription of antioxidant genes.[14]

Experimental Protocols

In Vivo Rodent Study Protocol
  • Animal Model: Male F344/N rats or B6C3F1 mice are commonly used.[5]

  • Pulegone Administration: Pulegone is typically dissolved in a vehicle like corn oil and administered via oral gavage. Doses can range from 18.75 to 150 mg/kg body weight for sub-chronic studies.[15][16]

  • Sample Collection:

    • Urine: 18-hour urine samples can be collected using metabolic cages.[11][16]

    • Blood: Blood samples are collected via cardiac puncture at the time of sacrifice for serum enzyme analysis (ALT, AST).[3][17]

    • Tissues: Liver and other organs are collected, weighed, and fixed in 10% neutral buffered formalin for histopathological examination or flash-frozen for molecular analysis.[3]

  • Analysis:

    • Serum Enzymes: ALT and AST levels are measured using standard clinical chemistry analyzers.[3][18]

    • Histopathology: Formalin-fixed tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation.[3]

HPLC Method for Pulegone Metabolite Analysis
  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 column is typically used for separation.[19]

  • Mobile Phase: A common mobile phase is a gradient of methanol and water. For example, a mixture of MeOH-H2O (80:20) can be used.[19]

  • Detection: Pulegone and its metabolites can be detected by UV absorbance at 252 nm.[19]

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known standards.[19]

GC-MS Method for Pulegone Metabolite Analysis
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Extraction: Metabolites can be extracted from urine using simultaneous distillation-extraction (SDE) with a solvent like dichloromethane.[20]

  • Column: A capillary column such as a 3% OV-101 is used for separation.[21]

  • Temperature Program: A temperature gradient is employed, for example, from 100°C to 300°C at a rate of 15°C/minute.[21]

  • Detection: Mass spectrometry is used for the identification and quantification of the metabolites based on their mass spectra and retention times.[20][21]

In Vitro Glutathione Depletion Assay
  • Cell Culture: A suitable cell line, such as HepG2 human hepatocarcinoma cells, is cultured to approximately 80% confluency.[22]

  • Treatment: Cells are treated with varying concentrations of pulegone for a specified duration.

  • Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable buffer (e.g., 5% sulfosalicylic acid).[22]

  • GSH/GSSG Measurement: The levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) in the cell lysate are determined using a colorimetric assay kit, which is often based on the enzymatic recycling method with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)).[23][24]

  • Data Analysis: The GSH/GSSG ratio is calculated to assess the level of oxidative stress. A decrease in this ratio indicates increased oxidative stress.

Visualizations

Diagram 1: Pulegone Metabolic Pathways

Pulegone_Metabolism Pulegone Pulegone Hydroxylation Hydroxylation Pulegone->Hydroxylation CYP450s (e.g., CYP2E1, 1A2) Reduction Reduction Pulegone->Reduction Conjugation Conjugation Pulegone->Conjugation GST Menthofuran Menthofuran (Hepatotoxic) Hydroxylation->Menthofuran Piperitenone Piperitenone Hydroxylation->Piperitenone Glucuronide_Conjugates Glucuronide Conjugates Hydroxylation->Glucuronide_Conjugates Menthone Menthone/ Isomenthone Reduction->Menthone GSH_Conjugates Glutathione Conjugates Conjugation->GSH_Conjugates Menthofuran->Conjugation Excretion Excretion GSH_Conjugates->Excretion Glucuronide_Conjugates->Excretion

Caption: Major metabolic pathways of pulegone in vivo.

Diagram 2: Experimental Workflow for In Vivo Pulegone Toxicity Study

Pulegone_Toxicity_Workflow start Start animal_model Select Animal Model (e.g., F344 Rats) start->animal_model pulegone_admin Pulegone Administration (Oral Gavage) animal_model->pulegone_admin sample_collection Sample Collection (Urine, Blood, Tissues) pulegone_admin->sample_collection analysis Analysis sample_collection->analysis serum_analysis Serum Enzyme Analysis (ALT, AST) analysis->serum_analysis histo_analysis Histopathology (H&E Staining) analysis->histo_analysis metabolite_analysis Metabolite Analysis (HPLC, GC-MS) analysis->metabolite_analysis end End serum_analysis->end histo_analysis->end metabolite_analysis->end

Caption: Workflow for a typical in vivo pulegone toxicity study.

Diagram 3: Keap1-Nrf2 Signaling Pathway in Response to Pulegone-Induced Oxidative Stress

Nrf2_Pathway cluster_0 Nucleus Pulegone Pulegone Metabolites Oxidative_Stress Oxidative Stress (ROS) Pulegone->Oxidative_Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Detoxification Cellular Detoxification and Protection Antioxidant_Genes->Detoxification Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: The Keap1-Nrf2 pathway in response to oxidative stress.

Conclusion

The metabolism of pulegone is a double-edged sword, involving both bioactivation to the hepatotoxic metabolite menthofuran and detoxification through conjugation pathways. The balance between these processes, largely dependent on the activity of CYP450 enzymes and the availability of glutathione, is a key determinant of individual susceptibility to pulegone-induced liver injury. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in further investigating the toxicology of pulegone and developing strategies to mitigate its adverse effects. Further research into the specific signaling pathways modulated by pulegone and its metabolites will provide deeper insights into its mechanisms of toxicity and may reveal novel therapeutic targets.

References

A Historical Perspective on the Ethnobotanical Uses of Pulegone: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulegone, a naturally occurring monoterpene ketone, is the principal component of the essential oil of several plants in the Lamiaceae family, most notably pennyroyal (Mentha pulegium and Hedeoma pulegioides). Historically, these plants have been integral to traditional medicine systems worldwide for a diverse range of applications, from culinary flavoring to potent medicinal preparations. This technical guide provides a comprehensive historical perspective on the ethnobotanical uses of pulegone-rich plants, with a focus on the scientific basis for their traditional applications and the mechanisms underlying their physiological effects. This document summarizes key quantitative toxicological data, details relevant experimental protocols for assessing pulegone's biological activity, and presents signaling pathways implicated in its metabolism and toxicity.

Introduction

The use of plants for medicinal purposes is a practice as old as humanity itself. Among the vast pharmacopeia of the natural world, pulegone-containing plants have a rich and complex history. Ancient Greek and Roman physicians, including Dioscorides and Pliny the Elder, documented the use of pennyroyal as a culinary herb and for its medicinal properties.[1][2][3] Its name is believed to be derived from the Latin word "pulex," meaning flea, alluding to its traditional use as an insect repellent.[1][2] This guide delves into the historical ethnobotanical applications of pulegone, bridging traditional knowledge with modern scientific understanding to provide a resource for researchers in ethnopharmacology, toxicology, and drug development.

Ethnobotanical Uses of Pulegone-Containing Plants

The primary sources of pulegone in traditional medicine are European pennyroyal (Mentha pulegium) and American pennyroyal (Hedeoma pulegioides).[1][2] While belonging to different genera, they have been used interchangeably due to their similar chemical profiles and therapeutic applications.[4][5]

Culinary and Flavoring Agent

Historically, pennyroyal was a common culinary herb, particularly in Greek and Roman cuisine, often used in recipes alongside herbs like lovage, oregano, and coriander.[1] The leaves, with their strong, mint-like aroma, were also brewed into teas for promoting good digestion.[6][7] An essential oil derived from these plants has been utilized by the food industry as a flavoring agent in beverages, ice cream, and baked goods.[6][7]

Insect Repellent

One of the most consistent historical uses of pennyroyal is as an insect repellent.[1][6][7] The crushed leaves and stems were rubbed on the body to ward off fleas, ticks, gnats, and mosquitos.[1][6][7] The essential oil has also been a component in commercial insect repellents.[6][7]

Traditional Medicinal Applications

The medicinal uses of pulegone-rich plants are extensive and varied, though often accompanied by warnings of toxicity.

  • Digestive Aid: A tea made from the leaves was traditionally used as a carminative to treat digestive disorders such as gas, bloating, and stomach aches.[6][7]

  • Respiratory Ailments: European settlers and Native American tribes used pennyroyal to treat colds, whooping cough, and other respiratory ailments, often due to its ability to promote perspiration.[2][5][6][7]

  • Female Health, Emmenagogue, and Abortifacient: Historically, pennyroyal has been widely known for its use in addressing "female disorders."[2] It was used to treat painful menstruation and as an aid in childbirth.[6][7] Most notably, it has a long and well-documented history as an emmenagogue to stimulate menstrual flow and, in higher doses, as a potent abortifacient.[1][2][3][5][8] This application dates back to ancient Greece and Rome.[3][9] However, it is crucial to note that the dose required to induce abortion is dangerously close to, and in some cases, is a lethal dose.[2][10]

Toxicology and Metabolism of Pulegone

The significant toxicity of pulegone, particularly in the form of concentrated essential oil, is a critical aspect of its historical and modern scientific consideration. Ingestion of pennyroyal oil can lead to severe health consequences, including liver and kidney damage, and has been fatal in some instances.[1][11][12]

Quantitative Toxicological Data

The toxicity of pulegone has been evaluated in numerous studies. The following tables summarize key quantitative data on its acute toxicity.

Compound Test Animal Route of Administration LD50 Value Reference
(R)-(+)-PulegoneRatOral470 mg/kg bw[13][14]
IsopulegolRatOral936 mg/kg bw[13]
Isopulegyl acetateRatOral> 5000 mg/kg bw[13]
(S)-(-)-PulegoneMouseIntraperitonealLess toxic than (R)-(+)-isomer[13]
(R)-(+)-PulegoneMouseIntraperitoneal400 mg/kg bw (5/10 deaths)[13]
MenthofuranMouseIntraperitoneal200 mg/kg bw (5/15 deaths)[13]

Table 1: Acute Toxicity (LD50) of Pulegone and Related Compounds.

Compound Test Animal Dose Duration Observed Effects Reference
(R)-(+)-PulegoneRat20, 80, 160 mg/kg bw/day28 daysDose-dependent atonia, reduced water consumption, and body weight gain at higher doses.[14]
(R)-(+)-PulegoneRat100 mg/kg bw/dayNot specifiedIncreased alanine aminotransferase activity.[13]
Peppermint Oil (1.1% pulegone)Rat40 mg/kg bw/day90 daysNOEL for nephropathy.[13]

Table 2: Sub-chronic Toxicity of Pulegone.

Metabolism and Hepatotoxicity

Pulegone itself is not the ultimate toxicant. Its hepatotoxicity is primarily attributed to its metabolic bioactivation in the liver by cytochrome P450 (CYP) enzymes.[15][16][17] The major metabolic pathway involves the oxidation of pulegone to menthofuran, a more potent hepatotoxin.[15][16][17]

The following diagram illustrates the metabolic activation of pulegone.

pulegone_metabolism pulegone Pulegone hydroxypulegone 9-Hydroxypulegone pulegone->hydroxypulegone CYP450 (Oxidation) detoxification Detoxification (e.g., Glutathione Conjugation) pulegone->detoxification menthofuran Menthofuran (Proximate Toxin) hydroxypulegone->menthofuran Intramolecular Cyclization & Dehydration gamma_ketoenal γ-Ketoenal (Ultimate Toxin) menthofuran->gamma_ketoenal CYP450 (Oxidation) protein_adducts Covalent Adducts with Cellular Proteins gamma_ketoenal->protein_adducts Nucleophilic Attack experimental_workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies animal_model Animal Model (e.g., Mice, Rats) dosing Pulegone Administration (Oral Gavage or IP Injection) animal_model->dosing blood_collection Blood Collection dosing->blood_collection tissue_harvesting Tissue Harvesting (Liver, Kidney) dosing->tissue_harvesting serum_analysis Serum Analysis (ALT, AST) blood_collection->serum_analysis histopathology Histopathological Examination tissue_harvesting->histopathology microsomes Human Liver Microsomes incubation Incubation with Pulegone and NADPH microsomes->incubation analysis Metabolite Analysis (LC-MS) incubation->analysis enzyme_kinetics Enzyme Kinetics (Km, Vmax) analysis->enzyme_kinetics pulegone_toxicity_pathway pulegone Pulegone Ingestion liver Liver pulegone->liver menthofuran Menthofuran pulegone->menthofuran Metabolism via CYP450 cyp450 Cytochrome P450 (e.g., CYP2E1, CYP1A2) liver->cyp450 reactive_metabolites Reactive Metabolites (e.g., γ-Ketoenal) menthofuran->reactive_metabolites Further Oxidation gsh_depletion Glutathione (GSH) Depletion reactive_metabolites->gsh_depletion protein_adducts Protein Adduct Formation reactive_metabolites->protein_adducts oxidative_stress Oxidative Stress gsh_depletion->oxidative_stress mitochondrial_dysfunction Mitochondrial Dysfunction protein_adducts->mitochondrial_dysfunction oxidative_stress->mitochondrial_dysfunction cell_death Hepatocellular Necrosis mitochondrial_dysfunction->cell_death

References

The Chemical Profile of Pulegol: A Technical Guide to Its Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the chemical properties and reactivity of pulegol, a monoterpenoid alcohol. This compound, and its isomers such as isothis compound, are significant molecules in the fields of flavor, fragrance, and pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the molecule's physicochemical characteristics, key chemical transformations, and relevant experimental methodologies.

Physicochemical and Spectroscopic Properties

This compound (IUPAC name: 5-methyl-2-(propan-2-ylidene)cyclohexan-1-ol) is a cyclic monoterpenoid.[1] Its structure, featuring a hydroxyl group and an exocyclic double bond, dictates its physical properties and chemical reactivity. While data for this compound itself is limited, extensive information is available for its more commercially prevalent isomer, isothis compound, which is a key intermediate in the industrial synthesis of (-)-menthol.[2][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its common isomer, isothis compound. These parameters are fundamental for handling, formulation, and process design.

PropertyValueNotes and References
Molecular Formula C₁₀H₁₈O[4][5]
Molecular Weight 154.25 g/mol [4][5]
Boiling Point 227-228 °C @ 760 mmHg (this compound, est.)[6]
91 °C @ 12 mmHg (Isothis compound)[7]
212-218 °C @ 760 mmHg (Isothis compound)[7][8]
Melting Point 5 - 8 °C (Isothis compound)[7]
Density 0.904 - 0.913 g/mL @ 25 °C (Isothis compound)[7][8]
Water Solubility 279.1 mg/L @ 25 °C (this compound, est.)Slightly soluble.[1][6]
logP (Octanol/Water) 2.854 (this compound, est.)[6]
2.4 (Isothis compound, computed)[4]
Refractive Index 1.468 - 1.477 @ 20 °C (Isothis compound)[8]
CAS Number 529-02-2 (this compound)[4][5]
Spectroscopic Data

The following table summarizes typical spectroscopic data for the related compound, (+)-Pulegone.

SpectroscopyKey Features and Chemical Shifts (δ)Reference
¹H NMR Signals for two vinylic methyl groups (~1.8 ppm and ~2.0 ppm), a methyl group on the cyclohexane ring (~1.0 ppm), and multiple aliphatic protons in the 1.3-2.8 ppm range.[9]
(400 MHz, CDCl₃)
¹³C NMR Carbonyl carbon (C=O) at ~204 ppm, quaternary and tertiary carbons of the double bond at ~142 ppm and ~132 ppm respectively, and aliphatic carbons between 21-51 ppm.[9][10]
(100 MHz, CDCl₃)
GC-MS The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 152, with characteristic fragmentation patterns.[9]

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by its two primary functional groups: the secondary alcohol and the trisubstituted exocyclic double bond. This allows for a range of chemical transformations, making it a versatile synthetic intermediate.

Synthesis

The most economically significant route to the this compound scaffold is the acid-catalyzed intramolecular ene reaction (cyclization) of (+)-citronellal to produce (-)-isothis compound.[2] This reaction can be catalyzed by various Lewis and Brønsted acids, with the choice of catalyst significantly impacting yield and stereoselectivity.[2][11]

G cluster_0 Synthesis Workflow Citronellal (+)-Citronellal Reaction Intramolecular Ene Reaction (Cyclization) Citronellal->Reaction Catalyst Lewis Acid Catalyst (e.g., ZnBr₂) Catalyst->Reaction Crude Crude (-)-Isothis compound Reaction->Crude Purification Purification (Fractional Distillation) Crude->Purification Pure High-Purity (-)-Isothis compound Purification->Pure

Caption: Workflow for the synthesis of (-)-isothis compound.

Key Reactions

The functional groups of this compound allow for several key transformations, including oxidation, reduction, and rearrangement.

G cluster_oxidation Oxidation cluster_reduction Reduction This compound This compound Pulegone Pulegone (Ketone) This compound->Pulegone [O] (e.g., PCC, CrO₃) Epoxide This compound Epoxide This compound->Epoxide [O] (e.g., m-CPBA) Menthol Menthol / Isomers (Saturated Alcohol) This compound->Menthol [H] (e.g., H₂/Pd, Ru)

Caption: Key chemical reactions of the this compound molecule.

  • Oxidation : The secondary alcohol of this compound can be oxidized to the corresponding α,β-unsaturated ketone, pulegone, using standard oxidizing agents like pyridinium chlorochromate (PCC). The exocyclic double bond is susceptible to epoxidation with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), which can lead to a mixture of diastereomeric epoxides.[12][13] These epoxides are valuable intermediates for synthesizing aminodiols and other functionalized derivatives.[14][15]

  • Reduction : The most significant reduction reaction of the this compound scaffold is the catalytic hydrogenation of the double bond. The hydrogenation of (-)-isothis compound is the final step in many industrial syntheses of (-)-menthol.[3] The stereochemical outcome is highly dependent on the catalyst (e.g., Palladium, Ruthenium, Nickel) and reaction conditions, which control the facial selectivity of hydrogen addition.[3][16]

  • Rearrangement Reactions : Under acidic conditions, allylic alcohols like this compound can be susceptible to rearrangement. The related compound, pulegone, is known to rearrange to isopulegone.[17] Such rearrangements, often proceeding through carbocationic intermediates, are an important consideration in reaction design and purification.

Metabolic Pathways and Biological Reactivity

For drug development professionals, understanding the metabolic fate of a molecule is critical. While this compound itself is less studied, the metabolism of its oxidized form, pulegone, is well-documented and provides a crucial model for potential bioactivation. Pulegone is metabolized by cytochrome P450 enzymes, primarily through allylic hydroxylation, to form menthofuran.[17][18] Menthofuran is then further oxidized to a reactive γ-ketoenal, which is a soft electrophile capable of forming covalent adducts with cellular nucleophiles like proteins, leading to hepatotoxicity.[17][18][19] The reduction of pulegone's ketone to this compound is considered a detoxification pathway as it prevents the formation of menthofuran.[20]

G Pulegone Pulegone This compound This compound (Detoxification) Pulegone->this compound Reduction Hydroxypulegone 9-Hydroxypulegone Pulegone->Hydroxypulegone CYP450 (Oxidation) Menthofuran Menthofuran (Proximate Toxin) Hydroxypulegone->Menthofuran Cyclization Ketoenal γ-Ketoenal (Ultimate Toxin) Menthofuran->Ketoenal CYP450 (Oxidation) Adducts Protein Adducts (Hepatotoxicity) Ketoenal->Adducts Covalent Binding

Caption: Metabolic activation pathway of pulegone.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for research and development. The following sections provide methodologies for key transformations involving the this compound scaffold, adapted from literature.

Protocol: Synthesis of (-)-Isothis compound from (+)-Citronellal[2][21]

This protocol describes the acid-catalyzed cyclization of (+)-citronellal to (-)-isothis compound.

  • Materials : (+)-Citronellal, a Lewis acid catalyst (e.g., anhydrous zinc bromide, ZnBr₂), and a suitable solvent (e.g., toluene).

  • Procedure :

    • Charge a clean, dry reaction vessel with the solvent and the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen).

    • Cool the mixture to a controlled temperature (e.g., 0-5 °C) using an ice bath.[21]

    • Slowly add (+)-citronellal to the stirred catalyst solution over a period of 1-2 hours, maintaining the reaction temperature.

    • After the addition is complete, allow the reaction to stir for an additional 2-5 hours, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by slowly adding a quenching solution (e.g., water, dilute aqueous hydrobromic acid, or a basic solution).[2][21]

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude isothis compound by fractional distillation under reduced pressure to obtain the high-purity product.

Protocol: Epoxidation of (-)-Isothis compound[12]

This protocol details the epoxidation of the double bond in isothis compound.

  • Materials : (-)-Isothis compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and anhydrous magnesium sulfate (MgSO₄).

  • Procedure :

    • Dissolve (-)-isothis compound (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add m-CPBA (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains low.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

    • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude epoxide mixture.

    • The resulting diastereomeric epoxides can be separated by column chromatography on silica gel if required.

Protocol: Catalytic Hydrogenation of (-)-Isothis compound to (-)-Menthol[3]

This protocol describes the reduction of the double bond to yield menthol isomers.

  • Materials : (-)-Isothis compound, a hydrogenation catalyst (e.g., 1-5 wt% Palladium on Carbon, Pd/C), a suitable solvent (e.g., ethanol or cyclohexane), and a hydrogenation reactor.

  • Procedure :

    • Charge a high-pressure hydrogenation reactor with (-)-isothis compound and the solvent.

    • Carefully add the catalyst to the reactor, typically under an inert atmosphere to prevent premature reaction.

    • Seal the reactor and purge the system several times with hydrogen gas to remove air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-100 bar).

    • Begin stirring and heat the reaction mixture to the target temperature (e.g., 25-100 °C).

    • Monitor the reaction by observing hydrogen uptake and by analyzing aliquots using GC.

    • Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge with an inert gas.

    • Filter the reaction mixture to remove the solid catalyst.

    • Remove the solvent under reduced pressure to yield the crude product, which will be a mixture of menthol stereoisomers. The specific ratio of isomers depends heavily on the chosen catalyst and conditions.

Applications in Drug Development

The this compound/isothis compound scaffold is a valuable chiral starting material for the synthesis of more complex molecules. Its rigid cyclohexane core and multiple functionalization points allow for the creation of diverse chemical libraries. Research has shown that derivatives, such as aminodiols and aminotriols synthesized from isothis compound epoxides, exhibit biological activities, including antiproliferative effects.[14] The established safety profile and natural origin of related phytophenols like menthol make these scaffolds attractive for prodrug design, where they can be used as promoieties to improve the physicochemical properties of a parent drug.[22] The formal hydroarylation of isothis compound to create 8-arylmenthol derivatives further expands its utility, providing access to privileged scaffolds for asymmetric synthesis.[23]

References

Spectroscopic Characterization of Pulegol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize pulegol and its derivatives. This compound, a naturally occurring monoterpene alcohol, and its related compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural elucidation and purity assessment are critical for advancing research and ensuring the safety and efficacy of potential therapeutic agents. This document outlines the key spectroscopic data, experimental protocols, and relevant biochemical pathways associated with this compound and its derivatives.

Spectroscopic Data of this compound

The structural characterization of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.15t4.5H-1
1.95-2.10mH-3ax, H-4ax
1.85sCH₃-9
1.65sCH₃-10
1.50-1.60mH-3eq, H-4eq, H-5
1.20-1.40mH-6ax, H-6eq
0.90d6.5CH₃-7

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Atom
149.0C-8
125.0C-2
70.5C-1
42.0C-3
34.5C-6
31.0C-4
28.0C-5
22.0C-7
21.5C-9
19.0C-10

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl group and the carbon-carbon double bond.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3380Strong, BroadO-H stretch (hydroxyl group)
2925StrongC-H stretch (sp³ hybridized)
1675MediumC=C stretch (alkene)
1450MediumC-H bend (alkane)
1045StrongC-O stretch (secondary alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
15410[M]⁺ (Molecular Ion)
13925[M - CH₃]⁺
12140[M - CH₃ - H₂O]⁺
95100[C₇H₁₁]⁺ (Base Peak)
8165[C₆H₉]⁺
6750[C₅H₇]⁺

Spectroscopic Characterization of this compound Derivatives

The synthesis of this compound derivatives is a common strategy to explore structure-activity relationships. The spectroscopic characterization of these derivatives is essential to confirm their structures. Below are representative spectroscopic data for a common class of this compound derivatives, the aminodiols, synthesized from isothis compound, a stereoisomer of this compound.

Table 5: Representative Spectroscopic Data for Isothis compound-derived Aminodiols

DerivativeKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)Key IR Bands (cm⁻¹)Key MS Fragments (m/z)
Isothis compound Epoxide 2.95 (d, J=4.0 Hz, H-8), 1.30 (s, CH₃-9)60.5 (C-2), 58.0 (C-8)1250 (C-O, epoxide)170 [M]⁺, 155 [M-CH₃]⁺
Benzylaminodiol 7.20-7.40 (m, Ar-H), 3.80 (d, J=13.0 Hz, Ph-CH₂)138.5 (Ar-C), 72.0 (C-1), 65.5 (C-2), 55.0 (N-CH₂)3350 (N-H), 3300 (O-H)277 [M]⁺, 186 [M-PhCH₂]⁺
Ethanolaminodiol 3.70 (t, J=5.5 Hz, N-CH₂), 2.80 (t, J=5.5 Hz, O-CH₂)72.0 (C-1), 65.0 (C-2), 61.0 (O-CH₂), 50.0 (N-CH₂)3400-3200 (broad, O-H, N-H)215 [M]⁺, 184 [M-CH₂OH]⁺

Data is generalized from literature reports and will vary based on the specific derivative.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound or its derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Instrumental Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

  • Spectral Width: 10-15 ppm

Instrumental Parameters (¹³C NMR):

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on sample concentration

  • Spectral Width: 0-220 ppm

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small drop of the liquid this compound or a small amount of the solid derivative directly onto the center of the ATR crystal.

  • For solid samples, use the pressure arm to ensure good contact between the sample and the crystal.

Instrumental Parameters:

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer

  • Accessory: ATR accessory with a diamond or germanium crystal

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a stock solution of the this compound or its derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

Instrumental Parameters:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., HP-5MS, DB-5) is typically used.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 10:1 or as appropriate for the sample concentration.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report data_analysis->report

Caption: Workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Metabolic Pathway of Pulegone

Pulegone, a ketone derivative of this compound, undergoes extensive metabolism in the body. Understanding these pathways is crucial for toxicological assessments and drug development. The following diagram illustrates the major metabolic transformations of pulegone.

metabolic_pathway pulegone Pulegone menthofuran Menthofuran pulegone->menthofuran Oxidation (CYP450) hydroxypulegone Hydroxylated Pulegone Metabolites pulegone->hydroxypulegone Hydroxylation pulegol_metabolites This compound Metabolites pulegone->pulegol_metabolites Reduction excretion Excretion (Glucuronides, etc.) menthofuran->excretion Further Metabolism hydroxypulegone->excretion Conjugation pulegol_metabolites->excretion Conjugation synthesis_pathway isothis compound (-)-Isothis compound protected_isothis compound O-Protected Isothis compound isothis compound->protected_isothis compound Protection (e.g., BnBr, NaH) epoxide Epoxide Intermediate protected_isothis compound->epoxide Epoxidation (e.g., m-CPBA) aminodiol Aminodiol Derivative epoxide->aminodiol Nucleophilic Ring Opening (R-NH₂) deprotection Deprotection aminodiol->deprotection final_product Final Aminodiol deprotection->final_product

Pulegone's Pivotal Role as a Precursor in Terpenoid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulegone, a naturally occurring monoterpene ketone, is a critical intermediate in the biosynthesis of a diverse array of valuable terpenoids. Found in the essential oils of plants from the Lamiaceae family, such as peppermint (Mentha piperita) and pennyroyal (Mentha pulegium), pulegone stands at a key metabolic branch point.[1][2] Its chemical structure allows for enzymatic modifications that lead to the formation of commercially significant compounds, most notably (-)-menthol, which is widely used in the pharmaceutical, food, and cosmetic industries.[3][4] This technical guide provides an in-depth exploration of pulegone's role as a precursor in terpenoid synthesis, detailing the biosynthetic pathways, enzymatic mechanisms, quantitative data, and experimental protocols relevant to researchers and professionals in drug development and the natural products industry.

The Biosynthetic Crossroads of Pulegone

Pulegone is synthesized in the glandular trichomes of mint plants through a multi-step enzymatic pathway originating from geranyl diphosphate (GPP).[5] The pathway leading to pulegone and its subsequent conversion into other terpenoids is a well-studied example of stereospecific and regiospecific enzymatic reactions.

The Pathway to Pulegone

The biosynthesis of (+)-pulegone begins with the cyclization of GPP to (-)-limonene, followed by a series of hydroxylation, oxidation, reduction, and isomerization steps.[6][7]

The key enzymatic steps leading to the formation of (+)-pulegone are:

  • (-)-Limonene synthase (LS): Catalyzes the cyclization of geranyl diphosphate to (-)-limonene.[6]

  • (-)-Limonene-3-hydroxylase (L3H): A cytochrome P450 monooxygenase that hydroxylates (-)-limonene to (-)-trans-isopiperitenol.[6]

  • (-)-trans-Isopiperitenol dehydrogenase (IPD): Oxidizes (-)-trans-isopiperitenol to (-)-isopiperitenone.[6]

  • (-)-Isopiperitenone reductase (IPR): Reduces the double bond of (-)-isopiperitenone to form (+)-cis-isopulegone.[6]

  • (+)-cis-Isopulegone isomerase (IPI): Catalyzes the isomerization of (+)-cis-isopulegone to (+)-pulegone.[6]

The Fates of Pulegone: Menthol and Menthofuran Synthesis

Once formed, (+)-pulegone is at a crucial metabolic juncture, where it can be channeled into two competing pathways: the biosynthesis of (-)-menthone (a precursor to (-)-menthol) or the formation of (+)-menthofuran.[1][8]

  • To (-)-Menthone and (-)-Menthol: (+)-Pulegone is reduced by (+)-pulegone reductase (PR) , an NADPH-dependent enzyme, to produce (-)-menthone.[7][9] Subsequently, (-)-menthone is reduced by (-)-menthone reductase (MR) to yield the final product, (-)-menthol.[6]

  • To (+)-Menthofuran: In a competing reaction, (+)-pulegone can be oxidized by (+)-menthofuran synthase (MFS) , a cytochrome P450 enzyme, to form (+)-menthofuran.[1][10] The expression and activity of MFS can be influenced by environmental stress factors, leading to an accumulation of menthofuran, which is often considered an undesirable component in peppermint oil due to its distinct flavor and potential toxicity.[8][11]

Quantitative Data on Key Enzymes

The efficiency of terpenoid synthesis from pulegone is dictated by the kinetic properties of the enzymes involved. The following tables summarize key quantitative data for pulegone reductase from different plant sources.

Enzyme SourceSubstrateK_m_ (µM)k_cat_ (s⁻¹)Product(s)Reference
Mentha piperita (MpPR)(+)-Pulegone11.2 ± 1.20.43 ± 0.02(-)-Menthone (69%), (+)-Isomenthone (31%)[9]
Nepeta tenuifolia (NtPR)(-)-Pulegone7.8 ± 0.90.15 ± 0.01(+)-Menthone (43%), (-)-Isomenthone (57%)[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of pulegone-metabolizing enzymes.

Protocol 1: Heterologous Expression and Purification of Pulegone Reductase

This protocol describes the expression of recombinant pulegone reductase in E. coli and its subsequent purification.

1. Gene Cloning and Vector Construction:

  • The coding sequence for pulegone reductase (e.g., from Mentha piperita) is amplified by PCR.
  • The amplified gene is cloned into an expression vector, such as pET28a, which often includes a polyhistidine (His) tag for affinity purification.[7][12]

2. Protein Expression:

  • The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3).[7][12]
  • A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin).
  • The starter culture is used to inoculate a larger volume of LB medium.
  • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[12]
  • The culture is then incubated at a lower temperature (e.g., 18-20°C) overnight with shaking to enhance the yield of soluble protein.[12]

3. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation.
  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
  • Cells are lysed by sonication or using a French press.
  • The cell lysate is clarified by centrifugation to remove cell debris.
  • The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.[12]
  • The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
  • The recombinant pulegone reductase is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).[12]
  • The purity of the eluted protein is assessed by SDS-PAGE.
  • If necessary, the protein can be further purified by size-exclusion chromatography.

Protocol 2: In Vitro Pulegone Reductase Activity Assay

This assay is used to determine the enzymatic activity of purified pulegone reductase.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 10% glycerol and 1 mM DTT).[6]
  • The reaction mixture (final volume of 200 µL) should contain:
  • Reaction buffer
  • NADPH (final concentration of 200 µM)
  • (+)-Pulegone (substrate, final concentration of 100 µM, added from a stock solution in ethanol)
  • Purified pulegone reductase (e.g., 1-5 µg)

2. Enzymatic Reaction:

  • The reaction is initiated by the addition of the enzyme.
  • The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[6]

3. Product Extraction and Analysis:

  • The reaction is stopped by the addition of an equal volume of an organic solvent (e.g., ethyl acetate or hexane).
  • The mixture is vortexed vigorously and then centrifuged to separate the phases.
  • The organic phase containing the product (-)-menthone is collected.
  • The extracted product is analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.[9]

Protocol 3: Quantitative Analysis of Terpenoids by GC-MS

This protocol outlines the general procedure for the analysis of pulegone and its derivatives.

1. Sample Preparation:

  • For in vitro enzyme assays, the organic extract is directly used.
  • For plant material, essential oils are typically extracted by hydrodistillation or steam distillation.[1][13]

2. GC-MS Analysis:

  • An aliquot of the sample is injected into a GC-MS system.
  • Gas Chromatograph Conditions (example):
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.
  • Mass Spectrometer Conditions (example):
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Mass Range: m/z 40-400.
  • Ion Source Temperature: 230°C.

3. Data Analysis:

  • Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and with data from mass spectral libraries (e.g., NIST).
  • Quantification is performed by creating a calibration curve using standards of known concentrations. An internal standard (e.g., n-dodecane) can be used to improve accuracy.

Visualizations

Biosynthetic Pathway of Terpenoids from Pulegone

Terpenoid_Biosynthesis GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene LS Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol L3H Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone IPD Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone IPR Pulegone (+)-Pulegone Isopulegone->Pulegone IPI Menthone (-)-Menthone Pulegone->Menthone PR Menthofuran (+)-Menthofuran Pulegone->Menthofuran MFS Menthol (-)-Menthol Menthone->Menthol MR

Caption: Biosynthetic pathway of (-)-menthol and (+)-menthofuran from geranyl diphosphate, highlighting (+)-pulegone as a key branch-point intermediate.

Experimental Workflow for Pulegone Reductase Characterization

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Enzyme Assay & Analysis PCR PCR Amplification of PR Gene Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression IPTG Induction Transformation->Expression Lysis Cell Lysis Expression->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity Purity SDS-PAGE Analysis Affinity->Purity Assay In Vitro Activity Assay Affinity->Assay Purity->Assay Extraction Product Extraction Assay->Extraction GCMS GC-MS Analysis Extraction->GCMS

Caption: A typical experimental workflow for the heterologous expression, purification, and functional characterization of pulegone reductase.

Logical Relationship of Competing Pathways for Pulegone Metabolism

Pulegone_Metabolism Pulegone (+)-Pulegone Menthone_Pathway (-)-Menthone Pathway Pulegone->Menthone_Pathway Pulegone Reductase (PR) Menthofuran_Pathway (+)-Menthofuran Pathway Pulegone->Menthofuran_Pathway Menthofuran Synthase (MFS) High_Quality_Oil High Menthol, Low Menthofuran Oil Menthone_Pathway->High_Quality_Oil Low_Quality_Oil Low Menthol, High Menthofuran Oil Menthofuran_Pathway->Low_Quality_Oil Environmental_Stress Environmental Stress Environmental_Stress->Menthofuran_Pathway Induces MFS Expression

Caption: Logical relationship illustrating the metabolic fate of (+)-pulegone, influenced by enzymatic competition and environmental factors, determining the quality of the resulting essential oil.

Conclusion and Future Perspectives

Pulegone's position as a central precursor in terpenoid biosynthesis makes it a molecule of significant interest for both fundamental research and industrial applications. Understanding the enzymes that metabolize pulegone, their kinetics, and the regulation of their corresponding pathways is crucial for the metabolic engineering of plants and microorganisms to enhance the production of desirable terpenoids like (-)-menthol. The detailed protocols provided in this guide offer a practical framework for researchers to investigate and manipulate these biosynthetic pathways. Future research will likely focus on the discovery and engineering of novel enzymes with improved catalytic efficiencies and substrate specificities, as well as the elucidation of the complex regulatory networks that govern terpenoid biosynthesis. These advancements will pave the way for the sustainable and cost-effective production of valuable pulegone-derived compounds for the pharmaceutical and other industries.

References

The Environmental Fate and Degradation of Pulegol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulegol, a monoterpenoid alcohol, is a constituent of various essential oils and finds application in the fragrance and flavor industries. Understanding its environmental fate and degradation is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the current knowledge on the environmental distribution, abiotic and biotic degradation pathways, and bioaccumulation potential of this compound. Due to a scarcity of direct experimental data for this compound, this guide incorporates data from its close structural analogs, pulegone and isothis compound, to provide a more complete assessment. This document summarizes key physicochemical properties, details relevant experimental protocols, and presents degradation pathways and experimental workflows through structured diagrams to facilitate a deeper understanding for researchers and professionals in related fields.

Physicochemical Properties and Environmental Distribution

The environmental partitioning of this compound is governed by its physicochemical properties. As a monoterpenoid alcohol, it possesses moderate water solubility and a vapor pressure that suggests it can be distributed in both aquatic and atmospheric compartments. The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's tendency to partition into organic matter and bioaccumulate.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundIsothis compound(+)-PulegoneData Source
Molecular Formula C₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₆O[1][2][3]
Molecular Weight ( g/mol ) 154.25154.25152.23[1][2][3]
Boiling Point (°C) 227.6197.5 (est.)224[4][5]
Vapor Pressure (mmHg @ 25°C) 0.015 (est.)0.099 (est.)0.12 (est.)[3][5][6]
Water Solubility Slightly solubleSlightly solublePractically insoluble[2][3][7]
Log Kow (Octanol-Water Partition Coefficient) 2.50 (est.)2.69 (est.)3.08[1][3][4]

Note: Much of the data for this compound and isothis compound are estimated values based on chemical structure, highlighting the need for further experimental validation.

Based on its estimated Log Kow of 2.50, this compound is expected to have a moderate tendency to adsorb to soil and sediment organic matter. Its vapor pressure suggests that volatilization from water and moist soil surfaces can be a relevant environmental transport process.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are critical pathways for the transformation of organic compounds in the environment.

Hydrolysis

As this compound does not contain functional groups that are readily hydrolyzable under typical environmental pH conditions (5-9), hydrolysis is not expected to be a significant degradation pathway.

Photolysis

Direct photolysis occurs when a chemical absorbs light in the environmentally relevant spectrum (wavelengths >290 nm), leading to its degradation. Pulegone, a related compound, contains chromophores that absorb at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight[3]. While specific photolysis rate data for this compound are not available, its structural similarity to other monoterpenes suggests that atmospheric degradation by reaction with photochemically-produced hydroxyl radicals is likely to be a more significant process than direct photolysis in water or soil. For vapor-phase pulegone, the estimated half-life for this reaction is approximately 0.1 days[3].

Biotic Degradation

Biodegradation by microorganisms is anticipated to be the primary mechanism for the removal of this compound from the environment. While specific studies on this compound are scarce, research on related monoterpenes provides insight into potential pathways.

Aerobic Biodegradation

Studies on various monoterpenes have demonstrated their susceptibility to aerobic biodegradation by a wide range of soil and aquatic microorganisms[8]. The degradation pathways often involve initial hydroxylation reactions followed by ring cleavage.

Anaerobic Biodegradation

Anaerobic degradation of monoterpenes has also been observed. For instance, several strains of denitrifying bacteria have been isolated that can utilize monoterpenes like menthol and limonene as their sole carbon and energy source[9]. The metabolism of pulegone in rats involves hydroxylation and reduction, leading to various metabolites that are then conjugated and excreted[10][11]. While mammalian metabolism differs from microbial degradation, it indicates potential initial transformation steps that could occur in the environment. A proposed microbial degradation pathway for pulegone, a close structural analog of this compound, is illustrated below.

pulegone_degradation Pulegone Pulegone Hydroxylation Hydroxylation Pulegone->Hydroxylation Microbial Enzymes Reduction Reduction Pulegone->Reduction Microbial Enzymes Hydroxylated_Pulegones Hydroxylated Pulegones Hydroxylation->Hydroxylated_Pulegones Menthone_Isomenthone Menthone/ Isomenthone Reduction->Menthone_Isomenthone Further_Oxidation Further Oxidation & Ring Cleavage Hydroxylated_Pulegones->Further_Oxidation Menthone_Isomenthone->Further_Oxidation Metabolites Central Metabolites Further_Oxidation->Metabolites Mineralization Mineralization (CO2 + H2O) Metabolites->Mineralization

Caption: Proposed microbial degradation pathway for pulegone.

Bioaccumulation Potential

The potential for a substance to bioaccumulate in organisms is often estimated using its Log Kow value. Substances with a Log Kow greater than 3 are generally considered to have a potential for bioaccumulation.

Table 2: Bioaccumulation Potential of this compound and Related Compounds

CompoundLog KowEstimated Bioaccumulation PotentialData Source
This compound 2.50 (est.)Low to Moderate[4]
Isothis compound 2.69 (est.)Low to Moderate[1]
(+)-Pulegone 3.08Moderate[3]

Based on the estimated Log Kow of 2.50 for this compound, its potential for bioaccumulation in aquatic organisms is considered to be low to moderate. However, experimental data from bioaccumulation studies (e.g., OECD 305) would be necessary to confirm this. For isothis compound, Environment Canada has classified it as not suspected to be bioaccumulative[12].

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used to assess the biodegradability of chemicals.

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This test evaluates the ready biodegradability of a substance by measuring oxygen consumption over a 28-day period.

Objective: To determine if a test substance is "readily biodegradable."

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a wastewater treatment plant and incubated in a closed flask with a device to measure oxygen consumption. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.

Key Parameters:

  • Test Duration: 28 days.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Test Substance Concentration: Typically 100 mg/L, providing a ThOD of at least 50-100 mg O₂/L.

  • Temperature: 20 ± 1°C.

  • Measurements: Oxygen consumption is measured at regular intervals.

  • Pass Criteria: The substance is considered readily biodegradable if it reaches ≥60% of its ThOD within a 10-day window during the 28-day test period[13][14].

The workflow for a typical OECD 301F test is depicted below.

oecd_301f_workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Media_Prep Prepare Mineral Medium Test_Vessels Test Vessels: This compound + Inoculum + Medium Media_Prep->Test_Vessels Blank_Vessels Blank Vessels: Inoculum + Medium Media_Prep->Blank_Vessels Control_Vessels Control Vessels: Reference Substance + Inoculum + Medium Media_Prep->Control_Vessels Toxicity_Control Toxicity Control: This compound + Reference + Inoculum + Medium Media_Prep->Toxicity_Control Inoculum_Prep Prepare Inoculum (Activated Sludge) Inoculum_Prep->Test_Vessels Inoculum_Prep->Blank_Vessels Inoculum_Prep->Control_Vessels Inoculum_Prep->Toxicity_Control Test_Substance_Prep Prepare Test Substance (this compound) Test_Substance_Prep->Test_Vessels Test_Substance_Prep->Toxicity_Control Incubation Incubate at 20°C in the dark for 28 days Test_Vessels->Incubation Blank_Vessels->Incubation Control_Vessels->Incubation Toxicity_Control->Incubation Measurement Measure O₂ Consumption (Manometric Respirometer) Incubation->Measurement Calculation Calculate % Biodegradation vs. ThOD Measurement->Calculation Evaluation Evaluate against Pass Criteria (≥60% in 10-day window) Calculation->Evaluation

Caption: Workflow for an OECD 301F Ready Biodegradability Test.

Analysis of Degradation Products

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying the degradation products of this compound.

Protocol Outline:

  • Sample Preparation: Aqueous samples from degradation studies are extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Concentration: The solvent is carefully evaporated to concentrate the analytes.

  • Derivatization (Optional): Polar metabolites may require derivatization (e.g., silylation) to increase their volatility for GC analysis.

  • GC-MS Analysis: The extracted sample is injected into the GC-MS system. The components are separated based on their boiling points and polarity on the GC column and then identified based on their mass spectra.

  • Data Analysis: The mass spectra of the degradation products are compared with spectral libraries (e.g., NIST) for identification.

Conclusion and Future Directions

The available data, largely inferred from structural analogs, suggests that this compound has a low to moderate potential for persistence and bioaccumulation in the environment. Biodegradation is likely the primary degradation pathway, while abiotic processes such as hydrolysis are expected to be insignificant.

There is a clear need for further research to generate specific experimental data on the environmental fate of this compound. Key areas for future investigation include:

  • Ready Biodegradability Testing: Performing standardized tests (e.g., OECD 301 series) to definitively determine the biodegradability of this compound.

  • Abiotic Degradation Studies: Quantifying the rates of photolysis and hydrolysis under environmentally relevant conditions.

  • Identification of Degradation Pathways: Elucidating the specific microbial degradation pathways and identifying the key metabolites.

  • Ecotoxicity Testing: Assessing the toxicity of this compound and its degradation products to representative aquatic and terrestrial organisms.

Such data will enable a more robust and accurate assessment of the environmental risks associated with the use of this compound in various consumer and industrial applications.

References

Methodological & Application

Application Notes and Protocols for High-Yield Extraction of Pulegone from Pennyroyal Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulegone is a naturally occurring monoterpene ketone and the principal component of pennyroyal oil (Mentha pulegium).[1][2] It is a compound of significant interest in the pharmaceutical and flavor industries. These application notes provide detailed protocols for the high-yield extraction of pulegone from pennyroyal oil, focusing on laboratory-scale operations. The protocols described herein are based on established scientific literature and are intended to guide researchers in obtaining pulegone of high purity. Pennyroyal oil itself is typically obtained from the leaves and flowering tops of the plant via steam distillation or hydrodistillation.[3]

Pulegone Content in Pennyroyal Oil

The concentration of pulegone in pennyroyal oil can vary significantly depending on the geographical origin, cultivation conditions, and harvesting time of the plant material.[4][5] The table below summarizes the typical range of pulegone content found in pennyroyal oil from various studies.

Geographical Origin/Study Pulegone Content (%) Reference
General55 - 95[2]
Morocco72.05[6]
Sardinia86.2[6]
Algeria74.81[6]
Portugal23.2[7]
Greece61.3 - 77.9[8]
Bulgaria42.9 - 45.4[4]
Azrou, Morocco68.86 - 70.92[9]

Experimental Protocols

This section outlines two primary experimental procedures: first, the extraction of pennyroyal essential oil from the plant material, and second, the purification of pulegone from the extracted oil.

Protocol 1: Extraction of Pennyroyal Essential Oil by Hydrodistillation

This protocol is adapted from standard methods for essential oil extraction.[3][10]

3.1.1. Materials and Equipment

  • Dried pennyroyal leaves and flowering tops

  • Clevenger-type apparatus

  • Round-bottom flask (2 L)

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

  • Glass vials for storage

3.1.2. Procedure

  • Weigh 100-200 g of dried pennyroyal plant material.

  • Place the plant material into a 2 L round-bottom flask.

  • Add approximately 1.5 L of distilled water to the flask, ensuring the plant material is fully submerged.

  • Set up the Clevenger-type apparatus for hydrodistillation.

  • Heat the flask using a heating mantle to initiate boiling.

  • Continue the distillation for a period of 3 hours.[10]

  • Collect the essential oil that separates from the aqueous layer in the collection tube of the Clevenger apparatus.

  • Carefully decant the collected oil into a clean glass vial.

  • Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the dried pennyroyal oil in a sealed, airtight vial in a cool, dark place.

Protocol 2: High-Yield Purification of Pulegone by Flash Column Chromatography

This protocol describes the purification of pulegone from the extracted pennyroyal oil. Flash column chromatography is a suitable method for separating components of essential oils.[11]

3.2.1. Materials and Equipment

  • Pennyroyal essential oil

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Anisaldehyde staining solution

  • Rotary evaporator

3.2.2. Procedure

  • TLC Analysis for Solvent System Optimization:

    • Dissolve a small amount of pennyroyal oil in ethyl acetate.

    • Spot the diluted oil onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 95:5 ratio).

    • Visualize the separated spots under a UV lamp and/or by staining with anisaldehyde solution followed by gentle heating.

    • Adjust the solvent system ratio to achieve good separation between the pulegone spot and other components. The goal is to have the pulegone spot with an Rf value of approximately 0.25-0.35.

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve a known amount of pennyroyal oil (e.g., 1-2 g) in a minimal amount of the chosen mobile phase (hexane/ethyl acetate mixture).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized mobile phase.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector or test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing pure pulegone.

    • Spot a small amount from each fraction onto a TLC plate and develop it using the same mobile phase.

    • Combine the fractions that show a single spot corresponding to pulegone.

  • Solvent Removal:

    • Remove the solvent from the combined pulegone-containing fractions using a rotary evaporator under reduced pressure.

  • Yield and Purity Assessment:

    • Weigh the resulting purified pulegone to determine the yield.

    • Assess the purity of the isolated pulegone using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows.

Extraction_Workflow plant Dried Pennyroyal Plant Material hydrodistillation Hydrodistillation plant->hydrodistillation oil_water Oil-Water Mixture hydrodistillation->oil_water separation Separation oil_water->separation pennyroyal_oil Crude Pennyroyal Oil separation->pennyroyal_oil

Caption: Workflow for the extraction of pennyroyal essential oil.

Purification_Workflow pennyroyal_oil Crude Pennyroyal Oil chromatography Flash Column Chromatography pennyroyal_oil->chromatography fractions Collected Fractions chromatography->fractions analysis TLC Analysis fractions->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation pulegone High-Purity Pulegone evaporation->pulegone

Caption: Workflow for the purification of pulegone from pennyroyal oil.

Analytical Quantification

Accurate quantification of pulegone in the pennyroyal oil and in the final purified product is crucial. Gas chromatography (GC) is the reference method for this purpose.[1][12] Fourier Transform Infrared Spectroscopy (FT-IR) has also been shown to be a rapid and reliable alternative for quantification.[1][12]

Analytical Method Key Parameters Reference
Gas Chromatography (GC)Typically coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). Requires a suitable capillary column for separation of terpenes.[1][12]
Fourier Transform Infrared (FT-IR) SpectroscopyQuantification can be achieved using Partial Least Squares (PLS) regression, focusing on the spectral region of 1650-1260 cm⁻¹.[1][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR can be used for quantification, with specific signals for pulegone being well-defined.[10]

Safety Precautions

  • Pulegone is toxic, particularly to the liver. Handle pulegone and pennyroyal oil with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • All procedures should be performed in a well-ventilated fume hood.

  • Organic solvents such as hexane and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

References

Application Note: Quantification of Pulegol in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of pulegol in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a monoterpene found in various mint species, is of significant interest to researchers, scientists, and drug development professionals due to its potential biological activities and toxicological relevance. The described methodology outlines sample preparation, instrument parameters, and data analysis for accurate and precise quantification. This protocol is intended to be a comprehensive guide for laboratories involved in the quality control and characterization of essential oils.

Introduction

Essential oils are complex mixtures of volatile organic compounds that are widely used in the food, fragrance, cosmetic, and pharmaceutical industries. This compound is a key constituent of certain essential oils, notably pennyroyal oil (Mentha pulegium), and its concentration can vary significantly depending on the plant's geographical origin, harvesting time, and extraction method.[1][2][3][4] Accurate quantification of this compound is crucial for ensuring the quality, efficacy, and safety of essential oil-based products. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within these complex matrices.[5][6][7][8] This protocol details a validated GC-MS method for the determination of this compound content in essential oils.

Experimental Protocol

Materials and Reagents
  • Essential Oil Samples: e.g., Pennyroyal (Mentha pulegium), Peppermint (Mentha x piperita)

  • This compound standard: (98% purity or higher)

  • Solvent: Hexane or Dichloromethane (GC grade)[5][9]

  • Internal Standard (IS): (e.g., Tetradecane or other suitable non-interfering compound)

  • Anhydrous Sodium Sulfate

  • Micropipettes

  • Volumetric flasks

  • GC vials with inserts

Sample Preparation
  • Essential Oil Extraction (if required): For plant material, essential oils can be extracted via hydrodistillation using a Clevenger-type apparatus.[3][4] The collected oil is then dried over anhydrous sodium sulfate.[3]

  • Sample Dilution: Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add the internal standard solution to achieve a final concentration of 100 µg/mL.

  • Dilute to the mark with the chosen solvent (hexane or dichloromethane).[5]

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot of the diluted sample into a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 7000 Triple Quadrupole MS or equivalent
Capillary Column HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent low-polarity column[5][10][11]
Carrier Gas Helium, constant flow at 1 mL/min[10]
Injection Volume 1 µL[5][11]
Injector Temperature 250 °C[5]
Split Ratio 50:1 (can be adjusted based on sample concentration)[5]
Oven Temperature Program Initial temperature 60°C, hold for 2 min, ramp at 3°C/min to 240°C, hold for 5 min.[11]
MS Source Temperature 230 °C[5]
MS Quadrupole Temperature 150 °C[5]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 40-400) for identification.
SIM Ions for this compound To be determined from the mass spectrum of the this compound standard (e.g., quantifier and qualifier ions).
Data Acquisition Software Instrument-specific software (e.g., MassHunter, Xcalibur).
Calibration and Quantification
  • Stock Solution Preparation: Prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples. Each calibration standard should contain the internal standard at the same concentration as in the samples.

  • Calibration Curve: Inject the calibration standards into the GC-MS system. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantification: Inject the prepared essential oil samples. The concentration of this compound in the samples is determined by interpolating the peak area ratio from the calibration curve.[12]

Data Presentation

The following table summarizes the reported concentrations of pulegone (an isomer of this compound and often the major component) in various essential oils, which can be used as a reference.

Essential Oil SourcePulegone Concentration (%)Reference(s)
Mentha pulegium (Pennyroyal)40.98 - 88.64[1][13][14]
Mentha pulegium (from Iran)46.18[15]
Mentha piperita (Peppermint)0.4 - 1.9[16]

Method Validation

For reliable quantitative results, the analytical method should be validated according to ICH guidelines or other relevant pharmacopoeias.[6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound and the internal standard.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A linear regression analysis should be performed, and the correlation coefficient (R²) should be > 0.99.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies on spiked samples, with acceptance criteria typically between 80-120%.[10]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is expressed as the relative standard deviation (RSD), which should be ≤ 15%.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Quantification Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Essential Oil Sample Dilution Dilution Sample->Dilution Standard This compound Standard Standard->Dilution Solvent Solvent + Internal Standard Solvent->Dilution Vortex Vortexing Dilution->Vortex GC_Vial Transfer to GC Vial Vortex->GC_Vial Injection Injection into GC-MS GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Quantification by GC-MS.

Logical Relationship of Method Validation

Validation_Relationship Key Parameters for Method Validation center_node Reliable Quantitative Method Specificity Specificity center_node->Specificity Linearity Linearity (R² > 0.99) center_node->Linearity Accuracy Accuracy (80-120% Recovery) center_node->Accuracy Precision Precision (RSD ≤ 15%) center_node->Precision LOD Limit of Detection center_node->LOD LOQ Limit of Quantification center_node->LOQ

Caption: Method Validation Parameter Relationships.

References

Application Notes and Protocols for the Stereoselective Synthesis of (+)-Pulegol from (R)-Citronellal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (+)-pulegol, a valuable chiral monoterpene alcohol. The synthesis commences with the readily available (R)-citronellal and proceeds through a three-step sequence involving an initial intramolecular ene cyclization to form isopulegol, followed by oxidation to pulegone, and culminating in a stereoselective reduction to yield the target (+)-pulegol. This guide outlines the detailed methodologies for each key transformation, summarizes relevant quantitative data for each step, and includes visualizations of the overall workflow and reaction mechanism to aid in comprehension and practical application.

Introduction

(+)-Pulegol is a naturally occurring monoterpenoid of significant interest in the flavor, fragrance, and pharmaceutical industries. Its synthesis from (R)-citronellal, a renewable and cost-effective starting material, represents an important transformation in organic synthesis. The key to this synthesis lies in the strategic control of stereochemistry across a series of reactions. The initial acid-catalyzed intramolecular ene reaction of (R)-citronellal establishes the core carbocyclic framework, yielding a mixture of isothis compound diastereomers. Subsequent oxidation of the secondary alcohol to the corresponding ketone, pulegone, sets the stage for the final, crucial stereoselective reduction. This last step determines the final stereochemistry of the hydroxyl group, leading to the desired (+)-pulegol. This application note provides a comprehensive guide for researchers to perform this synthesis with a focus on achieving high stereoselectivity and yield.

Reaction Pathway

The overall synthetic route from (R)-citronellal to (+)-pulegol is a three-step process:

  • Intramolecular Ene Cyclization: (R)-Citronellal undergoes an acid-catalyzed intramolecular ene reaction to form a mixture of isothis compound diastereomers.

  • Oxidation: The mixture of isopulegols is oxidized to yield pulegone.

  • Stereoselective Reduction: Pulegone is stereoselectively reduced to afford (+)-pulegol.

Data Presentation

The following table summarizes the quantitative data for each key step in the synthesis of (+)-pulegol from (R)-citronellal.

StepReactionCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Diastereomeric/Enantiomeric ExcessReference
1Intramolecular Ene Cyclization of (R)-CitronellalZnBr₂Toluene02~80-90>90% de (for (-)-isothis compound)[1]
1Intramolecular Ene Cyclization of (R)-CitronellalScandium triflateDichloromethane-78110094:6 dr[2]
2Oxidation of Isothis compoundPyridinium chlorochromate (PCC)DichloromethaneRT2~95>99% ee retention[1]
2Oxidation of Isothis compound EpoxideChlorine/PyridinePyridine20-Good-[2]
3Stereoselective Reduction of (+)-PulegoneRuCl₂(PPh₃)₂(propanediamine)---97-[2]
3Biocatalytic Reduction of PulegonePulegone Reductase (from Mentha species)Buffer311-16VariableHigh stereoselectivity[3]

Experimental Protocols

Step 1: Intramolecular Ene Cyclization of (R)-Citronellal to Isothis compound

This protocol describes the Lewis acid-catalyzed cyclization of (R)-citronellal to produce a mixture of isothis compound isomers, with (-)-isothis compound being the major product.

Materials:

  • (R)-Citronellal

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Anhydrous Toluene

  • Nitrogen gas

  • Four-necked round-bottom flask

  • Stirrer

  • Thermometer

  • Constant-pressure dropping funnel

  • Ice bath

Procedure:

  • To the four-necked flask, add anhydrous ZnBr₂ (6 g) and toluene (55 ml).

  • Heat the mixture to reflux for 1 hour to azeotropically remove any residual water.

  • Cool the flask to 0°C under a nitrogen atmosphere using an ice bath.

  • Prepare a mixture of (R)-citronellal (10 g) and toluene (10 g).

  • Add this mixture dropwise to the cooled catalyst suspension over 2 hours using the constant-pressure dropping funnel.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by slowly adding water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude isothis compound mixture.

  • The crude product can be purified by fractional distillation under reduced pressure.

Step 2: Oxidation of Isothis compound to Pulegone

This protocol details the oxidation of the isothis compound mixture to pulegone using pyridinium chlorochromate (PCC).

Materials:

  • Isothis compound mixture (from Step 1)

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the isothis compound mixture (1 equivalent) in anhydrous DCM.

  • Add PCC (1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the silica gel plug with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to yield crude pulegone.

  • The crude pulegone can be purified by flash column chromatography on silica gel.

Step 3: Stereoselective Reduction of Pulegone to (+)-Pulegol

This protocol describes a general method for the stereoselective reduction of pulegone to (+)-pulegol. The choice of reducing agent is critical for achieving high stereoselectivity.

Materials:

  • Pulegone (from Step 2)

  • Stereoselective reducing agent (e.g., Sodium borohydride with a chiral auxiliary, or a chiral metal catalyst like RuCl₂(PPh₃)₂(propanediamine))

  • Anhydrous solvent (e.g., Methanol, Tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer

  • Cooling bath (if required)

Procedure:

  • Dissolve pulegone (1 equivalent) in the appropriate anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to the recommended temperature for the chosen reducing agent (e.g., 0°C or -78°C).

  • Slowly add the stereoselective reducing agent (typically 1.1 to 1.5 equivalents) to the stirred solution.

  • Maintain the reaction at the specified temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it carefully by the slow addition of water or a saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude (+)-pulegol.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure (+)-pulegol.

Purification and Characterization of (+)-Pulegol

Purification:

  • Flash Column Chromatography: Crude (+)-pulegol can be purified using a silica gel column with a suitable eluent system, such as a gradient of hexane and ethyl acetate.

  • Distillation: For larger quantities, fractional distillation under reduced pressure can be employed for purification.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃): Chemical shifts (δ) will be characteristic of the this compound structure. Expected signals include those for the methyl groups, the vinyl protons of the isopropylidene group, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton.

    • ¹³C NMR (CDCl₃): The spectrum will show distinct signals for all ten carbon atoms in the molecule, including the carbons of the isopropylidene double bond, the carbon bearing the hydroxyl group, and the methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group, and C-H stretching and bending vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns for this compound.

  • Optical Rotation: The specific rotation of the synthesized (+)-pulegol should be measured and compared with the literature value to confirm its enantiomeric purity.

Mandatory Visualizations

G cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_intermediate1 Intermediate cluster_step2 Step 2: Oxidation cluster_intermediate2 Intermediate cluster_step3 Step 3: Reduction cluster_product Final Product start (R)-Citronellal step1 Intramolecular Ene Cyclization Catalyst: ZnBr₂ or Sc(OTf)₃ start->step1 inter1 Isothis compound Mixture step1->inter1 step2 Oxidation Reagent: PCC inter1->step2 inter2 Pulegone step2->inter2 step3 Stereoselective Reduction Reagent: Chiral Reducing Agent inter2->step3 product (+)-Pulegol step3->product

Caption: Experimental workflow for the synthesis of (+)-pulegol.

G Citronellal Complex Coordination Complex Citronellal->Complex Coordination Lewis_Acid Lewis Acid (e.g., Zn²⁺) Lewis_Acid->Complex Transition_State Chair-like Transition State Complex->Transition_State Intramolecular Ene Reaction Carbocation Oxy-Cope Intermediate Transition_State->Carbocation Isothis compound Carbocation->Isothis compound Deprotonation

References

Application of Pulegol as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulegol, a naturally occurring monoterpene alcohol derived from pennyroyal oil, and its isomers such as isothis compound, serve as versatile and cost-effective chiral auxiliaries in asymmetric synthesis. The inherent chirality of the this compound scaffold allows for the effective transfer of stereochemical information to a prochiral substrate, guiding the formation of new stereocenters with a high degree of selectivity. This temporary covalent attachment of the chiral auxiliary controls the facial selectivity of bond formation, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product. This application note provides an overview of the use of this compound-derived auxiliaries in key asymmetric transformations, detailed experimental protocols, and a summary of representative data.

Principle of this compound-Mediated Asymmetric Synthesis

The underlying principle of using this compound as a chiral auxiliary involves a three-step process:

  • Attachment of the Chiral Auxiliary: The chiral auxiliary, typically an alcohol like isothis compound, is covalently attached to a prochiral substrate (e.g., a carboxylic acid) to form a diastereomeric intermediate, often an ester.

  • Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol addition, Diels-Alder reaction) where the bulky and conformationally rigid this compound moiety sterically hinders one face of the reactive center, forcing the incoming reagent to approach from the less hindered face. This results in the formation of a new stereocenter with a specific configuration, leading to a high diastereomeric excess (d.e.).

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the product, typically through hydrolysis or reduction, to yield the enantiomerically enriched target molecule. The auxiliary can often be recovered and reused, enhancing the economic viability of the process.

The general workflow for employing a chiral auxiliary is depicted below.

G sub Prochiral Substrate attach Attachment sub->attach aux This compound-derived Chiral Auxiliary aux->attach conjugate Substrate-Auxiliary Conjugate attach->conjugate reaction Diastereoselective Reaction conjugate->reaction diastereomer Diastereomerically Enriched Product reaction->diastereomer cleavage Cleavage diastereomer->cleavage product Enantiomerically Enriched Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Applications in Asymmetric Synthesis

This compound-derived auxiliaries have been successfully employed in a variety of asymmetric transformations, including:

  • Asymmetric Alkylation: Enolates derived from esters of this compound undergo diastereoselective alkylation, leading to the formation of α-substituted carboxylic acids with high enantiomeric purity.

  • Asymmetric Aldol Reactions: this compound-derived esters can be converted into their corresponding enolates, which then react with aldehydes in a highly diastereoselective manner to produce β-hydroxy esters.

  • Asymmetric Diels-Alder Reactions: Acrylates derived from this compound act as chiral dienophiles in Diels-Alder reactions, affording cycloadducts with high stereocontrol.

Quantitative Data Summary

The following tables summarize typical yields and stereoselectivities for common reactions utilizing isothis compound as a chiral auxiliary.

Table 1: Asymmetric Alkylation of Isothis compound-Derived Esters

SubstrateElectrophileLewis AcidYield (%)Diastereomeric Excess (d.e., %)
N-Propionyl Isothis compound-derived esterBenzyl bromideLDA~85>90
Isothis compound-derived acetateMethyl iodideLHMDS>90>95

Table 2: Asymmetric Aldol Reactions with Isothis compound-Derived Esters

Enolate SourceAldehydeLewis AcidYield (%)Diastereomeric Ratio (syn:anti)
Isothis compound-derived acetateBenzaldehydeTiCl₄80-90>95:5
Isothis compound-derived propionateIsobutyraldehydeSnCl₄75-85>90:10

Table 3: Asymmetric Diels-Alder Reaction with Isothis compound-Derived Acrylate

DieneDienophileLewis AcidYield (%)Diastereomeric Excess (d.e., %)
Cyclopentadiene(-)-Isothis compound acrylateEt₂AlCl>90>98
Isoprene(-)-Isothis compound acrylateBF₃·OEt₂85-95>95

Experimental Protocols

Protocol 1: Attachment of (-)-Isothis compound to a Carboxylic Acid

This protocol describes the general procedure for the esterification of a carboxylic acid with (-)-isothis compound to form the chiral substrate.

Materials:

  • Carboxylic acid (1.0 eq)

  • (-)-Isothis compound (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon atmosphere

Procedure:

  • To a solution of the carboxylic acid (1.0 eq), (-)-isothis compound (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C under an argon atmosphere, add DCC (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired isothis compound ester.

Protocol 2: Asymmetric Aldol Reaction using an Isothis compound-Derived Ester

This protocol details a typical Lewis acid-mediated asymmetric aldol reaction.

G start (-)-Isothis compound Ester in Anhydrous DCM at -78°C add_lewis Add TiCl₄ (1.1 eq) dropwise start->add_lewis stir1 Stir for 30 min add_lewis->stir1 add_enolate Add Silyl Enol Ether solution dropwise at -78°C stir1->add_enolate prepare_enolate Prepare Silyl Enol Ether of Ketone (1.5 eq) in separate flask prepare_enolate->add_enolate stir2 Stir for 4 hours at -78°C add_enolate->stir2 quench Quench with saturated aqueous NaHCO₃ stir2->quench workup Warm to RT, Extract with DCM, Wash with brine, Dry and Concentrate quench->workup purify Purify by Column Chromatography workup->purify product Diastereomerically Enriched Aldol Adduct purify->product

Caption: Workflow for an asymmetric aldol reaction.

Materials:

  • (-)-Isothis compound ester (1.0 eq)

  • Titanium tetrachloride (TiCl₄) (1.1 eq)

  • Silyl enol ether of the desired ketone (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon atmosphere

Procedure:

  • To a solution of the (-)-isothis compound ester (1.0 eq) in anhydrous DCM at -78 °C under an argon atmosphere, add TiCl₄ (1.1 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • In a separate flask, prepare the silyl enol ether of the desired ketone (1.5 eq).

  • Add the silyl enol ether solution dropwise to the reaction mixture at -78 °C.

  • Stir the reaction for 4 hours at -78 °C.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the diastereomers.

Protocol 3: Cleavage of the (-)-Isothis compound Auxiliary

This protocol describes the saponification of the ester to liberate the chiral product and recover the auxiliary.

Materials:

  • Diastereomerically pure (-)-isothis compound ester (1.0 eq)

  • Lithium hydroxide (LiOH) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the purified diastereomer of the (-)-isothis compound ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add lithium hydroxide (LiOH) (3.0 eq).

  • Stir the mixture at room temperature for 12 hours or until the reaction is complete as monitored by TLC.

  • Acidify the reaction mixture to a pH of ~3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the chiral carboxylic acid.

  • The (-)-isothis compound auxiliary can be recovered from the organic layer through purification.

Protocol 4: Determination of Diastereomeric and Enantiomeric Excess

Determination of Diastereomeric Ratio (d.r.):

The diastereomeric ratio of the product mixture before auxiliary cleavage is typically determined by ¹H NMR spectroscopy of the crude reaction mixture.[1] Integration of well-resolved signals corresponding to each diastereomer allows for the calculation of the d.r.[1] Alternatively, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and quantify the diastereomers.[1]

Determination of Enantiomeric Excess (e.e.):

After the removal of the chiral auxiliary, the enantiomeric excess of the final product is determined using chiral HPLC or chiral GC.[1]

  • Select a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) and mobile phase (typically a mixture of hexanes and isopropanol).

  • Prepare a standard solution of the racemic product at a known concentration.

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Dissolve the chiral product in the mobile phase at a similar concentration and inject it into the HPLC or GC.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess using the formula: e.e. (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

Troubleshooting

Low Diastereoselectivity:

  • Purity of Auxiliary: Ensure the high purity of the this compound-derived auxiliary, as isomeric impurities will negatively impact the stereochemical outcome.

  • Lewis Acid: The choice of Lewis acid is crucial. Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) to optimize the diastereoselectivity for a specific reaction.[1]

  • Temperature: Lower reaction temperatures (e.g., -78 °C) generally favor higher diastereoselectivity.[1]

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry. A solvent screen may be necessary.

Difficult Separation of Diastereomers:

  • If standard silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.

  • Derivatization of the diastereomeric mixture (e.g., converting alcohols to esters) can alter their chromatographic properties, facilitating separation. The derivatizing group can be removed after separation.

Conclusion

This compound and its derivatives stand out as effective and readily available chiral auxiliaries for a range of asymmetric transformations. Their application provides a reliable method for the synthesis of enantiomerically enriched molecules, which are crucial in the fields of medicinal chemistry and materials science. The protocols and data presented herein offer a practical guide for researchers and professionals seeking to employ these powerful tools in their synthetic endeavors. Careful optimization of reaction conditions, particularly the choice of Lewis acid and temperature, is key to achieving high levels of stereocontrol.

References

Application Notes and Protocols for the Development of Pulegol-Based Natural Insecticides in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulegol, a monoterpene alcohol found in the essential oils of various aromatic plants, including those from the Lamiaceae family (e.g., mints), has garnered significant interest as a potential natural insecticide for agricultural applications. Its volatile nature and neurotoxic properties make it a promising candidate for the development of eco-friendly pest management strategies. These application notes provide a comprehensive guide to the extraction, formulation, and biological evaluation of this compound as a natural insecticide. Detailed protocols for key experiments are outlined to facilitate research and development in this area.

Mechanism of Action

The primary insecticidal action of this compound is attributed to its neurotoxicity. It is proposed to act on the insect nervous system through a dual mechanism involving the inhibition of acetylcholinesterase (AChE) and the modulation of gamma-aminobutyric acid (GABA) receptors.

  • Acetylcholinesterase (AChE) Inhibition: this compound can inhibit AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[1] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve impulses, paralysis, and ultimately, the death of the insect.[1]

  • GABA Receptor Modulation: this compound is also thought to modulate the function of GABA receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in insects.[2][3] By interfering with GABAergic signaling, this compound can induce hyperexcitability of the nervous system, contributing to its insecticidal effect.

G cluster_synapse Insect Synaptic Cleft cluster_gaba Insect GABAergic Synapse This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Postsynaptic_Neuron_ACh Postsynaptic Neuron (Excitation) ACh_Receptor->Postsynaptic_Neuron_ACh Activates Paralysis_Death Paralysis & Death Postsynaptic_Neuron_ACh->Paralysis_Death Leads to Pulegol_GABA This compound GABA_Receptor GABA Receptor-Chloride Channel Complex Pulegol_GABA->GABA_Receptor Modulates (Antagonistic) Cl_ion GABA_Receptor->Cl_ion Blocks Influx Postsynaptic_Neuron_GABA Postsynaptic Neuron (Inhibition Disrupted) Postsynaptic_Neuron_GABA->Paralysis_Death Contributes to Cl_ion->Postsynaptic_Neuron_GABA Hyperpolarization Reduced Insect_Nervous_System Insect Nervous System Insect_Nervous_System->this compound

Proposed neurotoxic mechanism of this compound in insects.

Data Presentation: Insecticidal Efficacy of Pulegone (B1678340)

While specific quantitative data for this compound is still emerging, the following tables summarize the reported insecticidal efficacy of the closely related monoterpene, pulegone, against various agricultural and stored product pests. This data can serve as a valuable reference for designing and interpreting experiments with this compound.

Table 1: Fumigant Toxicity of Pulegone Against Stored Product Pests

Target PestLife StageLC50Exposure Time (h)
Sitophilus oryzae (Rice Weevil)Adult0.62 µL/L air24
Tribolium castaneum (Red Flour Beetle)Adult11.11 µ g/insect 24
Spodoptera lituraLarva8.35 µ g/larva 24

Table 2: Contact Toxicity of Pulegone Against Stored Product Pests

Target PestLife StageLD50
Sitophilus oryzae (Rice Weevil)Adult14.9 µ g/insect
Tribolium castaneum (Red Flour Beetle)Adult9.7 µ g/insect
Trioza erytreaeNymph0.005 µL/nymph

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Pulegone

Enzyme SourceIC50
Electric Eel AChE9 mM
Horse Serum Butyrylcholinesterase (BuChE)70 µM

Note: The data presented above is for pulegone and should be used as a reference. The efficacy of this compound may vary.

Experimental Protocols

The following protocols are provided as a guide for the extraction, formulation, and evaluation of this compound-based insecticides.

Extraction and Purification of this compound

This compound is typically found in the essential oils of plants from the Mentha genus. Steam distillation is a common method for extracting these essential oils, followed by fractional distillation to purify the this compound.

start Plant Material (e.g., Mentha pulegium) steam_distillation Steam Distillation start->steam_distillation essential_oil Crude Essential Oil steam_distillation->essential_oil fractional_distillation Fractional Vacuum Distillation essential_oil->fractional_distillation pulegol_fraction This compound-Rich Fraction fractional_distillation->pulegol_fraction chromatography Column Chromatography (Optional) pulegol_fraction->chromatography pure_this compound Pure this compound chromatography->pure_this compound

Workflow for the extraction and purification of this compound.

Protocol 4.1.1: Steam Distillation [4][5][6][7]

  • Preparation of Plant Material: Air-dry the aerial parts of the this compound-containing plant (e.g., Mentha pulegium) and coarsely grind the material to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble a steam distillation apparatus. Place the ground plant material in the biomass flask and add water to the boiling flask.

  • Distillation: Heat the boiling flask to generate steam. The steam will pass through the plant material, volatilizing the essential oils.

  • Condensation: The steam and essential oil vapor mixture is passed through a condenser, where it cools and liquefies.

  • Collection: Collect the distillate, which will consist of a hydrosol (aqueous layer) and the essential oil.

  • Separation: Separate the essential oil layer from the hydrosol using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

Protocol 4.1.2: Fractional Distillation [4]

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation.

  • Charge the Still: Place the crude essential oil into the distillation flask.

  • Vacuum Application: Reduce the pressure inside the apparatus using a vacuum pump.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the different fractions based on their boiling points at the reduced pressure. This compound will distill at a specific temperature range, which should be determined based on the applied vacuum.

Formulation of this compound-Based Nanoemulsion

Nanoemulsions can enhance the stability, solubility, and efficacy of essential oil-based insecticides.[8][9][10][11][12][13][14][15]

This compound This compound (Oil Phase) mixing High-Shear Mixing / Sonication This compound->mixing surfactant Surfactant (e.g., Tween 80) surfactant->mixing water Water (Aqueous Phase) water->mixing nanoemulsion This compound Nanoemulsion mixing->nanoemulsion

Workflow for the preparation of a this compound nanoemulsion.

Protocol 4.2.1: Oil-in-Water (O/W) Nanoemulsion Preparation [11]

  • Preparation of Phases:

    • Oil Phase: Mix this compound with a suitable oil carrier (e.g., vegetable oil) and a lipophilic surfactant (e.g., Span 80).

    • Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80) in deionized water.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring at a moderate speed.

    • After the addition is complete, subject the mixture to high-shear homogenization or ultrasonication to reduce the droplet size to the nano-range.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering (DLS).

    • Assess the stability of the nanoemulsion by monitoring changes in particle size and visual appearance over time at different storage conditions.

Insecticidal Bioassays

Protocol 4.3.1: Contact Toxicity Bioassay [16][17]

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound or its formulation in a suitable solvent (e.g., acetone).

  • Application:

    • Topical Application: Apply a small, measured volume (e.g., 1 µL) of the test solution directly to the dorsal thorax of the target insect using a micro-applicator.

    • Treated Surface: Coat the inner surface of a petri dish or glass vial with the test solution and allow the solvent to evaporate, leaving a residue of this compound.

  • Exposure: Place the treated insects in a clean container with food and water. For the treated surface method, introduce the insects into the coated container.

  • Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Correct for control mortality using Abbott's formula and calculate the LD50 (for topical application) or LC50 (for treated surface) values using probit analysis.

Protocol 4.3.2: Fumigant Toxicity Bioassay [15][18][19][20][21][22]

  • Preparation of Test Substance: Prepare a series of dilutions of this compound in a volatile solvent (e.g., acetone).

  • Application: Apply a small, measured volume of the test solution to a filter paper strip and place it inside an airtight container of a known volume (e.g., a glass jar).

  • Exposure: Introduce a known number of target insects into the container and seal it.

  • Mortality Assessment: Record the number of dead insects at specified time intervals.

  • Data Analysis: Correct for control mortality and calculate the LC50 value using probit analysis.

Protocol 4.3.3: Repellent Activity Bioassay (Y-Tube Olfactometer) [1][8][18][19][23]

  • Apparatus Setup: Assemble a Y-tube olfactometer with a clean air source flowing through both arms.

  • Treatment Application: Apply a solution of this compound to a filter paper and place it in one arm of the olfactometer. Place a filter paper treated with the solvent alone in the other arm as a control.

  • Insect Release: Release a single insect at the base of the Y-tube.

  • Observation: Record which arm of the olfactometer the insect chooses to enter and the time it spends in each arm.

  • Data Analysis: Calculate a repellency index based on the number of insects choosing the control arm versus the treated arm.

Acetylcholinesterase (AChE) Inhibition Assay

The Ellman's method is a widely used colorimetric assay to determine AChE activity and inhibition.[2][9][10][14][17][21][24][25][26][27][28][29]

Protocol 4.4.1: AChE Inhibition Assay

  • Reagent Preparation:

    • Prepare a phosphate (B84403) buffer (pH 8.0).

    • Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI, substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.

    • Prepare a solution of AChE enzyme in the buffer.

    • Prepare a series of dilutions of this compound (the inhibitor).

  • Assay Procedure (in a 96-well plate):

    • To each well, add the buffer, DTNB solution, and the this compound solution (or solvent for the control).

    • Add the AChE enzyme solution to initiate the pre-incubation.

    • Incubate for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the ATCI substrate solution.

  • Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Ecotoxicological Considerations

While natural insecticides are generally considered more environmentally benign than their synthetic counterparts, it is crucial to assess their potential impact on non-target organisms.

  • Beneficial Insects: Studies should be conducted to evaluate the toxicity of this compound to beneficial insects such as pollinators (e.g., honeybees) and natural predators (e.g., ladybugs).[20][30][31][32][33][34][35][36][37] Standardized toxicity tests, similar to those used for target pests, can be adapted for these non-target species.

  • Soil Microorganisms: The effect of this compound on soil microbial communities should be investigated, as these organisms are vital for soil health and nutrient cycling.[38][39][40][41][42] This can be assessed through measurements of microbial biomass, respiration, and enzyme activities in soil treated with this compound.

Conclusion

This compound presents a promising avenue for the development of natural insecticides for sustainable agriculture. Its neurotoxic mechanism of action and volatility make it a suitable candidate for managing a range of insect pests. The protocols and application notes provided herein offer a framework for researchers to systematically investigate and optimize the use of this compound as a biopesticide. Further research should focus on obtaining this compound-specific efficacy data, optimizing formulation for field applications, and thoroughly evaluating its ecotoxicological profile to ensure its safe and effective integration into pest management programs.

References

Application Notes and Protocols: Pulegol as a Flavoring Agent in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulegol and its related ketone, pulegone, are monoterpenes naturally present in various mint species, most notably in pennyroyal (Mentha pulegium) and peppermint (Mentha piperita) essential oils.[1][2] With their characteristic minty and herbaceous aroma, these compounds have been utilized as flavoring agents in a wide range of food products.[3][4][5] However, concerns regarding the toxicity of pulegone have led to regulatory scrutiny and the establishment of maximum permissible limits in food products. This document provides detailed application notes on the use of this compound and pulegone in the food industry, their toxicological profiles, and standardized protocols for their analysis.

Application Notes

Use as a Flavoring Agent

Pulegone and its derivatives impart a minty, herbaceous flavor and are found in a variety of food and beverage products, including:

  • Beverages: Alcoholic and non-alcoholic drinks, particularly those with mint or peppermint flavors.[1][3]

  • Confectionery: Candies, chewing gum, and mint-flavored sweets.[1][6]

  • Baked Goods: Used to add a minty note to various baked products.[3]

  • Dairy Products: Found in frozen dairy desserts like ice cream.[3]

  • Gelatins and Puddings. [3]

Isothis compound, a related compound, is also valued for its minty, herbal aroma and is used in the flavor and fragrance industries.[4]

Regulatory Status

The use of pulegone as a flavoring agent is regulated in major markets due to safety concerns.

  • United States: Pulegone is authorized as a synthetic flavoring substance under 21 CFR 172.515.[3]

  • European Union: Pulegone may not be added as such to foodstuffs. However, maximum levels for its presence from the use of flavorings or other food ingredients with flavoring properties are established under Regulation (EC) No 1334/2008.[2][6] Menthofuran, a significant metabolite of pulegone, is also regulated.[6]

A summary of maximum permitted levels of pulegone in various food categories in the EU is presented in the table below.

Food CategoryMaximum Level (mg/kg)
Foodstuffs (general)25[6]
Beverages (general)100[6]
Peppermint or mint flavoured beverages250[6]
Mint confectionery350[6]
Mint/peppermint flavoured alcoholic beverages100[6]
Liqueurs200-400[6]
Mint/peppermint “extra strong mints”200[6]
Mint/peppermint flavoured chewing gum350[6]

Toxicological Profile

Metabolism and Toxicity

The toxicity of pulegone is primarily linked to its metabolic activation by cytochrome P-450 enzymes in the liver.[7][8] A key metabolic pathway involves the conversion of pulegone to menthofuran.[8][9] Menthofuran is further oxidized to a reactive γ-ketoenal, which can covalently bind to cellular proteins, leading to glutathione depletion and hepatotoxicity.[7][8][9] The International Agency for Research on Cancer (IARC) has classified pulegone as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1][2]

pulegone_metabolism Pulegone Pulegone Menthofuran Menthofuran (Proximate Hepatotoxin) Pulegone->Menthofuran Cytochrome P-450 g_Ketoenal γ-Ketoenal (Ultimate Toxic Agent) Menthofuran->g_Ketoenal Cytochrome P-450 Protein_Adducts Covalent Protein Adducts g_Ketoenal->Protein_Adducts Binds to cellular proteins Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity

Figure 1: Metabolic activation pathway of pulegone leading to hepatotoxicity.
Quantitative Toxicological Data

Several toxicological studies have been conducted to establish safe intake levels for pulegone. The table below summarizes key quantitative data.

ParameterValueSpeciesStudy TypeReference
Acceptable Daily Intake (ADI)48 µg/kg b.w./day-Risk assessment based on BMDL[1]
Tolerable Daily Intake (TDI)0.1 mg/kg b.w./day-Based on a 28-day oral toxicity study[1]
No-Observed-Adverse-Effect-Level (NOAEL)20 mg/kg b.w./dayRat28-day oral toxicity study[1]
Benchmark Dose Lower Confidence Level (BMDL)4.8 mg/kg b.w./dayRat/Mouse2-year carcinogenicity study[1]
No-Observed-Effect-Level (NOEL)0.44 mg/kg b.w./dayRat90-day study with peppermint oil[9]

Experimental Protocols

Protocol for the Analysis of Pulegone in Food Matrices

This protocol describes the extraction and quantification of pulegone in food products using simultaneous distillation-extraction (SDE) followed by gas chromatography-mass spectrometry (GC/MS) analysis.[10]

1. Materials and Reagents

  • Likens-Nickerson simultaneous distillation-extraction (SDE) apparatus

  • Dichloromethane (analytical grade)

  • Sodium sulfate (anhydrous)

  • Pulegone standard

  • Gas chromatograph coupled with a mass spectrometer (GC/MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5 or equivalent)

  • Helium (carrier gas)

2. Sample Preparation

  • Homogenize solid food samples.

  • For liquid samples, use a measured volume directly.

3. Simultaneous Distillation-Extraction (SDE)

  • Place a known amount of the homogenized food sample (or liquid sample) into the sample flask of the SDE apparatus.

  • Add distilled water to the sample flask.

  • Place dichloromethane in the solvent flask.

  • Assemble the SDE apparatus and begin heating both flasks.

  • Perform the SDE for a sufficient time to ensure complete extraction (typically 2-3 hours).

  • After extraction, cool the solvent flask and collect the dichloromethane extract.

  • Dry the extract over anhydrous sodium sulfate.

  • Concentrate the extract to a suitable volume under a gentle stream of nitrogen.

4. GC/MS Analysis

  • Instrument Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Optimize for the separation of pulegone from other matrix components (a typical program might be: initial temperature of 60 °C, hold for 2 min, ramp at 5 °C/min to 240 °C, hold for 10 min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-350.

  • Calibration: Prepare a series of standard solutions of pulegone in dichloromethane at different concentrations to create a calibration curve.

  • Analysis: Inject a known volume of the concentrated sample extract into the GC/MS system.

  • Quantification: Identify pulegone based on its retention time and mass spectrum. Quantify the amount of pulegone in the sample by comparing its peak area to the calibration curve.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Food Sample Homogenize Homogenization (for solids) Start->Homogenize SDE Simultaneous Distillation-Extraction (SDE) with Dichloromethane Homogenize->SDE Dry Drying over Sodium Sulfate SDE->Dry Concentrate Concentration Dry->Concentrate GCMS GC/MS Analysis Concentrate->GCMS Quantify Quantification GCMS->Quantify Result Pulegone Concentration Quantify->Result

Figure 2: Experimental workflow for the analysis of pulegone in food matrices.

Conclusion

This compound and pulegone are important flavoring agents in the food industry, providing characteristic minty notes to a variety of products. However, their use is carefully regulated due to the potential for toxicity associated with pulegone. A thorough understanding of its metabolic pathways and the establishment of safe intake levels are crucial for ensuring consumer safety. The analytical protocols outlined in this document provide a reliable method for monitoring the levels of pulegone in food products to ensure compliance with regulatory limits. Continuous research and monitoring are essential for the safe and effective use of these compounds in the food industry.

References

Application Notes and Protocols for the Formulation of Pulegol into Topical Anti-inflammatory Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pulegone, a naturally occurring monoterpene found in the essential oils of plants such as peppermint and pennyroyal, has demonstrated significant anti-inflammatory properties.[1][2] Its mechanism of action involves the modulation of key inflammatory signaling pathways, making it a promising candidate for the development of novel topical therapies for inflammatory skin conditions. Pulegone has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3] These application notes provide detailed protocols for the formulation of pulegol into a nanoemulgel for enhanced topical delivery, along with methodologies for evaluating its in vivo anti-inflammatory efficacy.

Mechanism of Action: this compound's Anti-inflammatory Signaling Pathways

Pulegone exerts its anti-inflammatory effects primarily through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][3] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the nuclear translocation of transcription factors that upregulate the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[4][5] Pulegone intervenes by inhibiting the activation of NF-κB and the phosphorylation of MAPKs, thereby suppressing the subsequent inflammatory response.[1][3] Additionally, this compound has been observed to upregulate the Nrf2/HO-1 pathway, which is a protective mechanism against oxidative stress and inflammation.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Stimulus->MAPK_Pathway Activates IKK IKK Complex Stimulus->IKK Activates NFkB_Active Active NF-κB MAPK_Pathway->NFkB_Active Promotes Activation NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB->NFkB_Active Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Active->Gene_Expression Translocation & Transcription This compound This compound This compound->MAPK_Pathway Inhibits This compound->IKK Inhibits Mediators iNOS, COX-2, TNF-α, IL-1β, IL-6 Gene_Expression->Mediators

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways. (Max Width: 760px)

Data Presentation: Efficacy of this compound and Formulations

The following tables summarize quantitative data from in vitro and in vivo studies, demonstrating the anti-inflammatory potential of this compound.

Table 1: In Vitro Anti-inflammatory Effects of Pulegone

Parameter Measured Cell Line Pulegone Concentration Result Reference
Nitric Oxide (NO) Production RAW 264.7 Macrophages Up to 50 µg/ml Dose-dependent inhibition [1]
iNOS Protein Expression RAW 264.7 Macrophages 25, 50 µg/ml Significant downregulation [1][3]
COX-2 Protein Expression RAW 264.7 Macrophages 25, 50 µg/ml Significant downregulation [1][3]

| Intracellular ROS | RAW 264.7 Macrophages | 25, 50 µg/ml | Significant scavenging effect |[1] |

Table 2: In Vivo Anti-inflammatory Effects of Terpene-Based Topical Formulations

Animal Model Formulation Active Compound Dose / Concentration Max. Inhibition of Edema (%) Reference
Croton Oil-Induced Ear Edema Topical Gel Baccharis Oxide 1.0 mg/ear 78.3% [6]
Croton Oil-Induced Ear Edema Chloroform Extract Ursolic/Oleanolic acids ID50 = 282 µg/cm² N/A (ID50 reported) [7]
Carrageenan-Induced Paw Edema Topical Gel Lapachol N/A Significant reduction [8]
Carrageenan-Induced Paw Edema Herbal Gel (F4) Polyherbal N/A 57.77% [9]
Carrageenan-Induced Paw Edema Nanoemulgel Melissa officinalis N/A Significant reduction [10]

Note: Data for specific this compound topical formulations are limited in the reviewed literature; this table provides context from similar compounds and formulation types.

Application Note 1: Formulation of this compound-Loaded Nanoemulgel

Objective: To prepare a stable nanoemulgel formulation for enhanced topical delivery of the lipophilic compound this compound. Nanoemulgels are advantageous as they combine the benefits of nanoemulsions (high surface area for penetration, enhanced drug loading) and gels (good viscosity, spreadability, and patient compliance).[11][12]

G start Start: Component Preparation prep_oil Prepare Oil Phase: This compound + Carrier Oil (e.g., Oleic Acid) start->prep_oil prep_aq Prepare Aqueous Phase: Surfactant + Co-surfactant (e.g., Tween 80 + Propylene Glycol) in Purified Water start->prep_aq emulsify High-Shear Homogenization (e.g., 8000 rpm, 15 min) prep_oil->emulsify prep_aq->emulsify nanoemulsion Formation of this compound Nanoemulsion (O/W) emulsify->nanoemulsion incorporate Incorporate Nanoemulsion into Gel Base with Gentle Stirring nanoemulsion->incorporate prep_gel Prepare Gel Base: Disperse Gelling Agent (e.g., Carbopol 940) in Water prep_gel->incorporate neutralize Neutralize & Thicken: Add Triethanolamine (TEA) dropwise to reach desired pH (e.g., pH 6.8-7.0) incorporate->neutralize final_product Final this compound Nanoemulgel neutralize->final_product characterize Physicochemical Characterization: pH, Viscosity, Spreadability, Droplet Size, Drug Content final_product->characterize end End: Stable Nanoemulgel characterize->end

Caption: Workflow for this compound nanoemulgel formulation and characterization. (Max Width: 760px)

Protocol: Nanoemulgel Preparation

  • Preparation of the Oil Phase: Dissolve a predetermined amount of this compound in a suitable carrier oil (e.g., oleic acid, isopropyl myristate).

  • Preparation of the Aqueous Phase: In purified water, dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., propylene glycol, Transcutol® P).

  • Formation of Nanoemulsion: Add the oil phase to the aqueous phase dropwise while continuously stirring. Homogenize the mixture using a high-shear homogenizer or ultrasonicator until a transparent or translucent nanoemulsion is formed.

  • Preparation of the Gel Base: Disperse a gelling agent (e.g., 1% w/w Carbopol 940) in a separate container of purified water and allow it to swell.

  • Incorporation: Slowly add the prepared this compound nanoemulsion into the gel base with gentle, continuous stirring until a homogenous mixture is obtained.

  • Neutralization: Adjust the pH of the formulation to between 6.5 and 7.0 by adding a neutralizing agent (e.g., triethanolamine) dropwise. This will cause the gel to thicken to the desired viscosity.

  • Characterization: Evaluate the final nanoemulgel for its physicochemical properties, including pH, viscosity, spreadability, globule size analysis, and drug content uniformity.

Application Note 2: Ex Vivo Skin Permeation Study

Objective: To evaluate the permeation and retention of this compound from the topical formulation using an ex vivo skin model. This assay is critical for predicting the in vivo bioavailability and efficacy of a topical drug.[13][14] Porcine ear skin is often used as it is morphologically and functionally similar to human skin.[15]

Protocol: Franz Diffusion Cell Assay

  • Skin Preparation: Obtain fresh porcine ear skin and remove subcutaneous fat and hair. Cut the full-thickness skin into appropriate sizes for mounting on the Franz diffusion cells.[15]

  • Apparatus Setup: Mount the prepared skin sections onto vertical Franz diffusion cells, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid. The receptor compartment is filled with a phosphate buffer solution (pH 7.4), maintained at 32°C, and continuously stirred.[15]

  • Sample Application: Apply a finite dose (e.g., 100 mg) of the this compound nanoemulgel formulation evenly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots of the receptor fluid for analysis and replace with an equal volume of fresh buffer to maintain sink conditions.

  • Skin Retention Analysis: At the end of the experiment, dismount the skin. Separate the epidermis from the dermis. Extract the this compound retained in each skin layer using a suitable solvent (e.g., methanol).

  • Quantification: Analyze the concentration of this compound in the collected receptor fluid samples and skin extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of this compound permeated through the skin per unit area (μg/cm²) and plot it against time. Determine key parameters such as the steady-state flux (Jss) and permeability coefficient (Kp).

Application Note 3: In Vivo Anti-inflammatory Efficacy Models

Objective: To assess the topical anti-inflammatory activity of the this compound formulation using established animal models of acute inflammation.

G cluster_carrageenan Carrageenan Paw Edema Model cluster_croton Croton Oil Ear Edema Model start Start: Animal Acclimatization grouping Animal Grouping (n=6-8 per group) - Naive - Vehicle Control (Gel Base) - Positive Control (e.g., Diclofenac) - this compound Formulation start->grouping carr_base Measure Baseline Paw Volume (Plethysmometer) grouping->carr_base croton_treat Topical Treatment: Apply formulations to right ear grouping->croton_treat carr_induce Induce Edema: Subplantar injection of 1% Carrageenan in right hind paw carr_base->carr_induce carr_treat Topical Treatment: Apply formulations to paw surface carr_induce->carr_treat carr_measure Measure Paw Volume at 1, 2, 3, 4, 5 hours post-induction carr_treat->carr_measure analysis Data Analysis & Tissue Collection carr_measure->analysis croton_induce Induce Edema (after 15-30 min): Apply 2.5-5% Croton Oil to right ear croton_treat->croton_induce croton_measure Measure Edema after 6 hours: Weigh 6-8 mm ear punch biopsy croton_induce->croton_measure croton_measure->analysis calc Calculate % Inhibition of Edema: 100 * [1 - (Treated / Control)] analysis->calc histo Histopathology & Biochemical Assays (MPO, Cytokines) on tissue samples analysis->histo end End: Efficacy Determination calc->end histo->end

Caption: Workflow for in vivo evaluation of topical anti-inflammatory activity. (Max Width: 760px)

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is widely used to screen for acute anti-inflammatory agents.[16] The edema development is biphasic, with the late phase (after 1 hour) being maintained by prostaglandins and cytokines, which are targets of this compound.[17][18]

  • Animals: Use male Wistar rats (150-200g).

  • Grouping: Divide animals into groups: Vehicle control (nanoemulgel base), positive control (e.g., topical diclofenac gel), and test groups (this compound nanoemulgel at different concentrations).

  • Procedure: a. Thirty minutes after topical application of the respective formulations on the right hind paw, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan suspension into the sub-plantar region of the same paw.[18] b. Measure the paw volume immediately before carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.[18]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 2: Croton Oil-Induced Ear Edema in Mice

This model assesses inflammation induced by a topical irritant and is useful for evaluating drugs that interfere with the arachidonic acid cascade.[6][19]

  • Animals: Use male Swiss mice (25-30g).

  • Grouping: Similar to the paw edema model.

  • Procedure: a. Apply the respective formulations (e.g., 20 µL) to the inner surface of the right ear.[6] b. After 15-30 minutes, apply a solution of croton oil (e.g., 2.5% or 5% v/v in acetone, 20 µL) to the same ear to induce inflammation.[6][19] The left ear receives only the vehicle (acetone). c. After 6 hours, euthanize the animals and obtain an 8 mm punch biopsy from both ears.[20] d. Weigh the biopsies immediately. The difference in weight between the right and left ear punches indicates the degree of edema.[6]

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group. Further analysis can include myeloperoxidase (MPO) activity assays on the tissue to quantify neutrophil infiltration.[6]

References

Application Note: Derivatization of Pulegol for Enhanced Analytical Detection by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulegol, a monoterpenoid alcohol, is a compound of interest in various fields, including flavor, fragrance, and pharmaceutical research. Accurate and sensitive quantification of this compound is often challenging due to its polarity, which can lead to poor chromatographic peak shape, thermal degradation in the gas chromatograph (GC) inlet, and consequently, low detection sensitivity.[1] Derivatization, a chemical modification of the analyte, is a crucial sample preparation step to overcome these limitations. This process increases the volatility and thermal stability of this compound, leading to improved chromatographic performance and enhanced detection by GC-MS.[1]

This application note provides detailed protocols for two common and effective derivatization techniques for this compound: silylation and acetylation . Silylation involves the replacement of the active hydrogen in this compound's hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1] Acetylation introduces an acetyl group to the hydroxyl moiety, forming a more volatile and thermally stable ester.[1] The choice between these methods may depend on the sample matrix, desired sensitivity, and available reagents.

Data Presentation

The following table summarizes the expected performance enhancements following the derivatization of this compound for GC-MS analysis. These values are based on typical performance for similarly derivatized monoterpenoid alcohols and should be considered as a guide. Actual performance may vary depending on the specific instrumentation and experimental conditions.

ParameterWithout DerivatizationWith Silylation (BSTFA + TMCS)With Acetylation (Acetic Anhydride)Expected Enhancement
Limit of Detection (LOD) High (low µg/mL range)Low (ng/mL to sub-ng/mL range)Low (ng/mL range)Significant improvement in sensitivity, potentially 10-fold or greater.
Limit of Quantification (LOQ) High (µg/mL range)Low (ng/mL range)Low (ng/mL range)Enables accurate quantification at lower concentrations.
Peak Shape Often exhibits tailingSymmetrical, sharp peaksSymmetrical, sharp peaksImproved peak geometry for better integration and quantification.
Thermal Stability Prone to degradation at high inlet temperaturesIncreased stabilityIncreased stabilityReduced analyte loss and improved reproducibility.
Linearity (R²) May be compromised by poor peak shapeTypically > 0.99Typically > 0.99Wider linear dynamic range for calibration.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA with TMCS Catalyst

This protocol details the derivatization of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a concentration suitable for your GC-MS system (e.g., 1-100 µg/mL). If working with an extract, ensure the solvent is compatible with the derivatization reagents. If necessary, evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute in the anhydrous solvent.

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound solution into a reaction vial.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation: Heat the vial at 60-70°C for 30 minutes in a heating block or water bath.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS.

Protocol 2: Acetylation of this compound using Acetic Anhydride

This protocol describes the derivatization of this compound via acetylation.

Materials:

  • This compound standard or sample extract

  • Acetic anhydride

  • Anhydrous pyridine

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of this compound in anhydrous pyridine at a concentration suitable for your GC-MS system (e.g., 1-100 µg/mL).

  • Derivatization Reaction:

    • To 100 µL of the this compound solution in pyridine, add 100 µL of acetic anhydride.[1]

    • Cap the vial tightly and vortex for 30 seconds.[1]

  • Reaction Incubation: Heat the vial at 60-70°C for 30 minutes.[1]

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.[1]

    • The sample is now ready for injection into the GC-MS.

Recommended GC-MS Conditions (Starting Point)
  • GC Column: A standard non-polar column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector Temperature: 250°C

  • Oven Program: 80°C (hold 2 min), ramp to 260°C at 10°C/min, hold 5 min.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • MSD Interface Temp: 280°C

  • MS Mode: Scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis prep This compound Standard or Sample Extract dissolve Dissolve in Anhydrous Solvent prep->dissolve add_reagent Add Derivatization Reagent (e.g., BSTFA) dissolve->add_reagent vortex Vortex add_reagent->vortex heat Heat (60-70°C) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Experimental workflow for this compound derivatization and GC-MS analysis.

derivatization_reactions cluster_silylation Silylation Reaction cluster_acetylation Acetylation Reaction pulegol1 This compound bstfa + BSTFA pulegol1->bstfa tms_this compound TMS-Pulegol Derivative bstfa->tms_this compound  (TMCS catalyst, 60-70°C) pulegol2 This compound ac_anhydride + Acetic Anhydride pulegol2->ac_anhydride acetyl_this compound Acetyl-Pulegol Derivative ac_anhydride->acetyl_this compound  (Pyridine, 60-70°C)

Caption: Chemical reactions for the derivatization of this compound.

References

Application Notes and Protocols for the Enzymatic Conversion of Pulegol to High-Value Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic conversion of pulegol, a naturally occurring monoterpene, into high-value compounds with potential applications in the pharmaceutical, flavor, and fragrance industries. The focus is on leveraging microbial whole-cell and isolated enzyme systems for targeted biotransformations, including hydroxylation, oxidation, and isomerization.

Introduction

This compound, a chiral monoterpene alcohol, presents a versatile platform for the synthesis of valuable bioactive molecules. Enzymatic conversions offer a green and highly selective alternative to traditional chemical synthesis, enabling the production of complex stereospecific compounds under mild reaction conditions. This document outlines key enzymatic pathways and provides detailed experimental protocols for the biotransformation of this compound and its isomers, primarily focusing on microbial catalysts such as Rhodococcus rhodochrous and fungi known for their robust enzymatic machinery, including cytochrome P450 monooxygenases.

Key Enzymatic Conversions of this compound and Related Monoterpenes

The enzymatic modification of this compound and its isomers can lead to a variety of high-value products. The primary reactions of interest are hydroxylations, which can increase bioactivity and provide handles for further functionalization, and isomerizations, which can lead to precursors for valuable compounds like menthol.

Hydroxylation and Oxidation

Fungi and bacteria, particularly species from the genera Rhodococcus, Aspergillus, and Cunninghamella, are well-documented for their ability to hydroxylate terpenoids.[1][2][3] This is often mediated by cytochrome P450 (CYP) monooxygenases, which are capable of regio- and stereoselectively introducing hydroxyl groups onto the this compound scaffold.[1] Further oxidation can lead to the formation of carboxylic acids.

A notable example is the biotransformation of (-)-isothis compound, an isomer of this compound, by Rhodococcus rhodochrous IEGM 1362. This bacterium is capable of metabolizing (-)-isothis compound to novel 10-hydroxy and 10-carboxy derivatives, which are presumed to have potential antitumor and respiratory stimulant activities.[4]

Isomerization and Reduction for Menthol Synthesis

The synthesis of (-)-menthol, a high-value compound with extensive applications, often proceeds through intermediates that are structurally related to this compound.[5] Enzymatic cascades involving isomerases and reductases are key to these synthetic pathways. For instance, an isopulegone isomerase can convert isopulegone to pulegone, which can then be reduced by a pulegone reductase and a menthone reductase to yield menthol.[6][7] While this pathway starts from isopulegone, it highlights the potential for enzymatic conversion of this compound-like structures to menthol.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the enzymatic conversion of this compound-related compounds.

Table 1: Biotransformation of (-)-Isothis compound by Rhodococcus rhodochrous IEGM 1362 [4]

ParameterValue
Substrate(-)-Isothis compound
MicroorganismRhodococcus rhodochrous IEGM 1362
Conversion90.2%
Selectivity for 10-hydroxy derivative66.9%
Selectivity for 10-carboxy derivative25.7%
Isolated Yield of 10-hydroxy derivative8.5%
Isolated Yield of 10-carboxy derivative12.9%

Table 2: Enzymatic Isomerization of (+)-cis-Isopulegone to (R)-(+)-Pulegone [6]

EnzymeSpecific Activity (μmol/min·mg)Fold Increase over Wild-Type
Wild-Type Δ5-3-Ketosteroid Isomerase (KSI)14.161.0
Engineered KSI Variant61.174.3

Experimental Protocols

Protocol 1: Screening of Microorganisms for this compound Conversion

This protocol outlines a general method for screening fungal and bacterial strains for their ability to biotransform this compound.

Materials:

  • This compound (substrate)

  • Microbial strains (e.g., Aspergillus niger, Cunninghamella elegans, Rhodococcus rhodochrous)

  • Culture media (e.g., Potato Dextrose Broth for fungi, Nutrient Broth for bacteria)

  • Shake flasks

  • Incubator shaker

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • GC-MS for analysis

Procedure:

  • Inoculum Preparation: Grow the selected microbial strains in their respective liquid media until a sufficient cell density is reached (e.g., 24-48 hours).

  • Biotransformation Setup: Inoculate fresh culture medium in shake flasks with the prepared inoculum. Add this compound to a final concentration of 0.1-1.0 g/L. An equivalent culture without this compound should be run as a control.

  • Incubation: Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 28°C for fungi, 37°C for bacteria) for 5-7 days.

  • Extraction: After incubation, acidify the culture broth to pH 2-3 with 10% HCl. Extract the broth three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract using a rotary evaporator.

  • Analysis: Analyze the crude extract by GC-MS to identify potential biotransformation products by comparing the chromatograms of the experimental and control cultures.

Protocol 2: Preparative Scale Biotransformation of (-)-Isothis compound with Rhodococcus rhodochrous

This protocol is adapted from the biotransformation of (-)-isothis compound by Rhodococcus rhodochrous IEGM 1362 and can serve as a starting point for the conversion of this compound.[4]

Materials:

  • (-)-Isothis compound (or this compound)

  • Rhodococcus rhodochrous IEGM 1362

  • RS medium (detailed composition should be obtained from the original publication)

  • Shake flasks (100 mL)

  • Incubator shaker

  • 10% HCl solution

  • Ethyl acetate

  • 1% NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • Cultivation: Cultivate R. rhodochrous IEGM 1362 in RS medium.

  • Biotransformation: To 100 mL of the culture, add 0.182 g of (-)-isothis compound. Incubate for 5 days.

  • Extraction:

    • Acidify the culture medium with 10% HCl solution.

    • Extract three times with an equal volume of ethyl acetate.

    • Wash the combined organic layers with 1% NaHCO₃ solution and then with distilled water until the pH is neutral.

    • Dry the ethyl acetate extract over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Separate the products by column chromatography on silica gel using a hexane:ethyl acetate gradient.

  • Analysis: Analyze the fractions using GC-MS to identify and quantify the products.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows described in these application notes.

Enzymatic_Conversion_Pathway cluster_start Starting Material cluster_enzymes Enzymatic Transformation cluster_products High-Value Products This compound This compound CYP450 Cytochrome P450 (Hydroxylation) This compound->CYP450 Isomerase Isomerase This compound->Isomerase Hydroxythis compound Hydroxylated this compound CYP450->Hydroxythis compound Pulegone Pulegone Isomerase->Pulegone Isomerization Menthol Menthol Pulegone->Menthol Reduction Cascade Experimental_Workflow A Microbial Culture (e.g., Rhodococcus, Aspergillus) B Addition of this compound A->B C Incubation & Biotransformation B->C D Extraction of Products C->D E Purification (Column Chromatography) D->E F Analysis (GC-MS) E->F Menthol_Synthesis_Pathway Isopulegone (+)-cis-Isopulegone KSI Isopulegone Isomerase (KSI) Isopulegone->KSI Pulegone (R)-(+)-Pulegone KSI->Pulegone PGR Pulegone Reductase Pulegone->PGR Menthone (-)-Menthone PGR->Menthone MMR (-)-Menthone Reductase Menthone->MMR Menthol (-)-Menthol MMR->Menthol

References

Application Notes and Protocols for Investigating the Antimicrobial Properties of Pulegol-Loaded Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and antimicrobial evaluation of pulegol-loaded nanoparticles. The protocols detailed below are based on established methodologies for encapsulating essential oil components to enhance their stability, solubility, and antimicrobial efficacy.

Introduction

Pulegone, a naturally occurring monoterpene found in several plant species, has demonstrated significant antimicrobial properties against a range of pathogens.[1][2][3] However, its practical application can be limited by its volatility and low water solubility. Encapsulating pulegone into nanoparticles offers a promising strategy to overcome these limitations, potentially leading to enhanced antimicrobial activity, controlled release, and improved stability.[4] This document outlines the necessary protocols for researchers to investigate these properties systematically. The proposed mechanism of action for terpenes like pulegone often involves the disruption of the bacterial cell membrane, leading to the denaturation of proteins, cytoplasmic leakage, and eventual cell death.[1]

Data Presentation: Antimicrobial Activity of Pulegone

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for pulegone against various microorganisms as reported in the literature. These values serve as a baseline for comparison with this compound-loaded nanoparticle formulations.

MicroorganismPulegone MICPulegone MBCReference
Staphylococcus aureus5.85 µl/ml11.71 µl/ml[1]
Escherichia coli0.704 to 2.812 µg/mL-[3]
Gram-positive bacteria0.25-4 µl/ml-[2]
Fungal Strains11.25 to 22.5 µg/mL-[3]

Experimental Protocols

Synthesis of this compound-Loaded Nanoparticles

This protocol describes the preparation of this compound-loaded nanoparticles using the nanoprecipitation method, a widely used technique for encapsulating hydrophobic compounds.[5][6]

Materials:

  • Pulegone (high purity)

  • Poly(lactic-co-glycolic acid) (PLGA) or Chitosan

  • Acetone (organic solvent)

  • Polysorbate 80 (Tween 80) or other suitable surfactant

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and pulegone (e.g., 20 mg) in acetone (e.g., 5 mL).

  • Aqueous Phase Preparation: Prepare an aqueous solution (e.g., 10 mL) containing a surfactant like Tween 80 (e.g., 0.5% w/v) in deionized water.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring at room temperature.

  • Solvent Evaporation: Continue stirring for several hours (e.g., 3-4 hours) to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at high speed (e.g., 10,000 x g) for 30 minutes at 4°C.[6]

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated pulegone and excess surfactant. Repeat the washing step twice.[6]

  • Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for further analysis.

Characterization of this compound-Loaded Nanoparticles

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the stability and biological interaction of the nanoparticles.

Method: Dynamic Light Scattering (DLS)

Procedure:

  • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

  • Analyze the sample using a DLS instrument to determine the average particle size, PDI, and zeta potential.

  • Perform the measurements in triplicate and report the mean and standard deviation.

3.2.2. Morphology

Visualizing the nanoparticles provides information about their shape and surface characteristics.

Method: Transmission Electron Microscopy (TEM)

Procedure:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the grid to air-dry.

  • Optionally, negatively stain the sample with a suitable agent (e.g., uranyl acetate) to enhance contrast.[7]

  • Observe the grid under a transmission electron microscope.

3.2.3. Encapsulation Efficiency and Loading Capacity

These metrics quantify the amount of pulegone successfully incorporated into the nanoparticles.

Procedure:

  • Separate the nanoparticles from the aqueous phase by centrifugation as described in the synthesis protocol.

  • Quantify the amount of free pulegone in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculate the Encapsulation Efficiency (EE) and Loading Capacity (LC) using the following formulas:

    • EE (%) = [(Total amount of pulegone - Amount of free pulegone) / Total amount of pulegone] x 100

    • LC (%) = [(Total amount of pulegone - Amount of free pulegone) / Weight of nanoparticles] x 100

Antimicrobial Activity Assays

3.3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of the nanoparticles that inhibits the visible growth of a microorganism.[8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microtiter plates

  • This compound-loaded nanoparticle suspension

  • Free pulegone (as a control)

  • Empty nanoparticles (as a control)

  • Positive control (bacterial suspension)

  • Negative control (sterile broth)

Procedure:

  • Prepare a serial two-fold dilution of the this compound-loaded nanoparticles, free pulegone, and empty nanoparticles in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10^5 CFU/mL).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration at which no visible turbidity is observed.

3.3.2. Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of the nanoparticles that kills the bacteria.

Procedure:

  • Following the MIC determination, take an aliquot from the wells that show no visible growth.

  • Plate the aliquots onto nutrient agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

3.3.3. Time-Kill Assay

This assay evaluates the rate at which the nanoparticles kill the bacteria over time.

Procedure:

  • Prepare flasks containing bacterial culture at a specific concentration (e.g., 1 x 10^6 CFU/mL) and add the this compound-loaded nanoparticles at concentrations corresponding to the MIC and 2x MIC.

  • Include a control flask with no nanoparticles.

  • Incubate the flasks at 37°C with shaking.

  • At specific time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions and plate on nutrient agar to determine the number of viable bacteria (CFU/mL).

  • Plot the log CFU/mL versus time to visualize the killing kinetics.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_antimicrobial Antimicrobial Testing S1 Prepare Organic Phase (Pulegone + Polymer) S3 Nanoprecipitation (Mix Phases) S1->S3 S2 Prepare Aqueous Phase (Surfactant) S2->S3 S4 Solvent Evaporation S3->S4 S5 Centrifugation & Washing S4->S5 C1 Particle Size & Zeta Potential (DLS) S5->C1 C2 Morphology (TEM) S5->C2 C3 Encapsulation Efficiency (HPLC/GC-MS) S5->C3 A1 Broth Microdilution (MIC) S5->A1 A3 Time-Kill Assay S5->A3 Result Data Analysis & Comparison C1->Result C2->Result C3->Result A2 Plating (MBC) A1->A2 A2->Result A3->Result antimicrobial_mechanism NP This compound-Loaded Nanoparticle Pulegone Pulegone Release NP->Pulegone Membrane Bacterial Cell Membrane Disruption Membrane Disruption Membrane->Disruption Interaction Pulegone->Membrane Leakage Cytoplasmic Leakage Disruption->Leakage Denaturation Protein Denaturation Disruption->Denaturation Death Cell Death Leakage->Death Denaturation->Death

References

Troubleshooting & Optimization

Technical Support Center: Pulegol Instability During Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pulegol instability during steam distillation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during steam distillation?

This compound is a monoterpene alcohol found in the essential oils of various plants, notably from the Mentha species. Its stability is a critical concern during steam distillation due to the high temperatures, presence of water, and potential for acidic conditions, which can lead to its degradation. This degradation can alter the chemical profile of the essential oil, potentially reducing its desired therapeutic properties or generating undesirable or even more toxic compounds.

Q2: What are the primary degradation pathways for this compound during steam distillation?

During steam distillation, this compound is susceptible to several degradation pathways:

  • Oxidation: this compound can be oxidized to form pulegone, a corresponding ketone. This is often facilitated by the presence of heat and oxygen.

  • Acid-Catalyzed Rearrangement: In the presence of acidic conditions, which can arise from the plant material itself or the water used for distillation, this compound can undergo rearrangements to form other isomers or structurally different compounds.

  • Dehydration: The high temperatures of steam distillation can lead to the removal of a water molecule from this compound, resulting in the formation of various isomeric menthadienes.

Q3: What are the main degradation products of this compound?

The primary degradation products of this compound that may be observed after steam distillation include:

  • Pulegone: The oxidized ketone form of this compound.

  • Isothis compound: An isomeric form of this compound.

  • Menthone and Isomenthone: These can be formed through the subsequent rearrangement or reduction of pulegone.

  • Menthofuran: A more toxic compound that can be formed from the further oxidation and cyclization of pulegone.[1]

Q4: How does the pH of the distillation water affect this compound stability?

The pH of the distillation water can significantly impact this compound stability. Acidic water (pH < 7) can catalyze the rearrangement of this compound to other terpenes.[2][3] Conversely, while less common for alcohols, highly alkaline conditions can sometimes promote other unwanted reactions. Maintaining a neutral pH is generally recommended to minimize acid-catalyzed degradation.

Q5: How can I analyze and quantify this compound and its degradation products?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for identifying and quantifying this compound and its degradation products in an essential oil sample.[4][5][6][7] For structural confirmation of unknown degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[8][9]

Troubleshooting Guides

Problem: Low yield of this compound in the distilled essential oil.

Possible Cause Suggested Solution
Degradation during distillation The this compound may be degrading into other compounds. Analyze a sample of your essential oil using GC-MS to identify potential degradation products such as pulegone, isomenthone, or menthofuran.
Incorrect distillation time Overly long distillation times can lead to the degradation of heat-sensitive compounds.[10][11] Try reducing the distillation time and collecting fractions to analyze for this compound content at different time points.
High distillation temperature/pressure Excessive temperature and pressure can accelerate degradation. If your equipment allows, try reducing the steam pressure to lower the distillation temperature.

Problem: Presence of significant amounts of pulegone in the essential oil.

Possible Cause Suggested Solution
Oxidation of this compound The high temperatures and presence of air in the distillation apparatus can cause oxidation. Ensure your system is well-sealed to minimize contact with air. Consider using deoxygenated water for steam generation.
Enzymatic conversion in plant material Pre-distillation handling of the plant material might contribute to enzymatic oxidation. Process the plant material as quickly as possible after harvesting.

Problem: Detection of unexpected terpenes or isomers in the GC-MS analysis.

Possible Cause Suggested Solution
Acid-catalyzed rearrangement The pH of your distillation water may be acidic. Measure the pH of your water source and adjust it to neutral (pH 7.0) using a suitable buffer (e.g., phosphate buffer) before starting the distillation.[2][3]
Thermal rearrangement High temperatures can induce thermal rearrangements. As with low this compound yield, consider reducing the distillation temperature by operating under a partial vacuum if possible.

Data Presentation

Table 1: Effect of Distillation Water pH on this compound Degradation

pH of Distillation Water This compound (%) Pulegone (%) Isothis compound (%) Other Rearrangement Products (%)
5.075.212.58.34.0
6.085.18.95.10.9
7.092.54.33.00.2
8.091.84.53.10.6

Note: Data are hypothetical but represent expected trends based on chemical principles.

Table 2: Impact of Distillation Time on this compound Content

Distillation Time (hours) This compound (%) Total Degradation Products (%)
194.25.8
292.57.5
388.111.9
483.716.3

Note: Data are hypothetical but represent expected trends based on chemical principles.

Experimental Protocols

1. Protocol for Steam Distillation with pH Control

  • Objective: To extract essential oil while minimizing acid-catalyzed degradation of this compound.

  • Materials:

    • Plant material containing this compound

    • Steam distillation apparatus (boiling flask, biomass flask, condenser, receiver)[12]

    • pH meter

    • 0.1 M Sodium hydroxide and 0.1 M Hydrochloric acid solutions for pH adjustment

    • Deionized water

  • Methodology:

    • Prepare the plant material by chopping or grinding to the desired particle size.[13]

    • Fill the boiling flask with deionized water.

    • Measure the pH of the water in the boiling flask. Adjust the pH to 7.0 ± 0.2 using the 0.1 M NaOH or 0.1 M HCl solutions.

    • Place the prepared plant material into the biomass flask.

    • Assemble the steam distillation apparatus, ensuring all joints are properly sealed.

    • Begin heating the boiling flask to generate steam.

    • Continue distillation for a predetermined time (e.g., 2 hours).

    • Collect the distillate, which will consist of the essential oil and hydrosol.

    • Separate the essential oil from the hydrosol using a separatory funnel.

    • Dry the essential oil over anhydrous sodium sulfate.

    • Store the essential oil in a sealed, airtight vial in a cool, dark place.

    • Analyze the composition of the essential oil using GC-MS.

2. Protocol for GC-MS Analysis of this compound and Degradation Products

  • Objective: To identify and quantify this compound and its degradation products in an essential oil sample.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Materials:

    • Essential oil sample

    • A suitable solvent (e.g., hexane or dichloromethane)

    • Autosampler vials

  • Methodology:

    • Prepare a dilute solution of the essential oil in the chosen solvent (e.g., 1 µL of oil in 1 mL of solvent).

    • Set up the GC-MS instrument with a suitable capillary column (e.g., HP-5MS).

    • Define the temperature program for the GC oven (e.g., start at 60°C, ramp up to 240°C).

    • Set the injector and detector temperatures.

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Acquire the mass spectra of the eluting compounds.

    • Identify the compounds by comparing their mass spectra and retention times with those of known standards and reference libraries (e.g., NIST).

    • Quantify the relative amounts of each compound based on the peak areas in the chromatogram.

Visualizations

pulegol_degradation_pathway This compound This compound pulegone Pulegone This compound->pulegone Oxidation (Heat, O2) isothis compound Isothis compound This compound->isothis compound Isomerization (Heat, H+) rearranged_products Rearranged Products (e.g., Menthadienes) This compound->rearranged_products Dehydration / Rearrangement (Heat, H+) menthofuran Menthofuran pulegone->menthofuran Further Oxidation & Cyclization

Caption: Potential degradation pathways of this compound during steam distillation.

troubleshooting_workflow start Start: this compound Instability Detected check_gcms Analyze Oil by GC-MS start->check_gcms high_pulegone High Pulegone Content? check_gcms->high_pulegone unexpected_isomers Unexpected Isomers? high_pulegone->unexpected_isomers No solution_oxidation Action: Minimize Oxygen Exposure (e.g., seal system, use deoxygenated water) high_pulegone->solution_oxidation Yes low_yield Low this compound Yield? unexpected_isomers->low_yield No solution_rearrangement Action: Neutralize Distillation Water (pH 7.0) unexpected_isomers->solution_rearrangement Yes solution_time_temp Action: Reduce Distillation Time and/or Temperature low_yield->solution_time_temp Yes end End: this compound Stabilized low_yield->end No solution_oxidation->end solution_rearrangement->end solution_time_temp->end

References

Technical Support Center: Optimizing Pulegol Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for pulegol hydrogenation.

Troubleshooting Guides

Problem: Low Conversion of this compound

Low conversion rates are a common issue in catalytic hydrogenation. A systematic approach to troubleshooting is essential for identifying and resolving the underlying cause.

Possible Causes and Solutions:

Cause Troubleshooting Steps Recommended Actions
Catalyst Inactivity 1. Catalyst Age and Storage: Catalysts can lose activity over time, especially if not stored under an inert atmosphere.- Use a fresh batch of catalyst. - Ensure proper storage of the catalyst under nitrogen or argon.
2. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons include sulfur, and nitrogen compounds.- Purify the this compound substrate (e.g., by distillation). - Use high-purity, degassed solvents. - Utilize high-purity hydrogen gas. - Perform a control reaction with a known clean substrate to test catalyst activity.
3. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.- Increase the catalyst loading in increments (e.g., from 5 wt% to 10 wt%).
Suboptimal Reaction Conditions 1. Inadequate Hydrogen Pressure: The hydrogen pressure may be insufficient for the reaction to proceed efficiently.- For balloon hydrogenation, ensure a positive pressure is maintained. - For autoclave reactions, increase the hydrogen pressure incrementally (e.g., from 1 atm to 5 atm).
2. Incorrect Temperature: The reaction temperature may be too low.- Gradually increase the reaction temperature. Note that higher temperatures can sometimes negatively impact selectivity.[1]
3. Poor Agitation: Inefficient stirring can lead to poor mass transfer of hydrogen to the catalyst surface.- Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture.
Equipment Issues 1. Leaks in the System: Leaks in the reaction setup can prevent the maintenance of a positive hydrogen pressure.- Carefully check all connections and seals for leaks.
Problem: Poor Selectivity (Undesired Isomer Formation)

The hydrogenation of pulegone can yield a mixture of menthone and menthol isomers.[1][2] Achieving high selectivity for the desired menthol isomer is a primary objective.

Factors Influencing Selectivity and Optimization Strategies:

Factor Influence on Selectivity Optimization Strategy
Catalyst Type Different metals exhibit different selectivities. For instance, palladium catalysts may favor the formation of menthones, while platinum and nickel catalysts can be tuned for menthol production.[2][3] The addition of promoters like tin to platinum catalysts can also alter selectivity.[4]- Screen different catalysts (e.g., Pd/C, Pt/C, PtO₂, Raney Ni, Cu/Al₂O₃). - Consider using bimetallic catalysts (e.g., Pt-Sn) to improve selectivity towards menthols.[4]
Solvent The polarity of the solvent can influence the stereochemical outcome of the hydrogenation.- Experiment with a range of solvents with varying polarities, such as ethanol, methanol, heptane, or toluene.
Temperature and Pressure These parameters can affect the relative rates of different reaction pathways, thereby influencing the product distribution.- Systematically vary the temperature and pressure to find the optimal conditions for the desired isomer. Lower temperatures often favor higher selectivity.
Reaction Time Prolonged reaction times can sometimes lead to the isomerization of the desired product into more thermodynamically stable, but undesired, isomers.- Monitor the reaction progress over time to determine the optimal reaction duration to maximize the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound hydrogenation?

A1: The hydrogenation of pulegone typically proceeds in two main steps. The first step is the reduction of the carbon-carbon double bond to yield a mixture of menthone and isomenthone.[1][2] The second step is the reduction of the carbonyl group of these intermediates to form a mixture of menthol isomers, including (-)-menthol, (+)-neomenthol, (+)-isomenthol, and (+)-neoisomenthol.[4]

Q2: Which catalyst is most effective for the selective hydrogenation of pulegone to menthol?

A2: The choice of catalyst is crucial for achieving high selectivity towards a specific menthol isomer. While various catalysts like palladium, platinum, and nickel can be used, their performance depends on the desired outcome.[2][3] For instance, copper-based catalysts, such as Cu/Al₂O₃, have shown good activity and selectivity for the conversion of pulegone to menthols under mild conditions.[1] Bimetallic catalysts, such as Pt-Sn supported on silica, have also been investigated to enhance the yield of menthols in a one-step process.[4]

Q3: How can I minimize the formation of menthone and isomenthone byproducts?

A3: To minimize the accumulation of menthone and isomenthone intermediates, you can adjust the reaction conditions to favor the subsequent hydrogenation of the carbonyl group. This can often be achieved by:

  • Increasing reaction time: Allowing the reaction to proceed for a longer duration can promote the conversion of the ketone intermediates to the desired alcohol products.

  • Optimizing catalyst: Some catalysts are more effective at reducing carbonyl groups than others. Screening different catalysts can help identify one that efficiently carries out both hydrogenation steps.

  • Adjusting temperature and pressure: Higher pressures and, in some cases, higher temperatures can facilitate the reduction of the carbonyl group.

Q4: What are common signs of catalyst deactivation during this compound hydrogenation?

A4: Catalyst deactivation can manifest in several ways:

  • A significant decrease in the rate of hydrogen uptake.

  • The reaction stalling before the complete conversion of the starting material.

  • A noticeable change in the color of the catalyst.

  • Inconsistent results between batches using the same catalyst.

Q5: Can the catalyst be regenerated and reused?

A5: In some cases, heterogeneous catalysts can be recovered by filtration and reused. However, their activity may decrease with each cycle due to poisoning or physical degradation. Regeneration procedures, such as washing with solvents or treatment at high temperatures, may be possible for certain types of catalysts, but their effectiveness will depend on the nature of the deactivation. It is recommended to consult the catalyst manufacturer's guidelines for specific regeneration protocols.

Data Presentation

Table 1: Influence of Catalyst on Pulegone Hydrogenation

CatalystSupportSolventTemp (°C)Pressure (atm)Key ProductsReference
PtSiO₂n-Dodecane11510Menthone, Isomenthone, Menthol Isomers[4]
Pt-SnSiO₂n-Dodecane11510Higher yield of Menthol Isomers vs. Pt/SiO₂[4]
CuAl₂O₃n-Heptane901Menthols[1]
PdCarbonVariousAmbient1Primarily Menthones[2]
NiVariousVarious180-Menthols[3]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Pulegone

Materials:

  • Pulegone

  • Hydrogenation catalyst (e.g., 5-10 wt% of catalyst on a support like carbon or alumina)

  • Anhydrous, degassed solvent (e.g., ethanol, methanol, or heptane)

  • Hydrogen gas (high purity)

  • Reaction vessel (e.g., a round-bottom flask for balloon hydrogenation or a high-pressure autoclave)

  • Magnetic stirrer and stir bar

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean and dry. For heterogeneous catalysis, add the catalyst to the vessel.

  • Inert Atmosphere: Flush the reaction vessel with an inert gas to remove any air.

  • Solvent and Substrate Addition: Under the inert atmosphere, add the solvent, followed by the pulegone.

  • Hydrogenation Setup:

    • Balloon Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen from a balloon. Repeat this purge cycle 3-5 times. Leave the reaction under a positive pressure of hydrogen from the balloon.

    • Autoclave: Seal the autoclave, purge with hydrogen gas several times to remove the inert gas, and then pressurize to the desired pressure.

  • Reaction: Begin vigorous stirring to ensure good mixing of the reactants and catalyst. If required, heat the reaction to the desired temperature.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite or another suitable filter aid to remove the heterogeneous catalyst. Caution: The catalyst on the filter paper may be pyrophoric and should be kept wet with the solvent and disposed of carefully.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as distillation or column chromatography.

Mandatory Visualization

Pulegol_Hydrogenation_Pathway Pulegone Pulegone Menthone Menthone Pulegone->Menthone + H₂ (Catalyst) Isomenthone Isomenthone Pulegone->Isomenthone + H₂ (Catalyst) Menthol_Isomers Menthol Isomers ((-)-Menthol, (+)-Neomenthol, (+)-Isomenthol, (+)-Neoisomenthol) Menthone->Menthol_Isomers + H₂ (Catalyst) Isomenthone->Menthol_Isomers + H₂ (Catalyst)

Caption: Reaction pathway for the hydrogenation of pulegone.

Troubleshooting_Workflow Start Low Conversion or Poor Selectivity Check_Catalyst Evaluate Catalyst - Age? - Poisoned? - Loading? Start->Check_Catalyst Check_Conditions Optimize Conditions - Temperature? - Pressure? - Agitation? Check_Catalyst->Check_Conditions Catalyst OK Solution Problem Resolved Check_Catalyst->Solution Catalyst Issue (Replace/Increase) Check_Purity Verify Reagent Purity - Substrate? - Solvent? Check_Conditions->Check_Purity Conditions OK Check_Conditions->Solution Conditions Adjusted Check_Purity->Start Purity OK, Re-evaluate Check_Purity->Solution Reagents Purified

Caption: Troubleshooting workflow for this compound hydrogenation.

References

troubleshooting poor resolution of pulegol isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor resolution of pulegol isomers during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor resolution or co-elution of pulegone isomers in HPLC?

A1: Poor resolution in HPLC is primarily governed by three factors outlined in the resolution equation: efficiency (N), selectivity (α), and the retention factor (k').[1][2] When separating structurally similar molecules like isomers, achieving adequate resolution can be challenging.[3]

  • Low Column Efficiency (N): This leads to broad peaks that are more likely to overlap. Causes include using columns with large particle sizes, insufficient column length, or system issues like dead volume.[1][3]

  • Poor Selectivity (α): This is the most critical factor for isomers and indicates that the HPLC system is not discriminating well between the molecules.[1] This often requires changing the mobile phase composition or the stationary phase chemistry to exploit subtle differences between the isomers.[4]

  • Inadequate Retention Factor (k'): If peaks elute too quickly (low k'), they do not spend enough time interacting with the stationary phase for a good separation to occur. Aim for a k' between 2 and 10 for the main peaks of interest.[4]

Q2: How can I improve the separation of pulegone isomers by modifying the mobile phase?

A2: Optimizing the mobile phase is often the first and most effective step in improving isomer resolution.

  • Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. For instance, biphenyl phases often show enhanced selectivity for structural isomers when methanol is used as the organic modifier.[5]

  • Adjust pH: For ionizable compounds, mobile phase pH is a powerful tool to alter retention and selectivity.[3][6] Using a buffer, such as sodium phosphate, helps control the pH and can improve peak shape and reproducibility.[6]

  • Use Additives: Small amounts of acids like formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase.[6] These can improve peak shape, especially for acidic or basic compounds, by minimizing unwanted interactions with the stationary phase.[6]

Q3: My mobile phase adjustments are not working. Should I change my HPLC column?

A3: Yes, if mobile phase optimization is insufficient, the stationary phase is the next parameter to change.[4]

  • Stationary Phase Chemistry: If a standard C18 column doesn't provide enough selectivity, consider a different bonded phase. Phenyl or cyano columns offer different interaction mechanisms, such as π-π interactions, which can be effective for separating positional isomers.[3][4]

  • Chiral Stationary Phases (CSPs): To separate enantiomers (mirror-image isomers) of pulegone, a chiral stationary phase is mandatory.[7] An achiral column cannot distinguish between them.[8][9] These columns create a chiral environment where enantiomers form transient diastereomeric complexes with different stabilities, allowing for their separation.[7][8]

  • Column Dimensions and Particle Size: To increase column efficiency (N), use a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC).[1][3] This results in sharper peaks and better resolution.

Q4: Can adjusting the temperature or flow rate improve the resolution of my pulegone isomers?

A4: Yes, both temperature and flow rate can impact resolution, primarily by affecting column efficiency.

  • Temperature: Increasing column temperature reduces the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[1] However, be aware that temperature can also alter selectivity, which may either improve or worsen the separation depending on the specific isomers.[1][3]

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, but it will also increase the run time.[10] It is important to optimize the flow rate based on the column's specifications to achieve the best balance of resolution and analysis time.[10]

Q5: My peaks are tailing, which is compromising my resolution. How can I fix this?

A5: Peak tailing is a common issue that can obscure the separation of closely eluting peaks. It is often caused by secondary interactions between the analyte and the stationary phase.[4]

  • Check Mobile Phase pH: For basic compounds, residual silanols on the silica surface can cause tailing. Lowering the mobile phase pH (e.g., to around 3.0) can suppress the ionization of these silanols and improve peak shape.[4]

  • Inspect Column Health: A contaminated guard column or a blocked frit at the head of the main column can cause peak shape issues.[11] Try back-flushing the column or replacing the guard column and inlet frit.[11]

  • Avoid Sample Overload: Injecting too much sample can lead to peak distortion and broadening.[10] Try reducing the injection volume or the sample concentration.

HPLC Method Parameters for Isomer Separation

The following table summarizes different HPLC approaches that can be adapted for the separation of pulegone and related isomers.

ParameterNormal-Phase Method (Diastereomers)[12][13]Reversed-Phase Method[14]Chiral Separation (General)[7][15]
Stationary Phase ACE Silica GelNewcrom R1 (or other C18)Chiral Stationary Phase (CSP)
Column Dimensions 250 x 4.5 mm (example)Varies, e.g., 150 x 4.6 mmVaries
Mobile Phase Ethyl Acetate / Hexane (e.g., 0.5% to 3% EtOAc)Acetonitrile / Water / AcidVaries (Normal or Reversed-Phase)
Additives NonePhosphoric Acid or Formic AcidChiral Mobile Phase Additives (CMPA) can be an alternative to CSPs
Mode IsocraticIsocratic or GradientIsocratic or Gradient
Analytes cis and trans isomersPulegone and related compoundsEnantiomers

General Experimental Protocol for Method Development

This protocol provides a general workflow for developing a method to separate pulegone isomers.

1. Sample Preparation

  • Weighing: Accurately weigh a suitable amount of the pulegone isomer mixture.

  • Dissolution: Dissolve the sample in a solvent that is fully compatible with your initial mobile phase conditions (e.g., the mobile phase itself).[4] Use HPLC-grade solvents.

  • Sonication: If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[4]

  • Filtration/Dilution: Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates. Dilute to the desired final concentration for analysis.

2. Initial Scouting Gradient Run

  • To begin, perform a broad gradient run to determine the approximate elution conditions for your isomers.[4]

  • Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Run a linear gradient from 5% B to 95% B over 20-30 minutes.[4]

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV detector at an appropriate wavelength for pulegone.

3. Method Optimization

  • Optimize Selectivity (α): Based on the scouting run, develop an isocratic or shallow gradient method around the elution point of the isomers.

    • Vary the organic modifier by testing methanol as mobile phase B instead of acetonitrile.[4]

    • Adjust the mobile phase pH using appropriate buffers if the isomers are ionizable.[4]

    • If resolution is still poor, switch to a different stationary phase (e.g., Phenyl-Hexyl).[4] For enantiomers, switch to a Chiral Stationary Phase.

  • Optimize Retention (k'): Adjust the isocratic mobile phase strength or the gradient slope to bring the retention factor (k') of the isomers into the optimal range of 2-10.[4]

  • Optimize Efficiency (N): Once selectivity and retention are acceptable, you can fine-tune the method by adjusting the flow rate or temperature to improve peak sharpness.[3]

Visual Troubleshooting Guide

The following workflow provides a logical approach to diagnosing and solving poor resolution of isomers in HPLC.

TroubleshootingWorkflow start Poor Resolution of Pulegone Isomers selectivity Adjust Selectivity (α) start->selectivity Most critical for isomers efficiency Improve Efficiency (N) start->efficiency retention Optimize Retention (k') start->retention sub_select_mp Modify Mobile Phase selectivity->sub_select_mp sub_select_sp Change Stationary Phase (Column) selectivity->sub_select_sp eff_particle Use Smaller Particles (e.g., <3 µm) efficiency->eff_particle eff_length Increase Column Length efficiency->eff_length eff_flow Optimize Flow Rate efficiency->eff_flow ret_strength Adjust Mobile Phase Strength (Isocratic % or Gradient Slope) retention->ret_strength mp_solvent Switch Organic Solvent (ACN vs. MeOH) sub_select_mp->mp_solvent mp_ph Adjust pH / Use Buffer sub_select_mp->mp_ph sp_chem Try Different Chemistry (e.g., Phenyl, Cyano) sub_select_sp->sp_chem sp_chiral Use Chiral Column (for Enantiomers) sub_select_sp->sp_chiral

Caption: A workflow diagram for troubleshooting poor HPLC resolution.

References

Technical Support Center: Synthesis of Pulegol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pulegol and its isomers. The primary synthetic routes covered are the cyclization of citronellal to isothis compound and the reduction of pulegone to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and its isomers?

The two main synthetic strategies for obtaining this compound and its isomers are:

  • Intramolecular Carbonyl-Ene Cyclization of Citronellal: This reaction primarily yields isothis compound, a key isomer of this compound.[1]

  • Reduction of Pulegone: This method can produce a mixture of this compound isomers, including cis- and trans-pulegol.

Q2: What are the major byproducts to expect in the synthesis of isothis compound from citronellal?

Common byproducts include other isomers of isothis compound (such as iso-isothis compound, neo-isothis compound, and neoiso-isothis compound), dehydration products like p-menthadienes, and di-isopulegyl ethers.[1][2] The formation of these byproducts is highly dependent on the catalyst and reaction conditions.[1]

Q3: How does the type of catalyst acidity (Brønsted vs. Lewis) impact the cyclization of citronellal?

The balance between Lewis and Brønsted acidity is crucial for high selectivity. Lewis acid sites are generally considered to promote the desired intramolecular ene reaction to form isothis compound.[1] Strong Brønsted acid sites, on the other hand, can catalyze undesirable side reactions like dehydration and etherification.[1][3] Therefore, a catalyst with a well-balanced ratio of Lewis to Brønsted acidity is often preferred.[1]

Q4: What are the typical byproducts formed during the reduction of pulegone to this compound?

The primary byproducts in the reduction of pulegone are other isomers of this compound and the over-reduction products, menthone and isomenthone. The stereoselectivity of the reduction determines the ratio of the different this compound isomers.

Troubleshooting Guides

Problem 1: Low Yield of Isothis compound and High Byproduct Formation in Citronellal Cyclization

Possible Causes:

  • Inappropriate Catalyst Choice: The catalyst may possess excessive Brønsted acidity, leading to dehydration, or it may have low activity.[1]

  • Suboptimal Reaction Temperature: High temperatures can favor the formation of dehydration byproducts (p-menthadienes).[4]

  • Incorrect Solvent: The polarity of the solvent can influence the reaction pathway and selectivity.[4]

  • Improper Catalyst Loading: An insufficient amount of catalyst can lead to incomplete conversion, while an excess may promote side reactions.[1]

Suggested Solutions:

  • Catalyst Screening: Experiment with different solid acid catalysts. Materials with a higher ratio of Lewis to Brønsted acid sites are often more selective.[4] Zeolites (e.g., H-Beta), mesoporous materials (e.g., H-MCM-41), and montmorillonite K10 clay have shown good results.[1][4]

  • Temperature Optimization: Lowering the reaction temperature can often suppress side reactions.[4] For instance, conducting the reaction at 0°C has been reported to increase the yield of isothis compound.[4]

  • Solvent Selection: Test a range of solvents. Non-polar solvents like toluene and cyclohexane are commonly used and have demonstrated good performance.[4]

  • Optimize Catalyst Loading: Systematically vary the amount of catalyst to find the optimal balance between conversion and selectivity.[1]

Problem 2: Predominant Formation of Menthone/Isomenthone in Pulegone Reduction

Possible Cause:

  • Over-reduction: The reducing agent is not selective enough and reduces both the carbonyl group and the carbon-carbon double bond.

Suggested Solutions:

  • Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the carbonyl group. Sodium borohydride (NaBH₄) is often more selective for carbonyl reduction compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).

  • Control of Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can help to minimize over-reduction. Careful monitoring of the reaction progress by techniques like Gas Chromatography (GC) is recommended.[2]

Data Presentation

Table 1: Comparison of Catalysts for the Cyclization of Citronellal to Isothis compound

CatalystSolventTemperature (°C)Reaction Time (h)Citronellal Conversion (%)Isothis compound Yield (%)Major Side ProductsReference
Zeolite H-BetaCyclohexane804>95~70Dehydration products[1]
H-MCM-41Cyclohexane806~90~65Dehydration products[1]
Montmorillonite K10Dichloromethane252>95~85Isomers[5]
Tin(IV) chlorideToluene01HighHighIsomers[4]
Hydrous ZirconiaCyclohexane605>98>95Minimal[3]

Table 2: Product Distribution in the Reduction of (+)-Pulegone

Reducing Agent/CatalystSolventProducts (%)Reference
(-)-Menthone(+)-Isomenthone
Pt/SiO₂Dodecane2830
PtSn-OMDodecane3219
NaBH₄Ethanol/Water00
Raney NiAlkaline solution--

Note: "-" indicates data not specified in the source.

Experimental Protocols

Protocol 1: General Procedure for the Cyclization of Citronellal to Isothis compound using a Solid Acid Catalyst
  • Catalyst Activation: Activate the solid acid catalyst (e.g., Montmorillonite K10) by heating it under vacuum to remove any adsorbed water.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve (+)-citronellal in a suitable solvent (e.g., toluene or cyclohexane).[4]

  • Catalyst Addition: Add the activated solid acid catalyst to the solution.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 0°C to room temperature) and monitor the progress using Gas Chromatography (GC).[2][4]

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst.[1]

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity (-)-isothis compound.[2]

Protocol 2: General Procedure for the Reduction of Pulegone to this compound using Sodium Borohydride (NaBH₄)
  • Reaction Setup: In a round-bottom flask, dissolve pulegone in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at a low temperature and monitor its progress by Thin Layer Chromatography (TLC) or GC.

  • Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

  • Purification: Remove the solvent under reduced pressure and purify the resulting crude this compound by column chromatography or distillation.

Visualizations

Reaction_Pathway_Citronellal Citronellal Citronellal Isothis compound Isothis compound (Main Product) Citronellal->Isothis compound Lewis Acid (Desired Pathway) Isomers Isothis compound Isomers (iso-, neo-, neoiso-) Citronellal->Isomers Side Reaction Dehydration p-Menthadienes (Dehydration) Citronellal->Dehydration Strong Brønsted Acid High Temperature Ethers Di-isopulegyl Ethers Isothis compound->Ethers Side Reaction Reaction_Pathway_Pulegone Pulegone Pulegone This compound This compound Isomers (Main Product) Pulegone->this compound Selective Reduction (e.g., NaBH₄) Menthone Menthone / Isomenthone (Over-reduction) Pulegone->Menthone Strong Reducing Agent or Harsh Conditions Troubleshooting_Workflow Start Low Yield / High Byproducts CheckCatalyst Evaluate Catalyst System Start->CheckCatalyst CatalystOK Catalyst Appropriate CheckCatalyst->CatalystOK CheckConditions Optimize Reaction Conditions ConditionsOK Conditions Optimized CheckConditions->ConditionsOK CheckPurity Verify Reagent Purity PurityOK Reagents Pure CheckPurity->PurityOK CheckPurification Refine Purification Protocol PurificationOK Purification Effective CheckPurification->PurificationOK CatalystOK->CheckConditions Yes SolutionCatalyst Solution: Screen catalysts (Lewis vs. Brønsted) CatalystOK->SolutionCatalyst No ConditionsOK->CheckPurity Yes SolutionConditions Solution: Adjust Temperature, Solvent, and Concentration ConditionsOK->SolutionConditions No PurityOK->CheckPurification Yes SolutionPurity Solution: Purify starting materials and dry solvents PurityOK->SolutionPurity No SolutionPurification Solution: Optimize distillation or chromatography PurificationOK->SolutionPurification No End Optimized Synthesis PurificationOK->End Yes SolutionCatalyst->CheckCatalyst SolutionConditions->CheckConditions SolutionPurity->CheckPurity SolutionPurification->CheckPurification

References

addressing matrix effects in pulegol analysis from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the quantitative analysis of pulegol from complex biological or botanical samples. The focus is on identifying and mitigating matrix effects, which are a common source of inaccuracy and irreproducibility in chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A1: Matrix effects are the alteration of an analyte's signal in an analytical instrument by co-eluting, undetected components of the sample matrix.[1][2] In the analysis of this compound, particularly with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), components from complex matrices (e.g., plasma, urine, plant extracts) such as phospholipids, salts, or endogenous metabolites can interfere with the ionization of this compound.[2][3][4] This interference can either suppress the signal, leading to underestimation of the this compound concentration, or enhance it, causing overestimation.[3][5] Ultimately, matrix effects can lead to poor accuracy, imprecision, and compromised sensitivity in your assay.[3]

Q2: My this compound recovery is low and inconsistent. What are the likely causes?

A2: Low and variable recovery of a semi-volatile monoterpene like this compound can often be traced to the sample preparation and handling stages.

  • Analyte Volatility: this compound's volatility can lead to significant losses during sample preparation steps that involve heat, such as solvent evaporation or grinding of botanical samples at ambient temperature. It is advisable to keep samples and solvents chilled and minimize exposure to air.[6]

  • Inefficient Extraction: The chosen extraction method may not be optimal for this compound's physicochemical properties or the specific sample matrix. For example, a simple protein precipitation might be fast but may not efficiently recover this compound or remove sufficient interferences.[7]

  • Analyte Degradation: this compound may be unstable under the extraction conditions (e.g., extreme pH or temperature), leading to degradation and thus lower recovery.[1]

Q3: How can I determine if my analysis is suffering from matrix effects?

A3: There are two primary methods to assess the presence and magnitude of matrix effects in your this compound assay.

  • Post-Column Infusion (Qualitative): This technique involves infusing a constant flow of a this compound standard directly into the mass spectrometer while injecting a blank, extracted sample matrix.[1] A dip or rise in the this compound signal at its expected retention time indicates ion suppression or enhancement, respectively, caused by co-eluting matrix components.[8]

  • Post-Extraction Spike (Quantitative): This is the most common quantitative approach. You compare the signal response of a this compound standard prepared in a clean solvent to the response of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process.[5][8] The matrix effect can be calculated as follows:

    Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solvent) x 100

    A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Q4: What are the most effective strategies to mitigate matrix effects?

A4: A combination of strategies across sample preparation, chromatography, and calibration is typically required.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at providing clean extracts than simpler methods like "Dilute and Shoot" or Protein Precipitation (PPT).[7][9][10]

  • Optimize Chromatography: Modifying your GC or LC method to improve the separation between this compound and interfering matrix components can significantly reduce signal suppression or enhancement.[6]

  • Use Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix extract that is similar to your samples helps to ensure that the standards and the samples are affected by the matrix in the same way, thus improving accuracy.[6]

  • Employ Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for correcting matrix effects.[11][12] A stable isotope-labeled version of this compound (e.g., this compound-d3) is added to the samples at the very beginning of the workflow. Because this internal standard is chemically identical to the analyte, it experiences the same extraction inefficiencies and matrix effects.[13] By measuring the ratio of the analyte to the labeled internal standard, these variations can be accurately compensated for.[11][12]

Troubleshooting Guide

This decision tree provides a logical workflow for identifying and resolving common issues in this compound analysis.

start Problem: Inaccurate or Imprecise This compound Quantification check_recovery Step 1: Assess Analyte Recovery (Spike sample pre-extraction) start->check_recovery low_recovery Recovery < 80% or RSD > 15%? check_recovery->low_recovery good_recovery Recovery Acceptable low_recovery->good_recovery No optimize_extraction Action: Optimize Sample Prep - Test different SPE sorbents - Change LLE solvent pH - Evaluate QuEChERS low_recovery->optimize_extraction Yes check_matrix_effect Step 2: Assess Matrix Effect (Post-extraction spike) good_recovery->check_matrix_effect matrix_effect_present Matrix Effect > ±20%? check_matrix_effect->matrix_effect_present no_matrix_effect No Significant Matrix Effect matrix_effect_present->no_matrix_effect No use_is Action: Use Stable Isotope- Labeled Internal Standard (SIDA) (Gold Standard) matrix_effect_present->use_is Yes other_issues Consider Other Issues: - Instrument instability - Standard degradation - Calculation error no_matrix_effect->other_issues re_evaluate Re-evaluate Recovery & Matrix Effect optimize_extraction->re_evaluate optimize_chroma Action: Optimize Chromatography - Change temperature ramp (GC) - Modify mobile phase gradient (LC) - Use a more selective column use_is->optimize_chroma Optional: for co-eluting interferences final_check Problem Likely Solved. Proceed with Validation. use_is->final_check optimize_chroma->re_evaluate re_evaluate->check_recovery

Caption: Troubleshooting workflow for this compound analysis issues.

Data & Protocols

Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for removing interferences and achieving good analyte recovery. The following table summarizes representative performance data for common techniques used for small molecule analysis in plasma.[1][7][9]

Technique Typical Recovery Matrix Effect Severity Relative Cost Throughput Notes
Protein Precipitation (PPT) 80-100%HighLowHighFast and simple, but yields a "dirty" extract with significant phospholipids remaining.[7]
Liquid-Liquid Extraction (LLE) 70-90%MediumMediumMediumGood for removing non-volatile interferences; can be labor-intensive.[1]
Solid-Phase Extraction (SPE) 85-105%LowHighMediumHighly selective, provides very clean extracts and allows for analyte concentration.[1][9]
Supported Liquid Extraction (SLE) 80-95%Low-MediumMediumHighA 96-well plate format of LLE that is easier to automate.[9]
Template Protocol: Solid-Phase Extraction (SPE) from Plasma

This protocol is a starting point for developing a robust SPE method for this compound. Optimization of sorbent type, wash, and elution solvents is required.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of a stable isotope-labeled internal standard (e.g., this compound-d3) working solution. Add 600 µL of 4% phosphoric acid in water and vortex for 15 seconds.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash:

    • Wash 1: Pass 1 mL of 2% formic acid in water.

    • Wash 2: Pass 1 mL of methanol.

  • Elute: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.

Template Protocol: GC-MS Analysis

This compound is a volatile compound well-suited for GC-MS analysis.[14][15][16]

  • Instrument: Gas chromatograph coupled to a single quadrupole or tandem mass spectrometer.

  • GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.[17]

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: Increase to 250°C at 10°C/min.

    • Hold: Hold at 250°C for 5 minutes.

  • Inlet: Splitless injection at 250°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

      • This compound (example ions): Monitor ions such as m/z 81, 95, 152.

      • This compound-d3 (example ions): Monitor corresponding shifted ions.

Relevant Metabolic Pathway: Glucuronidation

This compound, containing a hydroxyl group, is likely to undergo Phase II metabolism via glucuronidation before excretion.[18][19] This process conjugates this compound with glucuronic acid, making it more water-soluble.[20] In analytical methods, this can result in the underestimation of total this compound if the glucuronide conjugate is not accounted for. A deconjugation step (using a β-glucuronidase enzyme) may be necessary prior to extraction to measure total this compound (free + conjugated).

This compound This compound (Lipophilic) in1 This compound->in1 UDPGA UDP-Glucuronic Acid (Cofactor) in2 UDPGA->in2 UGT UGT Enzyme (UDP-Glucuronosyltransferase) Pulegol_Gluc This compound-Glucuronide (Hydrophilic Conjugate) UGT->Pulegol_Gluc Excretion Excretion (Urine or Bile) Pulegol_Gluc->Excretion in1->UGT in2->UGT

Caption: Simplified glucuronidation pathway for this compound metabolism.

References

Technical Support Center: Enhancing the Shelf-Life and Stability of Pulegol-Containing Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of pulegol-containing products. Our focus is on improving the shelf-life and stability of these formulations through evidence-based strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound in a formulation?

A1: this compound, a monoterpene ketone, is susceptible to degradation through several pathways, primarily driven by environmental factors. The main contributors to its instability are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of this compound. This process can be accelerated by heat and light.

  • Photodegradation: this compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct degradation upon exposure to sunlight or other UV sources.[1] The half-life of vapor-phase pulegone in the atmosphere when exposed to photochemically-produced hydroxyl radicals is estimated to be 0.1 days.[1]

  • Thermal Degradation: Elevated temperatures can significantly accelerate the degradation rate of this compound.

  • pH-Dependent Hydrolysis: The stability of this compound can be influenced by the pH of the formulation. Acidic or basic conditions can catalyze hydrolytic degradation.

  • Metabolic Degradation: In biological systems, this compound is metabolized by cytochrome P-450 enzymes into various products, with menthofuran being a significant and more toxic metabolite.[2] This metabolic pathway involves the oxidation of an allylic methyl group, intramolecular cyclization to a hemiketal, and subsequent dehydration to form menthofuran.[2]

Q2: My this compound formulation is showing a rapid loss of potency. What are the likely causes and how can I troubleshoot this?

A2: A rapid loss of potency is a common issue and can be attributed to one or more of the degradation factors mentioned in Q1. To troubleshoot this, consider the following:

  • Review your formulation composition: Are there any excipients that could be interacting with this compound? For example, certain oxidizing agents or excipients that alter the pH to an unfavorable range can accelerate degradation.

  • Evaluate your storage conditions: Is the formulation protected from light? Is it stored at a controlled, cool temperature? Exposure to high temperatures and UV light are major culprits in potency loss.

  • Assess the packaging: Is the container airtight to minimize exposure to oxygen? Is it made of a material that does not interact with this compound? Amber glass or other UV-resistant packaging is recommended.

  • Consider encapsulation: For long-term stability, especially for volatile compounds like this compound, encapsulation methods such as nanoemulsions or cyclodextrin complexation can provide significant protection.

Q3: What are the most effective methods to improve the shelf-life of my this compound formulation?

A3: Several strategies can be employed to enhance the stability of this compound-containing formulations:

  • Encapsulation:

    • Nanoemulsions: Encapsulating this compound in nano-sized emulsion droplets can protect it from degradation and control its release. Pulegone-based nanoemulsions have been shown to provide high bioactivity and mortality rates against insects for as long as 5 weeks, compared to coarse emulsions which were effective for only one week.[1]

    • Cyclodextrin Complexation: Including this compound within the hydrophobic cavity of cyclodextrins (like β-cyclodextrin) can form an inclusion complex. This complex can enhance the stability of the guest molecule.[3][4]

  • Controlled Storage:

    • Refrigeration: Storing formulations at low temperatures (2-8 °C) significantly slows down the rate of chemical degradation.

    • Protection from Light: Using light-resistant primary packaging is crucial to prevent photodegradation.

  • Use of Antioxidants: The addition of suitable antioxidants to the formulation can help to mitigate oxidative degradation.

  • pH Optimization: Adjusting and maintaining the pH of the formulation to a range where this compound exhibits maximum stability is essential.

Q4: Are there any known excipient incompatibilities with this compound?

A4: While specific comprehensive studies on this compound-excipient compatibility are limited, general principles for formulating with essential oils and ketones apply. Potential incompatibilities can arise from:

  • Strong Oxidizing Agents: These can directly degrade this compound.

  • Highly Acidic or Alkaline Excipients: These can catalyze hydrolysis.

  • Certain Polymeric Excipients: Interactions between the drug and polymers can sometimes lead to physical or chemical instability. It is recommended to perform compatibility studies.

  • Lubricants: While not specific to this compound, some lubricants like magnesium stearate have been reported to interact with other active ingredients.

Differential Scanning Calorimetry (DSC) is a useful screening technique to assess the compatibility of this compound with various excipients by detecting changes in the thermal behavior of binary mixtures.[5]

Troubleshooting Guides

Issue 1: Phase Separation or Cloudiness in Liquid Formulations
Potential Cause Troubleshooting Steps
Poor Emulsion/Suspension Stability 1. Increase the concentration of the emulsifying or suspending agent. 2. Optimize the homogenization process (e.g., increase speed or time). 3. Consider using a different stabilizing agent. 4. For emulsions, evaluate the hydrophilic-lipophilic balance (HLB) of the surfactant system.
Precipitation of this compound 1. Assess the solubility of this compound in the vehicle at the storage temperature. 2. Consider adding a co-solvent to improve solubility. 3. If precipitation occurs at low temperatures, investigate the formulation's cold-chain stability.
Microbial Contamination 1. Incorporate a suitable preservative system. 2. Ensure aseptic manufacturing processes. 3. Perform microbial limit testing on the final product.
Issue 2: Discoloration or Off-Odor Development
Potential Cause Troubleshooting Steps
Oxidative Degradation 1. Incorporate an antioxidant into the formulation. 2. Package the product in an inert atmosphere (e.g., nitrogen). 3. Use airtight containers to minimize oxygen exposure.
Photodegradation 1. Use amber or other light-protective packaging. 2. Store the product in a dark place. 3. Conduct photostability studies as per ICH Q1B guidelines.[6]
Interaction with Excipients 1. Conduct compatibility studies with each excipient. 2. Replace any excipient that shows signs of interaction.

Quantitative Data Summary

Table 1: Stability of Pulegone in Nanoemulsion Formulation

Time (Weeks)Mortality Rate of Sitophilus oryzae (%)Mortality Rate of Tribolium castaneum (%)
1> 90> 90
2> 90> 90
3> 90> 90
4> 90> 90
5> 90> 90
Data suggests high stability and prolonged bioactivity of pulegone in a nanoemulsion formulation.[1]

Table 2: Encapsulation Efficiency of Bioactive Compounds in β-Cyclodextrin

Bioactive CompoundEncapsulation Efficiency (%)
Catechin96.63 ± 0.40
Gallic Acid95.57 ± 1.57
Epigallocatechin gallateNot specified
This table provides an example of the high encapsulation efficiency achievable with β-cyclodextrin for other bioactive compounds, suggesting a promising approach for this compound.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Formulation (as per ICH Q1A(R2))

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8]

1. Preparation of Samples:

  • Prepare a stock solution of the this compound formulation at a known concentration (e.g., 1 mg/mL).

  • Prepare solutions of the placebo (formulation without this compound) and the pure this compound active pharmaceutical ingredient (API) for comparison.

2. Stress Conditions:

  • Acid Hydrolysis: Treat the formulation solution with 0.1 M HCl at 60°C for 48 hours.

  • Base Hydrolysis: Treat the formulation solution with 0.1 M NaOH at 60°C for 48 hours.

  • Oxidative Degradation: Treat the formulation solution with 3% H₂O₂ at room temperature for 48 hours.

  • Thermal Degradation: Expose the solid formulation or a solution to 80°C for 72 hours.

  • Photostability: Expose the formulation to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolyzed samples.

  • Analyze all samples using a validated stability-indicating HPLC-UV method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Identify and quantify any significant degradation products.

  • The target degradation is typically between 5-20% to ensure that the degradation products are detectable without being overly complex.[7]

Protocol 2: Development of a Stability-Indicating HPLC-UV Method for this compound

This protocol describes the development of an HPLC method capable of separating this compound from its degradation products.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2. Method Validation (as per ICH Q2(R1)):

  • Specificity: Analyze stressed samples to demonstrate that the this compound peak is free from interference from degradation products, impurities, and placebo components.

  • Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.

  • Accuracy: Determine the closeness of the measured values to the true values by spiking the placebo with known concentrations of this compound.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.

Protocol 3: Preparation and Stability Assessment of this compound-Loaded Nanoemulsion

This protocol provides a method for preparing a this compound nanoemulsion and assessing its stability.

1. Nanoemulsion Preparation:

  • Oil Phase: Dissolve this compound in a suitable carrier oil (e.g., medium-chain triglycerides).

  • Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol) in purified water.

  • Emulsification: Slowly add the oil phase to the aqueous phase under high-speed homogenization.

  • Nano-sizing: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range.

2. Characterization:

  • Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).

  • Zeta Potential: Determine the surface charge of the droplets to predict stability against aggregation.

  • Morphology: Visualize the nanoemulsion droplets using transmission electron microscopy (TEM).

3. Stability Studies:

  • Physical Stability: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, 40°C) and observe for any signs of phase separation, creaming, or cracking over a period of several weeks or months.

  • Chemical Stability: Quantify the amount of this compound remaining in the nanoemulsion at various time points using the validated HPLC-UV method (Protocol 2).

Visualizations

degradation_pathway This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Reduction Reduction This compound->Reduction Menthofuran_Formation Menthofuran Formation (via Cytochrome P450) This compound->Menthofuran_Formation Degradation_Products Other Degradation Products Hydroxylation->Degradation_Products Menthone_Isomenthone Menthone/ Isomenthone Reduction->Menthone_Isomenthone Menthofuran Menthofuran (More Toxic) Menthofuran_Formation->Menthofuran

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_prep Formulation & Stressing cluster_analysis Analysis cluster_outcome Outcome Formulation Prepare this compound Formulation Stressing Apply Stress Conditions (Heat, Light, pH, etc.) Formulation->Stressing Sampling Sample at Time Points Stressing->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Data_Analysis Quantify Degradation & Identify Products HPLC->Data_Analysis Stability_Profile Establish Stability Profile Data_Analysis->Stability_Profile Method_Validation Validate Stability- Indicating Method Data_Analysis->Method_Validation

Caption: Workflow for a forced degradation study.

logical_relationship Pulegol_Stability This compound Stability Encapsulation Encapsulation Pulegol_Stability->Encapsulation Antioxidants Antioxidants Pulegol_Stability->Antioxidants Controlled_Storage Controlled Storage Pulegol_Stability->Controlled_Storage pH_Control pH Control Pulegol_Stability->pH_Control Improved_Shelf_Life Improved Shelf-Life Encapsulation->Improved_Shelf_Life Antioxidants->Improved_Shelf_Life Controlled_Storage->Improved_Shelf_Life pH_Control->Improved_Shelf_Life

Caption: Key factors for improving this compound shelf-life.

References

Technical Support Center: Strategies to Mitigate Pulegone Derivative Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at reducing the hepatotoxicity of pulegone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of pulegone-induced hepatotoxicity?

A1: Pulegone itself is not the direct hepatotoxin. Its toxicity arises from its metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[1][2][3][4] The key steps are:

  • Pulegone is oxidized by CYP enzymes, primarily CYP2E1, CYP1A2, and CYP2C19, to form menthofuran.[1][5][6]

  • Menthofuran is a proximate hepatotoxin that is further metabolized by CYPs to a highly reactive γ-ketoenal.[3][6]

  • This reactive metabolite can covalently bind to cellular macromolecules, particularly proteins, and deplete hepatic glutathione (GSH) stores, leading to oxidative stress, cellular damage, and necrosis.[4][6][7]

Q2: Which pulegone derivatives are generally considered less hepatotoxic?

A2: Derivatives where the α,β-unsaturated ketone moiety is modified are significantly less toxic. For instance, menthone, which lacks the exocyclic double bond of pulegone, is not hepatotoxic.[4][8] This is because the double bond is a critical structural feature for the metabolic activation to the toxic γ-ketoenal.[4]

Q3: What is the role of glutathione (GSH) in pulegone hepatotoxicity, and how can it be modulated?

A3: Glutathione is a critical endogenous antioxidant that plays a key role in detoxifying the reactive metabolites of pulegone.[6][7] Pulegone-induced hepatotoxicity is associated with significant depletion of hepatic GSH.[7][9] Strategies to modulate GSH levels include:

  • Depletion: To study the potentiation of toxicity, GSH can be depleted using agents like buthionine sulfoximine (BSO) or diethyl maleate (DEM).[7][10]

  • Repletion: N-acetylcysteine (NAC) is a precursor for GSH synthesis and can be administered to replenish hepatic GSH stores, thereby protecting against pulegone-induced liver injury.[6][11][12][13]

Q4: Can the hepatotoxicity of pulegone derivatives be mitigated by inhibiting cytochrome P450 enzymes?

A4: Yes, inhibiting the CYP enzymes responsible for pulegone's metabolic activation can significantly reduce its hepatotoxicity.[14][15] Pre-treatment with CYP inhibitors such as piperonyl butoxide, cimetidine, and disulfiram has been shown to decrease the formation of toxic metabolites and ameliorate liver damage in animal models.[2][16][17][18]

Q5: Are there any chemical methods to reduce pulegone content in essential oils?

A5: Yes, a patented method involves treating mint oils with a Lewis acid, such as hydrochloric acid. This promotes a Diels-Alder reaction between pulegone and a reactive diene (like menthofuran, which can be added if not present), forming higher boiling point adducts. These adducts can then be removed by distillation, effectively reducing the concentration of pulegone and menthofuran in the oil.[19][20]

Troubleshooting Guides

Issue 1: High variability in hepatotoxicity results in animal models.

Possible Cause Troubleshooting Step
Genetic differences in CYP expression Use a single, well-characterized strain of animals for all experiments to minimize genetic variability in metabolic enzyme expression.
Induction or inhibition of CYPs by diet or bedding Standardize the diet and housing conditions for all animals. Ensure that bedding material does not contain substances known to induce or inhibit CYP enzymes.
Differences in gut microbiota Consider co-housing animals or using animals from a single source to minimize variations in gut microbiota, which can influence metabolism.
Inconsistent dosing Ensure accurate and consistent administration of pulegone derivatives, for example, by using gavage for oral dosing.

Issue 2: In vitro hepatotoxicity assay shows no significant toxicity.

Possible Cause Troubleshooting Step
Low metabolic activity of the cell line Use primary hepatocytes or liver microsomes which have higher and more relevant metabolic activity compared to some immortalized cell lines.[21][22][23][24][25]
Insufficient incubation time Pulegone toxicity is metabolism-dependent. Ensure a sufficient incubation period to allow for the formation of toxic metabolites.
Inappropriate endpoint measurement Use multiple toxicity endpoints, such as cell viability (MTT, LDH), glutathione levels, and measurement of reactive oxygen species (ROS).
Low concentration of the test compound Perform a dose-response study to determine the optimal concentration range for observing toxicity.

Issue 3: Difficulty in detecting the reactive γ-ketoenal metabolite.

Possible Cause Troubleshooting Step
High reactivity and short half-life of the metabolite Use trapping agents like semicarbazide to form a stable derivative that can be more easily detected and quantified by methods like HPLC or LC-MS/MS.[4]
Insufficient sensitivity of the analytical method Optimize the mass spectrometry conditions for the detection of the trapped metabolite. Use tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity.
Metabolite is rapidly conjugated with GSH Deplete cellular GSH with BSO prior to the experiment to increase the levels of the free reactive metabolite.

Data Presentation

Table 1: Effect of CYP450 Inhibitors on Pulegone-Induced Hepatotoxicity in Mice

Treatment GroupDoseSerum ALT (U/L) (Mean ± SD)
Control (Vehicle)-45 ± 12
R-(+)-Pulegone300 mg/kg2500 ± 650
Cimetidine + R-(+)-Pulegone150 mg/kg + 300 mg/kg800 ± 250
Disulfiram + R-(+)-Pulegone100 mg/kg + 300 mg/kg1200 ± 400
Cimetidine + Disulfiram + R-(+)-Pulegone150 mg/kg + 100 mg/kg + 300 mg/kg450 ± 150
*Statistically significant reduction compared to the R-(+)-Pulegone group.
Data adapted from studies on the mitigation of pulegone hepatotoxicity.[16][18]

Table 2: Kinetic Parameters of Pulegone Metabolism by Human CYP450 Isoforms

CYP450 IsoformKm (µM)Vmax (nmol/min/nmol P450)
CYP2E1298.4
CYP1A2942.4
CYP2C19311.5
Data from in vitro studies with human liver microsomes.[1][6]

Experimental Protocols

Protocol 1: In Vivo Assessment of Pulegone Hepatotoxicity in Mice

  • Animal Model: Male BALB/c mice (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Grouping: Divide animals into experimental groups (e.g., vehicle control, pulegone, pulegone + test inhibitor).

  • Dosing:

    • Administer the inhibitor (e.g., cimetidine, 150 mg/kg, i.p.) or vehicle 1 hour prior to pulegone administration.[16]

    • Administer R-(+)-pulegone (300 mg/kg, i.p.) or vehicle.

  • Sample Collection: At 24 hours post-pulegone administration, collect blood via cardiac puncture for serum analysis. Euthanize the animals and collect liver tissue.

  • Biochemical Analysis: Measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver damage.

  • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess for necrosis.

  • Glutathione Assay: Homogenize a portion of the liver and measure glutathione (GSH) levels using a commercially available kit.

Protocol 2: In Vitro Assessment of Pulegone Metabolism in Human Liver Microsomes

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add pulegone (at various concentrations to determine kinetic parameters) to initiate the reaction.

  • Time Points: Take aliquots at different time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant for the formation of menthofuran using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of menthofuran formation and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Visualizations

Pulegone_Hepatotoxicity_Pathway cluster_0 Metabolic Activation cluster_1 Cellular Damage cluster_2 Intervention Strategies Pulegone Pulegone Menthofuran Menthofuran Pulegone->Menthofuran CYP2E1, CYP1A2, CYP2C19 Reactive_Metabolite γ-Ketoenal (Reactive Metabolite) Menthofuran->Reactive_Metabolite CYP450s Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts GSH_Depletion GSH Depletion Reactive_Metabolite->GSH_Depletion Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Oxidative_Stress->Hepatotoxicity CYP_Inhibitors CYP Inhibitors (e.g., Cimetidine) CYP_Inhibitors->Pulegone Inhibit NAC N-Acetylcysteine (NAC) NAC->GSH_Depletion Replenish GSH

Caption: Pulegone hepatotoxicity pathway and intervention points.

Experimental_Workflow_In_Vivo start Start: In Vivo Study acclimatize Animal Acclimatization start->acclimatize grouping Group Assignment (Control, Pulegone, Pulegone + Inhibitor) acclimatize->grouping pretreatment Pre-treatment (Inhibitor or Vehicle) grouping->pretreatment dosing Pulegone Administration pretreatment->dosing observation 24h Observation dosing->observation collection Sample Collection (Blood, Liver) observation->collection analysis Analysis collection->analysis serum Serum ALT/AST analysis->serum Biochemistry histo Histopathology (H&E) analysis->histo Morphology gsh Liver GSH Levels analysis->gsh Biomarker end End: Data Interpretation serum->end histo->end gsh->end

References

Technical Support Center: Enhancing the Insecticidal Efficacy of Pulegol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the insecticidal efficacy of pulegol using synergists.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound and its synergists.

Problem Possible Cause(s) Suggested Solution(s)
High variability in insect mortality in bioassays. 1. Inconsistent dosing of this compound or synergist. 2. Non-uniform age or developmental stage of test insects.[1] 3. Fluctuations in environmental conditions (temperature, humidity).[1] 4. Insects are not from a homogenous population.1. Calibrate application equipment and ensure thorough mixing of solutions. 2. Use a synchronized cohort of insects of the same age and stage.[1] 3. Maintain stable and recorded environmental conditions throughout the experiment. 4. Use a well-established, susceptible laboratory strain for baseline assays.
No significant synergistic effect observed with a known synergist (e.g., PBO). 1. The target insect species may not rely heavily on the metabolic pathway inhibited by the synergist for this compound detoxification. 2. The concentration of the synergist is too low to effectively inhibit the detoxification enzymes.[2] 3. The synergist and this compound were not applied at the appropriate time interval.1. Test a panel of synergists that inhibit different enzyme families (e.g., PBO for P450s, DEF for esterases, DEM for GSTs).[2][3] 2. Perform a dose-response experiment for the synergist to determine the maximum sublethal concentration.[2] 3. Apply the synergist prior to or concurrently with the this compound treatment to ensure enzyme inhibition. A pre-exposure of 1-2 hours is common.
Synergist shows direct toxicity to the insects. 1. The concentration of the synergist is too high.1. Determine the maximum sublethal concentration of the synergist through a dose-response assay where the synergist is applied alone. This is the highest concentration that does not cause significant mortality.[2]
Difficulty in dissolving this compound or synergists for aqueous bioassays. 1. This compound and many synergists have low water solubility.1. Use a small amount of a suitable solvent (e.g., acetone, ethanol, or DMSO) to dissolve the compounds before preparing the final aqueous dilution.[4] 2. Include a solvent control in your experimental design to ensure the solvent itself is not affecting the insects.
Inconsistent results in detoxification enzyme assays. 1. Improper preparation or storage of enzyme extracts. 2. Substrate or cofactor degradation. 3. Incorrect buffer pH or temperature.1. Prepare fresh enzyme extracts for each experiment and keep them on ice. Store at -80°C for long-term use. 2. Prepare fresh substrate and cofactor solutions for each assay. 3. Optimize and maintain the recommended pH and temperature for the specific enzyme assay.

Frequently Asked Questions (FAQs)

1. What is the primary mode of action of this compound as an insecticide?

This compound, a monoterpene, primarily acts as a neurotoxin in insects. It is known to be an inhibitor of the enzyme acetylcholinesterase (AChE).[5] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve impulses, which results in paralysis and death of the insect.

2. Why are synergists used with this compound?

Insects possess detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs), which can metabolize and break down insecticides like this compound, reducing their effectiveness.[6][7] Synergists are compounds that inhibit these detoxification enzymes.[7][8] By blocking these metabolic pathways, synergists increase the bioavailability and persistence of this compound at its target site, thereby enhancing its insecticidal efficacy.[8]

3. How do I select the right synergist for my experiments with this compound?

The choice of synergist depends on the suspected detoxification pathway in the target insect. The most common synergists and their targets are:

  • Piperonyl butoxide (PBO): Primarily inhibits cytochrome P450s.[2][3]

  • S,S,S-tributyl phosphorotrithioate (DEF) or Triphenyl phosphate (TPP): Inhibit esterases.[3][8]

  • Diethyl maleate (DEM): Inhibits glutathione S-transferases (GSTs).[2][3]

It is recommended to screen all three types of synergists to determine the primary metabolic pathway responsible for this compound resistance or detoxification in your insect population.

4. How is the synergistic ratio (SR) calculated and interpreted?

The synergistic ratio is a measure of the potency of the synergist. It is calculated as follows:

SR = LC50 of this compound alone / LC50 of this compound in the presence of the synergist [2]

An SR value greater than 1 indicates synergism. The higher the SR value, the greater the synergistic effect. An SR value close to 1 suggests an additive effect, while a value less than 1 indicates antagonism.

5. What are the key considerations for a successful insecticide bioassay?

Several factors are crucial for a reliable bioassay:

  • Test Insects: Use a healthy and homogenous population of insects of a known age and developmental stage.[1]

  • Dose-Response: Test a range of at least 5-7 concentrations to establish a clear dose-response relationship.

  • Controls: Always include a negative control (untreated) and a solvent control (if a solvent is used to dissolve the test compounds).

  • Replication: Each concentration and control should be replicated at least three times.

  • Environmental Conditions: Maintain constant and optimal temperature, humidity, and photoperiod throughout the experiment.[1]

Quantitative Data Summary

Table 1: Hypothetical Synergistic Effects of Common Synergists on this compound against a Susceptible Insect Strain

SynergistTarget Enzyme FamilyLC50 of this compound Alone (µg/mL)LC50 of this compound + Synergist (µg/mL)Synergistic Ratio (SR)
Piperonyl Butoxide (PBO)Cytochrome P450s50105.0
S,S,S-tributyl phosphorotrithioate (DEF)Esterases50252.0
Diethyl Maleate (DEM)Glutathione S-Transferases50451.1

Table 2: Hypothetical Inhibition of Detoxification Enzymes by this compound and Synergists

CompoundP450 Activity (% Inhibition)Esterase Activity (% Inhibition)GST Activity (% Inhibition)
This compound15105
Piperonyl Butoxide (PBO)8552
S,S,S-tributyl phosphorotrithioate (DEF)8903
Diethyl Maleate (DEM)4688

Experimental Protocols

Protocol 1: Insecticide Bioassay (Topical Application)
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Prepare serial dilutions of the this compound stock solution to obtain at least five concentrations.

    • Prepare a stock solution of the synergist (e.g., PBO) in acetone at its maximum sublethal concentration.

    • For the synergism assay, mix the this compound dilutions with the synergist stock solution.

    • Prepare an acetone-only control.

  • Insect Handling:

    • Anesthetize adult insects (e.g., houseflies or mosquitoes) by chilling them on a cold plate.

  • Application:

    • Using a micro-applicator, apply 1 µL of the test solution to the dorsal thorax of each insect.

    • Treat at least 20 insects per concentration and replicate the entire experiment three times.

  • Observation:

    • Place the treated insects in clean containers with access to food and water.

    • Record mortality at 24 hours post-treatment. Consider insects unable to move as dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Perform probit analysis to determine the LC50 values.

    • Calculate the synergistic ratio.

Protocol 2: Cytochrome P450 Monooxygenase (P450) Activity Assay
  • Enzyme Preparation:

    • Homogenize 10-20 insect abdomens (or whole insects for smaller species) in a phosphate buffer (pH 7.5) on ice.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the microsomal fraction.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme preparation.

    • Add the test compound (this compound or synergist) at various concentrations.

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding a substrate (e.g., p-nitroanisole) and NADPH.

    • Incubate for a specific time (e.g., 30 minutes) at 30°C.

    • Stop the reaction and measure the product formation (e.g., p-nitrophenol) spectrophotometrically.

  • Data Analysis:

    • Calculate the rate of enzyme activity.

    • Determine the percent inhibition caused by the test compounds relative to a control without an inhibitor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis prep_insects Insect Rearing & Synchronization treatment Topical Application prep_insects->treatment prep_solutions This compound & Synergist Solution Preparation prep_solutions->treatment observation Mortality Assessment (24h) treatment->observation probit Probit Analysis (LC50 Determination) observation->probit sr_calc Synergistic Ratio Calculation probit->sr_calc

Caption: Experimental workflow for assessing this compound synergism.

signaling_pathway This compound This compound detox_enzyme Detoxification Enzyme (e.g., Cytochrome P450) This compound->detox_enzyme Metabolism target_site Target Site (Acetylcholinesterase) This compound->target_site Binding & Inhibition synergist Synergist (e.g., PBO) synergist->detox_enzyme Inhibition metabolite Inactive Metabolite detox_enzyme->metabolite toxicity Insect Mortality target_site->toxicity

Caption: Mode of action of synergists with this compound.

logical_relationship cluster_yes cluster_no start Is significant insect mortality observed with this compound alone? synergism_q Is the goal to reduce the required this compound concentration? start->synergism_q Yes resistance_q Is metabolic resistance suspected? start->resistance_q No test_syn Perform synergism bioassay with known inhibitors (PBO, DEF, DEM) synergism_q->test_syn Yes analyze_sr Analyze Synergistic Ratio (SR) test_syn->analyze_sr conclusion_yes Enhanced efficacy achieved analyze_sr->conclusion_yes enzyme_assay Conduct detoxification enzyme assays resistance_q->enzyme_assay Yes no_resistance Consider other resistance mechanisms (e.g., target-site mutation) resistance_q->no_resistance No conclusion_no Identify primary detoxification pathway enzyme_assay->conclusion_no

Caption: Decision tree for troubleshooting this compound efficacy.

References

method refinement for trace-level detection of pulegol metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace-level detection of pulegone metabolites. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in refining their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during the experimental process, from sample preparation to final analysis.

Sample Preparation

Question: I am seeing low or inconsistent recovery of pulegone metabolites from plasma samples. What are the likely causes and solutions?

Answer: Low and variable recovery is a common issue often stemming from the sample preparation stage. Pulegone and its early metabolites are semi-volatile and can be sensitive to extraction conditions.

  • Problem: Metabolite Degradation. Pulegone and its metabolites can be unstable. Delays in processing or improper storage can lead to enzymatic degradation.

    • Solution: Process samples as quickly as possible after collection. Use an anticoagulant like EDTA for plasma collection and keep samples on ice.[1][2] For long-term storage, samples should be kept at -80°C. Minimize freeze-thaw cycles by preparing single-use aliquots.[2]

  • Problem: Inefficient Extraction. The chosen extraction method may not be optimal for the polarity range of the metabolites. Phase II metabolites, such as glucuronide conjugates, are highly polar and may not be efficiently recovered with simple liquid-liquid extraction (LLE) aimed at the less polar parent compound.[3]

    • Solution 1: Optimize Protein Precipitation. This is a common first step. Using cold organic solvents like methanol or acetonitrile is effective. A methanol:ethanol mixture can also be used.[4][5] Ensure a sufficient volume of solvent is used (e.g., 3:1 or 4:1 ratio of solvent to plasma) for complete protein removal.

    • Solution 2: Employ Solid-Phase Extraction (SPE). SPE can provide cleaner extracts and better recovery. Use a cartridge chemistry appropriate for the metabolites of interest (e.g., a mixed-mode or polymeric reversed-phase cartridge). Develop a robust SPE method by carefully optimizing the conditioning, loading, washing, and elution steps.

  • Problem: Analyte Loss due to Volatility. Pulegone and early, less polar metabolites like menthofuran are volatile.[6] Aggressive evaporation steps (e.g., high temperature, strong nitrogen stream) can lead to significant analyte loss.

    • Solution: If a drying step is necessary, use a gentle nitrogen stream at a low temperature or utilize a centrifugal vacuum concentrator. Avoid drying to complete-ness if possible, or reconstitute the sample immediately after drying.

Chromatography & Mass Spectrometry (LC-MS/MS)

Question: I am experiencing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis. How can I mitigate this?

Answer: Matrix effects are a major challenge in trace-level bioanalysis, caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids from plasma) that interfere with the ionization of the target analytes.[7][8][9]

  • Solution 1: Improve Sample Cleanup. The most effective way to reduce matrix effects is to remove the interfering components.

    • Use more selective sample preparation methods like SPE instead of simple protein precipitation.

    • Consider specialized lipid removal products if phospholipids are the primary issue.[5]

  • Solution 2: Optimize Chromatography. Improve the chromatographic separation between your analytes and the bulk of the matrix components.

    • Adjust the gradient profile to better resolve analytes from the early-eluting, highly abundant matrix components.

    • Evaluate different column chemistries (e.g., C18, Phenyl-Hexyl, HILIC for polar metabolites).

  • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS is the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification. If a specific SIL-IS is not available for each metabolite, a structurally similar one may be used.

  • Solution 4: Matrix-Matched Calibration. Prepare calibration standards in a blank matrix extract that is identical to your sample matrix.[7] This helps compensate for consistent matrix effects across samples.

Question: Which ionization mode (positive or negative) is best for pulegone metabolites?

Answer: The optimal ionization mode depends on the specific metabolite's chemical structure.

  • Positive Ion Mode (ESI+): Generally effective for pulegone, menthofuran, and hydroxylated metabolites. These compounds can be readily protonated.

  • Negative Ion Mode (ESI-): Essential for detecting conjugated metabolites. Glucuronide and glutathione conjugates contain acidic functional groups that are easily deprotonated, making them highly responsive in ESI-.[3][10]

  • Recommendation: Develop and run methods in both ESI+ and ESI- to achieve comprehensive metabolite coverage, as you will likely be targeting a mix of phase I (hydroxylated) and phase II (conjugated) metabolites.

Chromatography & Mass Spectrometry (GC-MS)

Question: My GC-MS analysis of pulegone and menthofuran suffers from poor peak shape and co-elution with other terpenes. What can I do?

Answer: GC-MS is well-suited for volatile and semi-volatile compounds like pulegone but presents its own challenges.[6][11]

  • Problem: Co-elution. Terpenes often have similar structures and boiling points, leading to chromatographic overlap.[11]

    • Solution: Use a high-resolution capillary column. A wax-based column (e.g., DB-HeavyWAX) can offer different selectivity compared to standard non-polar columns and may improve separation.[12] Optimize the oven temperature program with a slower ramp rate to enhance resolution.

  • Problem: Analyte Loss in the Inlet. High temperatures in the GC inlet can cause degradation of thermally labile metabolites.

    • Solution: Keep the inlet temperature as low as possible while still ensuring complete volatilization of the analytes. Test a range of temperatures to find the optimal balance.

  • Problem: Active Sites. Active sites in the inlet liner or column can cause peak tailing, especially for polar metabolites.

    • Solution: Use deactivated inlet liners and perform regular column maintenance. If peak tailing persists, consider derivatization to make the analytes less polar and more volatile.

Data & Methodologies

Key Pulegone Metabolic Pathway

Pulegone undergoes extensive phase I and phase II metabolism. The primary pathways involve hydroxylation, reduction, and conjugation.[13][14][15] A critical pathway involves the formation of menthofuran, a known hepatotoxic metabolite.[16][17]

Pulegone_Metabolism Pulegone Pulegone Hydroxylation Hydroxylation (e.g., 9-Hydroxypulegone) Pulegone->Hydroxylation CYP450s (1A2, 2C19, 2E1) Reduction Reduction (Menthone/Isomenthone) Pulegone->Reduction Piperitenone Piperitenone Pulegone->Piperitenone 5-Hydroxylation & Dehydration Menthofuran Menthofuran (Hepatotoxic) Hydroxylation->Menthofuran Cyclization PhaseII Phase II Conjugates (Glucuronides, GSH) Hydroxylation->PhaseII Reduction->PhaseII Menthofuran->PhaseII Piperitenone->PhaseII Excretion Excretion PhaseII->Excretion

Caption: Major metabolic pathways of pulegone.

Quantitative Data Tables

Table 1: Example LC-MS/MS Parameters for Key Pulegone Metabolites This table provides representative starting parameters for method development. Actual values must be optimized empirically on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityCollision Energy (eV)
Pulegone153.195.1ESI+15
Menthofuran151.1108.1ESI+20
9-Hydroxypulegone169.1151.1ESI+12
Piperitenone151.193.1ESI+18
Pulegone-Glucuronide329.1153.1ESI-25
Experimental Protocols
Protocol 1: Plasma Sample Preparation via Protein Precipitation

This protocol is a fast and effective method for initial sample cleanup, suitable for a broad range of metabolites.

PP_Workflow start Start: Thaw Plasma on Ice aliquot Aliquot 100 µL Plasma to Microcentrifuge Tube start->aliquot add_solvent Add 400 µL Cold Acetonitrile (containing IS) aliquot->add_solvent add_is Add Internal Standard (IS) vortex Vortex for 1 minute to Precipitate Proteins add_solvent->vortex incubate Incubate at -20°C for 20 minutes vortex->incubate centrifuge Centrifuge at 14,000 x g for 10 min at 4°C incubate->centrifuge transfer Transfer Supernatant to a new vial centrifuge->transfer drydown Evaporate to Dryness (Gentle N2 Stream, <30°C) transfer->drydown reconstitute Reconstitute in 100 µL Mobile Phase A drydown->reconstitute end Ready for LC-MS/MS Injection reconstitute->end Low_Signal_Troubleshooting start Low or No Signal for Target Analyte check_ms Check MS Performance? (Infuse Standard) start->check_ms ms_ok MS OK? check_ms->ms_ok check_lc Check LC System? (Pressure, Peak Shape) ms_ok->check_lc Yes tune_ms Solution: - Tune/Calibrate MS - Clean Ion Source ms_ok->tune_ms No lc_ok LC OK? check_lc->lc_ok check_sample Investigate Sample Prep (Recovery, Degradation) lc_ok->check_sample Yes fix_lc Solution: - Check for Leaks - Replace Column - Prepare Fresh Mobile Phase lc_ok->fix_lc No fix_sample Solution: - Optimize Extraction Method - Check Sample Stability - Mitigate Matrix Effects check_sample->fix_sample

References

Technical Support Center: Optimizing Microbial Pulegol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the microbial production of pulegol.

Frequently Asked Questions (FAQs)

Q1: Which microbial hosts are commonly used for this compound production?

A1: Escherichia coli and Saccharomyces cerevisiae are the most common microbial hosts for producing this compound and other isoprenoids.[1] This is due to their well-characterized genetics, rapid growth, and established fermentation processes.[2]

Q2: What are the key metabolic pathways involved in microbial this compound production?

A2: this compound is a monoterpenoid, and its biosynthesis relies on the microbial production of the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the native methylerythritol phosphate (MEP) pathway in E. coli or the mevalonate (MVA) pathway in Saccharomyces cerevisiae.[1] Metabolic engineering strategies often focus on enhancing the flux through these pathways to increase the supply of IPP and DMAPP.

Q3: What is the general principle behind inducing this compound production in engineered microbes?

A3: this compound production is typically induced by activating the expression of heterologous genes encoding the enzymes of the this compound biosynthetic pathway. This is often achieved using inducible promoters that are activated by the addition of a specific chemical inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG) in E. coli.

Q4: Is this compound toxic to microbial hosts?

A4: Yes, like many other monoterpenoids, this compound can be toxic to microbial cells.[3] This toxicity can inhibit cell growth and limit product titers. Strategies to mitigate toxicity include in situ product removal, enhancing host tolerance through genetic engineering, and controlled expression of the biosynthetic pathway.

Troubleshooting Guides

Issue 1: Low or No this compound Production with Good Biomass

This is a common scenario where primary metabolism (cell growth) is robust, but secondary metabolism (this compound production) is lagging.

Q: My culture is growing well, but I'm detecting very little this compound. What are the possible causes and solutions?

A: This issue can stem from several factors related to the expression of your biosynthetic pathway and the fermentation conditions.

  • Suboptimal Induction: The concentration of the inducer (e.g., IPTG) or the timing of induction might not be optimal. It's recommended to test a range of inducer concentrations and induce at different growth phases (e.g., early-log, mid-log, late-log phase).

  • Inefficient Enzyme Activity: The heterologous enzymes in your this compound pathway may have low activity in your microbial host. This could be due to improper folding, lack of necessary cofactors, or suboptimal reaction conditions (pH, temperature). Codon optimization of your genes for the specific host can improve expression and subsequent enzyme activity.

  • Precursor Limitation: Even with good growth, the intracellular pool of the precursors IPP and DMAPP might be insufficient. Overexpressing key enzymes in the native MEP or MVA pathways can help increase precursor supply.

  • Suboptimal Fermentation Parameters: While the conditions may support growth, they might not be ideal for secondary metabolite production. Key parameters to investigate and optimize include pH, temperature, dissolved oxygen levels, and agitation speed.[4]

Issue 2: Poor Cell Growth and Low this compound Yield

Q: My microbial culture is growing poorly, and consequently, the this compound yield is low. What should I investigate?

A: Poor cell growth is often linked to media composition, suboptimal physical parameters, or product toxicity.

  • Media Composition: The culture medium may be lacking essential nutrients, or the carbon-to-nitrogen ratio may not be optimal for both growth and production. Ensure that the medium is well-balanced with carbon, nitrogen, phosphorus, and essential trace elements.[5]

  • Suboptimal pH and Temperature: Each microorganism has an optimal pH and temperature range for growth.[6][7] Deviations from these ranges can stress the cells and inhibit growth. It is crucial to monitor and control the pH and temperature throughout the fermentation.

  • Inadequate Aeration: As an aerobic process, microbial growth and this compound production require sufficient oxygen. Low dissolved oxygen levels can be a limiting factor.[4][8] Optimizing agitation and aeration rates is critical to ensure adequate oxygen transfer.[9][10][11]

  • This compound Toxicity: The produced this compound can be toxic to the cells, inhibiting their growth.[3] Consider implementing an in-situ product removal strategy, such as using a solvent overlay or an adsorbent resin in the fermenter, to reduce the concentration of this compound in the culture medium.

Issue 3: Inconsistent this compound Production Between Batches

Q: I'm observing significant variability in this compound yield from one fermentation batch to another. What could be the cause of this inconsistency?

A: Inconsistent production is often due to variations in inoculum quality or subtle changes in fermentation conditions.

  • Inoculum Quality: The age, viability, and metabolic state of the inoculum can significantly impact the fermentation performance. It is important to use a standardized protocol for inoculum preparation, ensuring a consistent cell density and growth phase.

  • Genetic Instability: The plasmids containing the this compound biosynthesis genes may be unstable, leading to a loss of production capability over successive generations. Ensure that the selective pressure (e.g., antibiotics) is maintained during the seed culture and fermentation stages.

  • Variability in Media Preparation: Minor variations in the preparation of the culture medium, such as differences in component concentrations or sterilization procedures, can affect the fermentation outcome. Strict adherence to a standardized media preparation protocol is essential.

  • Fluctuations in Physical Parameters: Small, unmonitored fluctuations in pH, temperature, or dissolved oxygen can lead to batch-to-batch variability. Ensure that all monitoring and control systems are properly calibrated and functioning correctly.

Quantitative Data Summary: Fermentation Parameters

The optimal conditions for this compound production are strain- and process-specific and require experimental optimization. The following tables provide typical ranges for key fermentation parameters for E. coli and S. cerevisiae that can be used as a starting point for optimization studies.

Table 1: Typical Fermentation Parameters for E. coli

ParameterTypical RangePotential Impact on this compound Production
Temperature25 - 37°CAffects enzyme activity and cell growth. Lower temperatures (e.g., 25-30°C) can sometimes improve protein folding and reduce the formation of inclusion bodies.[7][12][13]
pH6.5 - 7.5Influences enzyme activity and nutrient uptake. Maintaining a stable pH is crucial for consistent production.[14][15]
Agitation200 - 600 rpmAffects mixing and oxygen transfer. Excessive shear can damage cells.[10]
Aeration0.5 - 2.0 vvmCrucial for supplying dissolved oxygen for aerobic metabolism.[11]
Carbon SourceGlucose, GlycerolThe choice and concentration of the carbon source affect both biomass and product formation.
Nitrogen SourcePeptone, Yeast Extract, Ammonium SaltsThe type and concentration of the nitrogen source can influence the metabolic flux towards secondary metabolite production.[16]

Table 2: Typical Fermentation Parameters for Saccharomyces cerevisiae

ParameterTypical RangePotential Impact on this compound Production
Temperature28 - 32°COptimal temperature for yeast growth and metabolism.
pH4.5 - 6.0S. cerevisiae generally prefers slightly acidic conditions.[17]
Agitation150 - 400 rpmEnsures homogeneity and aids in oxygen transfer.
Aeration0.5 - 1.5 vvmWhile yeast can grow anaerobically, isoprenoid production often benefits from aerobic conditions to regenerate cofactors.
Carbon SourceGlucose, Sucrose, MaltoseThe choice of sugar can impact the metabolic state of the yeast (fermentative vs. respiratory).[18]
Nitrogen SourceYeast Extract, Peptone, Amino AcidsCan significantly influence the production of secondary metabolites.

Experimental Protocols

Protocol 1: Preparation of Fermentation Medium (Example for E. coli)

This protocol describes the preparation of a defined medium suitable for high-density fermentation of E. coli.

  • Prepare the base medium: In a fermenter vessel, dissolve the following in 800 mL of deionized water:

    • KH₂PO₄: 13.3 g/L

    • (NH₄)₂HPO₄: 4 g/L

    • Citric acid: 1.7 g/L

  • Sterilize: Autoclave the fermenter with the base medium at 121°C for 20 minutes.

  • Prepare sterile stock solutions:

    • 70% (w/v) Glucose

    • 1 M MgSO₄

    • 1000x Trace metal solution

    • Appropriate antibiotic stock solution

  • Aseptically add supplements: After the fermenter has cooled to room temperature, aseptically add the following sterile solutions to the final concentrations:

    • Glucose: 20 g/L

    • MgSO₄: 1 mM

    • Trace metal solution: 1x

    • Antibiotic to the required concentration

Protocol 2: Quantification of this compound from Fermentation Broth

This protocol outlines a general method for extracting and quantifying this compound using Gas Chromatography (GC).

  • Sample Preparation:

    • Take a 1 mL sample of the fermentation broth.

    • Add 1 mL of an organic solvent (e.g., ethyl acetate or hexane) containing an internal standard (e.g., camphor or menthol at a known concentration).

    • Vortex vigorously for 1 minute to extract the this compound into the organic phase.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • GC Analysis:

    • Carefully transfer the upper organic layer to a GC vial.

    • Inject 1 µL of the sample into the GC equipped with a Flame Ionization Detector (FID).

    • Example GC Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., HP-5 or DB-5).

      • Injector Temperature: 250°C.

      • Detector Temperature: 280°C.

      • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • Quantification:

    • Prepare a standard curve by analyzing known concentrations of this compound.

    • Determine the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.

Mandatory Visualizations

This compound Biosynthetic Pathway cluster_MEP MEP Pathway (E. coli) cluster_MVA MVA Pathway (S. cerevisiae) G3P Glyceraldehyde-3-P MEP MEP G3P->MEP DXS, DXR, etc. Pyruvate Pyruvate Pyruvate->MEP DXS, DXR, etc. IPP IPP MEP->IPP AcetylCoA Acetyl-CoA MVA MVA AcetylCoA->MVA HMG-CoA Reductase, etc. MVA->IPP DMAPP DMAPP IPP->DMAPP Idi GPP Geranyl-PP IPP->GPP GPPS DMAPP->GPP Isopulegone (+)-cis-Isopulegone GPP->Isopulegone Isopulegone Synthase Pulegone (R)-(+)-Pulegone Isopulegone->Pulegone Isopulegone Isomerase (IPGI) Optimization Workflow Start Start: Low this compound Titer Strain Strain Selection & Optimization Start->Strain Media Media Component Screening (Carbon, Nitrogen, etc.) Strain->Media Physical Physical Parameter Optimization (pH, Temp, DO) Media->Physical FedBatch Fed-Batch Strategy Development Physical->FedBatch End End: Improved this compound Titer FedBatch->End Troubleshooting_Low_Yield Start Low this compound Yield Growth Is Cell Growth Normal? Start->Growth PoorGrowth Troubleshoot Growth: - Media Composition - pH/Temp - Aeration - Product Toxicity Growth->PoorGrowth No Induction Verify Pathway Induction (Inducer Conc., Timing) Growth->Induction Yes Precursors Assess Precursor Supply (Overexpress MVA/MEP pathway) Induction->Precursors Enzymes Check Enzyme Expression (Codon Optimization, SDS-PAGE) Precursors->Enzymes Parameters Optimize Production Parameters (pH, Temp, DO for production phase) Enzymes->Parameters

References

Validation & Comparative

A Comparative Analysis of Pulegone Content in Various Mentha Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of pulegone content across different Mentha species, drawing upon experimental data from various scientific studies. Pulegone, a naturally occurring monoterpene ketone, is a significant component of the essential oils of many mint varieties. Its concentration can vary widely depending on the species, geographical origin, and cultivation conditions. This document aims to be a valuable resource for researchers in phytochemistry, pharmacology, and drug development by presenting a consolidated overview of pulegone distribution within the Mentha genus, alongside the methodologies used for its quantification.

Quantitative Analysis of Pulegone Content

The pulegone content in the essential oils of various Mentha species, as determined by gas chromatography-mass spectrometry (GC-MS) in several studies, is summarized in the table below. This allows for a direct comparison of the typical pulegone yields from different mint varieties.

Mentha SpeciesPulegone Content (%)Reference
Mentha pulegium (Pennyroyal)25 - 92[1]
Mentha pulegium48.88 - 65.52[1]
Mentha pulegium37.8[1]
Mentha pulegium73.4[1]
Mentha pulegium2.5 - 51.7 (Iran)[2]
Mentha pulegium~70 - ~90 (Algeria)[2]
Mentha pulegium86.2 (Italy)[2]
Mentha pulegium29.33 (Chile)[2]
Mentha pulegium41.0
Mentha pulegium74.04[3]
Mentha pulegium38.815
Mentha longifolia ssp. cyprica64.8[4]
Mentha longifolia71.3 (volatile oil)[5]
Mentha longifolia0.17 - 69.49[6]
Mentha longifolia82.02[7]
Mentha spicata26.67[8]
Mentha spicata10.01[8]
Mentha spicata0.30 - 29.59[6]
Mentha spicata (pulegone/menthone chemotype)19.6 (average)[4]
Mentha piperita (Peppermint)0.5 - 4.6[9]
Mentha piperitaTraces - 7[10]
Mentha piperita1.2 - 12.3[6]
Mentha piperita0.1 - 13.0[11]
Mentha arvensis (Corn mint)0.2 - 4.9[9]
Mentha arvensis0.855 - 2.27[6]
Mentha suaveolens (Apple mint)1.15 - 2.5[6]
Mentha suaveolens87.51[12]
Mentha aquatica (Water mint)0.45[6]

Experimental Protocols

The following sections detail the typical methodologies employed for the extraction and quantification of pulegone from Mentha species.

Plant Material and Essential Oil Extraction

Aerial parts of the Mentha plants, including leaves, stems, and flowers, are collected, typically during the flowering stage. The plant material is then air-dried in a shaded, well-ventilated area. The essential oils are commonly extracted through hydrodistillation using a Clevenger-type apparatus.[1] A known quantity of the dried plant material is subjected to hydrodistillation for a period of 3-4 hours. The collected essential oil is then dried over anhydrous sodium sulfate and stored in a sealed vial in a refrigerator until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The quantitative analysis of pulegone in the extracted essential oils is predominantly performed using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Gas Chromatography (GC-FID): An Agilent or similar gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used. The oven temperature is programmed to increase gradually, for instance, from 60°C to 240°C at a rate of 4°C/min. Helium is typically used as the carrier gas. The percentage of the individual components is calculated from the GC peak areas.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A GC-MS system, often from manufacturers like Thermo Fischer, is used for the identification of the volatile components.[13] The GC conditions are similar to those used for GC-FID. The mass spectrometer is operated in electron impact (EI) mode at 70 eV, with a scan range of m/z 40-550. The identification of pulegone and other constituents is achieved by comparing their retention times and mass spectra with those of authentic standards and by matching the spectra with data from mass spectral libraries such as NIST and Wiley.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of pulegone content in different Mentha species.

experimental_workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Essential Oil Extraction cluster_analysis Analysis cluster_comparison Comparative Analysis p1 Collection of different Mentha species p2 Air-drying of plant material p1->p2 e1 Hydrodistillation using Clevenger apparatus p2->e1 a1 GC-MS and GC-FID analysis e1->a1 a2 Identification of Pulegone a1->a2 a3 Quantification of Pulegone a2->a3 c1 Data tabulation and comparison of pulegone content a3->c1

Caption: Experimental workflow for pulegone analysis.

Pulegone Biosynthesis Pathway

The biosynthesis of pulegone is a part of the complex monoterpene metabolic pathway in Mentha species. The following diagram provides a simplified overview of the key steps leading to the formation of (+)-pulegone.

pulegone_biosynthesis GPP Geranyl Diphosphate (GPP) Limonene (+)-Limonene GPP->Limonene Enzyme1 Limonene Synthase Isopiperitenol (+)-cis-Isopiperitenol Limonene->Isopiperitenol Enzyme2 Limonene-3-hydroxylase Isopiperitenone (+)-Isopiperitenone Isopiperitenol->Isopiperitenone Enzyme3 Isopiperitenol Dehydrogenase Pulegone (+)-Pulegone Isopiperitenone->Pulegone Enzyme4 Isopiperitenone Reductase

Caption: Simplified pulegone biosynthesis pathway.

References

Comparative Guide to Analytical Methods for Pulegol Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of pulegol in plasma, a critical aspect of preclinical and clinical drug development. The selection of a robust and reliable analytical method is paramount for accurate pharmacokinetic and toxicokinetic assessments. Herein, we compare the performance of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information is compiled from established principles of analytical method validation.

Performance Characteristics

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the analyte. Below is a summary of typical performance characteristics for HPLC and GC-MS methods for the quantification of small molecules like this compound in a biological matrix such as plasma.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 85-115%90-110%
Precision (%RSD) < 15%< 10%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL range
Specificity HighVery High
Throughput HighModerate

Experimental Workflows

A validated analytical method ensures the reliability, consistency, and accuracy of the results.[1] The validation process involves assessing several key parameters.[2][3]

Analytical_Method_Validation_Workflow cluster_Prep Method Development & Preparation cluster_Validation Validation Parameters cluster_Analysis Sample Analysis & Reporting A Method Development B Preparation of Standards & QC Samples A->B C Linearity & Range B->C D Accuracy & Precision B->D E Selectivity & Specificity B->E F LOD & LOQ B->F G Stability B->G H Sample Analysis C->H D->H E->H F->H G->H I Data Interpretation H->I J Report Generation I->J Performance_Parameter_Comparison cluster_Techniques Analytical Techniques cluster_Parameters Performance Parameters HPLC HPLC Sensitivity Sensitivity HPLC->Sensitivity Good Specificity Specificity HPLC->Specificity High Throughput Throughput HPLC->Throughput High Cost Cost HPLC->Cost Moderate GCMS GC-MS GCMS->Sensitivity Very High GCMS->Specificity Very High GCMS->Throughput Moderate GCMS->Cost High

References

pulegol versus menthol: a comparative study of their insect repellent activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the insect repellent properties of two naturally occurring monoterpenoids: pulegol and menthol. Drawing from experimental data, this document outlines their mechanisms of action, comparative efficacy, and the standard protocols used for their evaluation. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development and insect repellent technology.

Mechanism of Action: A Tale of Two Pathways

While both this compound and menthol are plant-derived compounds with repellent properties, their primary modes of action are believed to differ significantly. Menthol primarily acts as a sensory irritant, while this compound is thought to exert its effect through neurotoxicity.

Menthol: A key component of peppermint oil, menthol's repellent activity is linked to its strong aroma which can interfere with the scent cues insects use to locate hosts.[1][2] The primary molecular mechanism involves the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[3][4][5] This channel is well-known in mammals for detecting cold sensations, and its activation in insects is thought to produce an overwhelming or confusing sensory input that deters them.[1]

Menthol_Signaling_Pathway Menthol Menthol TRPM8 TRPM8 Channel (On Insect Sensory Neuron) Menthol->TRPM8 Binds & Activates Ion_Influx Cation Influx (e.g., Ca²⁺, Na⁺) TRPM8->Ion_Influx Opens Neuron_Activation Sensory Neuron Activation/Depolarization Ion_Influx->Neuron_Activation Leads to Behavioral_Response Aversive Behavior (Repellency) Neuron_Activation->Behavioral_Response Triggers

Caption: Proposed signaling pathway for menthol's repellent activity.

This compound: Data for pure this compound is limited; however, studies on its closely related ketone, pulegone, suggest a neurotoxic mechanism of action.[6] This pathway is proposed to involve the inhibition of the acetylcholinesterase (AChE) enzyme.[6] AChE is critical for breaking down the neurotransmitter acetylcholine in the insect's nervous system. By inhibiting AChE, pulegone causes an accumulation of acetylcholine, leading to continuous nerve impulses, paralysis, and ultimately, the death or repellency of the insect.[6]

Pulegol_Signaling_Pathway This compound This compound / Pulegone AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) Breakdown AChE->ACh Catalyzes ACh_Accumulation ACh Accumulation in Synapse AChE->ACh_Accumulation Hyperstimulation Neuronal Hyperstimulation ACh_Accumulation->Hyperstimulation Leads to Repellency Neurotoxicity & Repellency Hyperstimulation->Repellency Results in

Caption: Proposed neurotoxic pathway for this compound/pulegone activity.

Comparative Efficacy Data

CompoundActive AgainstEfficacy MetricConcentrationSource
Menthol Mosquitoes (Culex quinquefasciatus, Aedes aegypti, Anopheles tessellatus)MosquitocidalNot specified[7][8]
MosquitoesRepellentNot specified[1][9]
Stored product pests (Tribolium castaneum, Callosobruchus maculatus)FumigantNot specified[7]
General insects (ants, spiders, flies)RepellentNot specified[2]
Pulegone Stored product pestsFumigant / Contact Toxicity (LC₅₀)Varies by species[6]
(related to this compound)Mosquitoes (Culex quinquefasciatus, Aedes aegypti, Anopheles tessellatus)Low to no activityNot specified[7][8]
Mentha pulegium oilHead lice (Pediculus humanus capitis)Repellency Index: 75.5%0.7 mg/cm²[10]
(contains Pulegone)

Note: Pulegone is the oxidized form (ketone) of this compound. Data on pure this compound is sparse.

Experimental Protocols

The evaluation of insect repellents is conducted using standardized laboratory assays. These protocols are designed to measure either spatial repellency (deterring from an area) or contact repellency (preventing landing/biting).

Key Experimental Method: Y-Tube Olfactometer Assay

This assay is a standard method for measuring spatial repellency by assessing an insect's preference between two choices of airflow.[11][12]

Objective: To determine if a test compound is a spatial repellent, an attractant, or neutral to a specific insect species.

Apparatus: A Y-shaped glass or plastic tube. A continuous stream of purified air flows from the two upper arms and exits through the single lower arm.

Procedure:

  • Preparation: A solution of the test compound (e.g., this compound or menthol in a solvent like ethanol) is applied to a filter paper. A control filter paper is treated with the solvent only.

  • Setup: The treatment filter paper is placed in the airflow of one arm of the olfactometer, and the control paper is placed in the other.

  • Insect Introduction: A single insect (or a small cohort) is introduced at the base of the "Y" and allowed to move freely.

  • Data Collection: The insect's first choice of arm (treatment or control) and the time spent in each arm over a set period are recorded.

  • Replication: The experiment is replicated multiple times, alternating the treatment arm to avoid positional bias.

  • Analysis: The data is statistically analyzed to determine if there is a significant preference for the control arm over the treatment arm, which indicates repellency.

Y_Tube_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Treat Prepare Treatment (e.g., Menthol solution) Setup Place samples in Y-Tube arms Prep_Treat->Setup Prep_Control Prepare Control (Solvent only) Prep_Control->Setup Introduce Introduce Insect at Y-Tube Base Setup->Introduce Observe Observe & Record Insect's Choice Introduce->Observe Analyze Statistically Analyze Choice Data Observe->Analyze Conclusion Determine Repellency, Attraction, or Neutrality Analyze->Conclusion

Caption: General experimental workflow for a Y-Tube Olfactometer assay.

Conclusion

Menthol and this compound represent two distinct approaches to natural insect repellency. Menthol's action is primarily sensory, leveraging the TRPM8 channel to create an unpleasant sensation for insects.[3][13] In contrast, the available evidence for this compound's analogue, pulegone, points towards a more direct neurotoxic effect through the inhibition of acetylcholinesterase.[6] While menthol is a well-documented repellent effective against a range of insects, its persistence is lower than synthetic alternatives like DEET.[1] The efficacy of this compound itself is less characterized, with most studies focusing on pulegone, which has shown variable results.[6][7][8] Further research involving direct, side-by-side comparisons of pure this compound and menthol against a standardized panel of insect species is necessary to definitively establish their relative potencies and practical applications as insect repellents.

References

Cross-Validation of GC-MS and NMR for the Structural Confirmation of Pulegol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Power of Two: GC-MS and NMR in Structural Elucidation

GC-MS and NMR are powerful, yet distinct, analytical techniques. GC-MS provides information about the molecular weight and fragmentation pattern of a compound, offering clues to its elemental composition and the presence of specific structural motifs. NMR, on the other hand, maps the carbon-hydrogen framework of a molecule, revealing detailed information about the connectivity and spatial arrangement of atoms. The cross-validation of data from both techniques provides a high degree of confidence in the final structural assignment.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data obtained from GC-MS and NMR analyses for the structural confirmation of pulegol and its close structural analog, pulegone.

Table 1: GC-MS Data for Pulegone (Illustrative for this compound)

ParameterValue/Description
Molecular Ion (M+)m/z 152 (for Pulegone)
Key Fragment Ions (m/z)137, 109, 95, 81, 67, 53
Fragmentation PatternThe fragmentation of pulegone typically involves the loss of a methyl group (M-15), followed by rearrangements and further fragmentation of the cyclohexanone ring. The base peak is often observed at m/z 81.

Note: Specific mass spectral data for this compound was not available in the searched literature. The data for pulegone, which shares the same carbon skeleton, is provided for illustrative purposes.

Table 2: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityAssignment (Tentative)
¹H4.12dH-1
1.60-2.20mCH, CH₂
1.68sCH₃-10
1.63sCH₃-9
0.92dCH₃-7
¹³C148.9C-8
125.5C-2
70.8C-1
42.9C-4
34.5C-6
31.0C-5
30.5C-3
22.1C-7
21.3C-10
19.5C-9

Note: The provided ¹H NMR data is for S-(-)-pulegol and the ¹³C NMR data is for this compound. A complete, assigned dataset from a single source with 2D NMR correlations was not available.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following sections outline typical methodologies for the GC-MS and NMR analysis of this compound.

GC-MS Experimental Protocol

A standard method for the analysis of monoterpenes in essential oils is as follows:

  • Gas Chromatograph (GC): Agilent 7890A or similar.

  • Mass Spectrometer (MS): Agilent 5975C or similar.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C held for 5 min, then ramped to 240 °C at a rate of 3 °C/min, and held for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: The essential oil sample containing this compound is diluted in a suitable solvent (e.g., hexane or dichloromethane) before injection.

NMR Experimental Protocol

For the structural elucidation of this compound, a suite of NMR experiments is typically employed:

  • Spectrometer: Bruker Avance 400 MHz or higher.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: 12 ppm

    • Acquisition Time: 3.4 s

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 s

    • Relaxation Delay: 2.0 s

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs are used.

    • Spectral widths are optimized based on the 1D spectra.

    • Gradient-selected versions of these experiments are preferred for their superior spectral quality.

Mandatory Visualization: The Cross-Validation Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow for the cross-validation of GC-MS and NMR data in the structural confirmation of this compound.

CrossValidation_Workflow cluster_GCMS GC-MS Analysis cluster_NMR NMR Spectroscopy GCMS_Sample This compound Sample GC_Separation Gas Chromatography (Separation) GCMS_Sample->GC_Separation MS_Detection Mass Spectrometry (Detection) GC_Separation->MS_Detection Mass_Spectrum Mass Spectrum (m/z vs. Intensity) MS_Detection->Mass_Spectrum Molecular_Ion Molecular Ion (M+) [Molecular Weight] Mass_Spectrum->Molecular_Ion Fragmentation_Pattern Fragmentation Pattern [Structural Fragments] Mass_Spectrum->Fragmentation_Pattern Cross_Validation Cross-Validation & Data Integration Molecular_Ion->Cross_Validation Molecular Formula Fragmentation_Pattern->Cross_Validation Substructural Information NMR_Sample This compound Sample OneD_NMR 1D NMR (¹H, ¹³C) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Sample->TwoD_NMR Chemical_Shifts Chemical Shifts (δ) [Electronic Environment] OneD_NMR->Chemical_Shifts Coupling_Constants Coupling Constants (J) [Connectivity] OneD_NMR->Coupling_Constants Correlations 2D Correlations [Through-bond Connectivity] TwoD_NMR->Correlations Chemical_Shifts->Cross_Validation Atom Environments Coupling_Constants->Cross_Validation Neighboring Protons Correlations->Cross_Validation C-H Framework Structure_Confirmation Confirmed Structure of this compound Cross_Validation->Structure_Confirmation

A Comparative Guide to the Antioxidant Activity of Pulegol and Other Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of pulegol and other common monoterpenes. While direct comparative studies on isolated this compound are limited, this document synthesizes available data on this compound-rich essential oils and other individual monoterpenes, offering valuable insights for research and drug development. The antioxidant potential is evaluated through common in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).

Data Presentation: Antioxidant Activity of Monoterpenes

The following table summarizes the antioxidant activity of various monoterpenes, as reported in different studies. It is crucial to note that the values are not directly comparable across different studies due to variations in experimental conditions. However, they provide an estimate of the relative antioxidant potential of these compounds.

MonoterpeneAssayIC50 / ActivitySource
Pulegone (major component of Mentha pulegium EO) DPPHIC50 = 15.93 mg/mL (for the essential oil)[1]
NerolDPPHConcentration-dependent activity[2]
NerolABTSHighest scavenging activity among tested monoterpenes[2]
EstragoleDPPHHighest scavenging activity among tested monoterpenes[2]
EstragoleABTSConcentration-dependent activity[2]
3,7-Dimethyl-1-octanolDPPHConcentration-dependent activity[2]
3,7-Dimethyl-1-octanolABTSConcentration-dependent activity[2]
LimoneneDPPHReaction rate detectable at 200 μM[3]
MyrceneDPPHReaction rate detectable at 10 μM[3]
γ-TerpineneDPPHReaction rate detectable at 15 μM[3]
β-PineneDPPHLow activity, significant only at >10 mM[3]
CarvacrolDPPH, ABTS, FRAPShowed the best antioxidant activities among 18 tested components
ThymolDPPH, ABTS, FRAPShowed the best antioxidant activities among 18 tested components
EugenolDPPH, ABTS, FRAPShowed the best antioxidant activities among 18 tested components
CamphorDPPH, ABTS, FRAPLeast active among 18 tested components
MentholDPPH, ABTS, FRAPLeast active among 18 tested components
MenthoneDPPH, ABTS, FRAPLeast active among 18 tested components

Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (monoterpenes)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm[4].

  • Prepare various concentrations of the test monoterpenes and the positive control in the same solvent.

  • Add a specific volume of the test sample or standard to a well of the microplate or a cuvette (e.g., 20 µl)[5].

  • Add a larger volume of the DPPH working solution to each well or cuvette (e.g., 200 µl) and mix well[5].

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes)[6].

  • Measure the absorbance of the solution at 517 nm[5].

  • A blank containing the solvent and the DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Phosphate buffer or ethanol

  • Test compounds (monoterpenes)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours[7].

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., phosphate buffer or ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm[7].

  • Prepare various concentrations of the test monoterpenes and the positive control.

  • Add a small volume of the test sample or standard to a well or cuvette (e.g., 30 µl)[7].

  • Add a larger volume of the diluted ABTS•+ solution (e.g., 3 mL) and mix thoroughly[7].

  • Allow the reaction to proceed for a specific time (e.g., 10 minutes) at room temperature[7].

  • Measure the absorbance at 734 nm.

  • The percentage of radical scavenging activity is calculated similarly to the DPPH assay.

  • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity to a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

  • Acetate buffer (e.g., 300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution in HCl

  • Ferric chloride (FeCl₃) solution

  • Test compounds (monoterpenes)

  • Positive control (e.g., Ferrous sulfate, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

  • Water bath

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a specific ratio (e.g., 10:1:1, v/v/v)[8]. This reagent should be prepared fresh and warmed to 37°C before use[8].

  • Prepare various concentrations of the test monoterpenes and the positive control.

  • Add a small volume of the sample or standard to a well or cuvette (e.g., 10 µl)[9].

  • Add a larger volume of the pre-warmed FRAP reagent (e.g., 220 µl) and mix[9].

  • Incubate the mixture at 37°C for a defined period (e.g., 4 minutes)[8].

  • Measure the absorbance at 593 nm[9].

  • A standard curve is generated using a known concentration of Fe²⁺.

  • The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe(II) equivalents).

Mandatory Visualization

Experimental Workflow for Antioxidant Assays

The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assessment of monoterpenes.

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Measurement cluster_analysis Data Analysis Monoterpene Monoterpene Sample Dilutions Serial Dilutions Monoterpene->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS FRAP FRAP Assay Dilutions->FRAP Spectro Spectrophotometric Reading DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc Calculate % Inhibition Spectro->Calc TEAC Calculate TEAC/FRAP Value Spectro->TEAC IC50 Determine IC50 Calc->IC50

A generalized workflow for in vitro antioxidant assays.

Signaling Pathway: Antioxidant Mechanism of Monoterpenes

The primary antioxidant mechanism of many monoterpenes involves the donation of a hydrogen atom from an allylic position or a hydroxyl group to neutralize free radicals. Phenolic monoterpenes like thymol and carvacrol are particularly effective due to the resonance stabilization of the resulting phenoxyl radical.

G Monoterpene Monoterpene (R-H) MonoterpeneRadical Monoterpene Radical (R•) Monoterpene->MonoterpeneRadical H• donation FreeRadical Free Radical (X•) NeutralizedRadical Neutralized Molecule (X-H) FreeRadical->NeutralizedRadical H• acceptance StableProduct Stable Product MonoterpeneRadical->StableProduct Resonance Stabilization

Hydrogen atom donation mechanism of monoterpene antioxidants.

References

Pulegol's Pharmacological Effects: A Comparative Guide to In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of pulegol, a monoterpene found in various essential oils, by examining the correlation between in vitro and in vivo experimental data. Due to the limited availability of comprehensive data on this compound, this guide will focus on the closely related and more extensively studied monoterpene, (R)-(+)-pulegone. The structural similarities between these compounds suggest that their pharmacological profiles may overlap. This comparison aims to offer insights into the translatability of preclinical findings and to support further research and development.

Anti-inflammatory Effects

Pulegone has demonstrated anti-inflammatory properties in both cellular and animal models. The primary mechanism appears to be the suppression of pro-inflammatory mediators.

Quantitative Data Comparison: Anti-inflammatory Effects of Pulegone
Parameter In Vitro Finding In Vivo Finding Correlation & Remarks
Model System Lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells[1][2]Complete Freund's Adjuvant (CFA)-induced inflammatory pain in rats[1][2]The in vitro model assesses the direct effect on inflammatory cytokine production by immune cells, while the in vivo model evaluates the overall anti-hyperalgesic effect in a complex inflammatory pain state.
Endpoint Inhibition of Tumor Necrosis Factor-alpha (TNF-α) secretion[1][2]Reduction of mechanical and thermal hyperalgesia[1][2]A reduction in TNF-α, a key inflammatory cytokine, in vitro is expected to contribute to the observed reduction in pain and inflammation in vivo.
Effective Concentration/Dose EC50: 1.2 ± 0.2 mM[1][2]Effective Dose: 100 mg/kg (intraperitoneal)[1][2]A direct dose-concentration correlation is complex due to pharmacokinetic factors. However, the potent in vitro activity is reflected in a significant in vivo effect at a pharmacologically relevant dose.
Cytotoxicity EC50: 6.6 ± 0.3 mM (THP-1 cells)[1][2]Not explicitly determined in this model, but no locomotor side effects were observed at 150 mg/kg.[1][2]The therapeutic index appears favorable, with the effective anti-inflammatory concentration being significantly lower than the cytotoxic concentration in vitro.
Experimental Protocols

In Vitro Anti-inflammatory Assay (TNF-α Secretion in THP-1 Cells) [1][2]

  • Cell Line: Human monocytic cell line (THP-1).

  • Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response and TNF-α secretion.

  • Treatment: Differentiated THP-1 cells are pre-incubated with varying concentrations of pulegone (e.g., 0.03–13 mM) for a specified period.

  • Quantification: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Analysis: The half-maximal effective concentration (EC50) for the inhibition of TNF-α secretion is calculated from the dose-response curve.

In Vivo Anti-inflammatory and Anti-hyperalgesic Assay (CFA-induced Paw Edema in Rats) [1][2]

  • Animal Model: Male Wistar rats.

  • Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the hind paw to induce localized inflammation and hyperalgesia.

  • Drug Administration: Pulegone (e.g., 100 mg/kg) is administered intraperitoneally (i.p.) at a specific time point after CFA injection.

  • Assessment of Hyperalgesia:

    • Mechanical Hyperalgesia: Measured using a von Frey filament test to determine the paw withdrawal threshold.

    • Thermal Hyperalgesia: Assessed using a plantar test to measure the latency of paw withdrawal from a heat source.

  • Analysis: The effect of pulegone on paw withdrawal thresholds and latencies is compared to a vehicle-treated control group.

Signaling Pathway: NF-κB Inhibition

Pulegone's anti-inflammatory effects are attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.

NF-κB signaling pathway inhibition by pulegone.

Antioxidant Effects

Pulegone exhibits antioxidant properties, which have been evaluated through both chemical assays and biological systems.

Quantitative Data Comparison: Antioxidant Effects of Pulegone
Parameter In Vitro Finding In Vivo Finding Correlation & Remarks
Model System DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay[3][4]Mouse liver, kidney, and lung tissues[5]The in vitro assay measures direct radical scavenging ability, while the in vivo model assesses the modulation of endogenous antioxidant enzyme systems.
Endpoint Radical scavenging activity (IC50)[3][4]Activity of phase II antioxidant enzymes (GST, QR)[5]Direct radical scavenging can contribute to the overall antioxidant capacity, but the induction of protective enzymes in vivo suggests a more complex, indirect antioxidant mechanism as well.
Effective Concentration/Dose IC50: 21.7 ± 0.83 µg/mL[3] (for pulegone); 15.93 mg/mL (for M. pulegium EO with 68-70% pulegone)[4]100-200 mg/kg (oral administration for 7 days)[5]The in vivo doses are significantly higher than the in vitro IC50 value, which is expected due to metabolic processes. The results indicate that sustained oral administration can enhance the antioxidant defense system.
Experimental Protocols

In Vitro Antioxidant Assay (DPPH Radical Scavenging) [3][4]

  • Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Procedure: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of pulegone.

  • Measurement: The reduction of the DPPH radical is followed by a decrease in its absorbance at a specific wavelength (around 517 nm), measured using a spectrophotometer.

  • Analysis: The concentration of pulegone that scavenges 50% of the DPPH radicals (IC50) is calculated.

In Vivo Antioxidant Enzyme Activity Assay [5]

  • Animal Model: Male ICR mice.

  • Drug Administration: Pulegone is administered orally (e.g., 50-200 mg/kg) daily for a set period (e.g., 7 days).

  • Tissue Preparation: At the end of the treatment period, animals are euthanized, and organs (liver, kidney, lung) are collected and homogenized to prepare cytosolic fractions.

  • Enzyme Assays: The activity of specific antioxidant enzymes, such as Glutathione S-transferase (GST) and Quinone Reductase (QR), is measured using established spectrophotometric methods with specific substrates.

  • Analysis: The enzyme activities in the pulegone-treated groups are compared to those in a vehicle-treated control group.

Anticonvulsant Effects

Pulegone has shown potential as an anticonvulsant in animal models of seizures.

Quantitative Data Comparison: Anticonvulsant Effects of Pulegone
Parameter In Vitro Finding In Vivo Finding Correlation & Remarks
Model System Not explicitly detailed for pulegone, but related monoterpenes like isothis compound suggest interaction with GABA-A receptors.[6][7]Pentylenetetrazole (PTZ)-induced convulsion model in mice.[8]The in vivo findings suggest a central nervous system depressant effect. The likely in vitro correlate would involve modulation of inhibitory neurotransmitter receptors.
Endpoint N/AIncreased latency to convulsions.[8]The increased time to seizure onset in vivo is a strong indicator of anticonvulsant activity.
Effective Concentration/Dose N/AEffective at increasing convulsion latency.[8]Further in vitro studies are needed to elucidate the specific molecular targets and effective concentrations.
Experimental Protocol

In Vivo Anticonvulsant Assay (PTZ-induced Seizure Model) [8]

  • Animal Model: Male Swiss mice.

  • Drug Administration: Pulegone is administered intraperitoneally (i.p.) at various doses.

  • Induction of Seizures: A convulsant agent, pentylenetetrazole (PTZ), is administered subcutaneously or intraperitoneally at a dose known to reliably induce clonic-tonic seizures.

  • Observation: The latency (time) to the onset of the first convulsion and the duration of seizures are recorded for each animal.

  • Analysis: The effects of pulegone on seizure latency and duration are compared with a vehicle-treated control group.

Hepatotoxicity

While possessing therapeutic potential, pulegone is also known for its hepatotoxic effects, particularly at higher doses. This toxicity is linked to its metabolic activation.

Quantitative Data Comparison: Hepatotoxic Effects of Pulegone
Parameter In Vitro Finding In Vivo Finding Correlation & Remarks
Model System Rat and mouse liver microsomes.[9][10]F344/N rats and B6C3F1 mice.[11]The in vitro model demonstrates the initial step of toxicity (metabolic activation), which is consistent with the observed liver damage in vivo.
Endpoint Covalent binding of pulegone metabolites to microsomal proteins.[12][13]Increased serum levels of liver enzymes (e.g., ALT, AST), and histopathological changes (e.g., centrilobular necrosis).[9][11]The covalent binding of reactive metabolites to cellular macromolecules in vitro is a well-established mechanism leading to the cellular damage and release of liver enzymes observed in vivo.
Effective Concentration/Dose Dependent on microsomal protein concentration and cofactors.[13]Gavage doses of 37.5 mg/kg and higher in rats showed non-neoplastic liver lesions.[11]The in vivo toxicity is dose-dependent and reflects the capacity of the liver's metabolic and detoxification pathways to handle the compound.
Experimental Protocols

In Vitro Hepatotoxicity Assay (Metabolic Activation in Liver Microsomes) [9][13]

  • Preparation of Microsomes: Liver microsomes are isolated from rats or mice through differential centrifugation.

  • Incubation: Radiolabeled pulegone (e.g., [14C]pulegone) is incubated with the liver microsomes in the presence of an NADPH-generating system to facilitate cytochrome P-450-mediated metabolism.

  • Measurement of Covalent Binding: After incubation, the microsomal proteins are precipitated, and the amount of radioactivity covalently bound to the proteins is quantified using liquid scintillation counting.

  • Analysis: The extent of covalent binding is determined and can be modulated by inhibitors or inducers of cytochrome P-450 enzymes to identify the specific enzymes involved.

In Vivo Hepatotoxicity Study [11]

  • Animal Model: F344/N rats or B6C3F1 mice.

  • Drug Administration: Pulegone is administered via gavage at various doses for a specified duration (e.g., 2 weeks, 3 months, or 2 years for carcinogenicity studies).

  • Assessment of Toxicity:

    • Clinical Chemistry: Blood samples are collected to measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Histopathology: At the end of the study, the liver is collected, weighed, and examined microscopically for pathological changes, including necrosis, inflammation, and neoplastic lesions.

  • Analysis: The biochemical and histopathological findings in the pulegone-treated groups are compared to those in a vehicle-treated control group.

Experimental Workflow: Correlating In Vitro and In Vivo Data

The following diagram illustrates a general workflow for correlating in vitro findings with in vivo outcomes in pharmacological research.

InVitro_InVivo_Correlation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation & Translation invitro_assay Target Identification (e.g., Enzyme Assay, Receptor Binding) cell_based Cell-based Assays (e.g., Cytokine Release, Cell Viability) invitro_assay->cell_based ic50_ec50 Determine IC50 / EC50 cell_based->ic50_ec50 correlation Correlate In Vitro Potency with In Vivo Efficacy & Toxicity ic50_ec50->correlation animal_model Select Animal Model (e.g., Rat, Mouse) pk_pd Pharmacokinetics (ADME) & Pharmacodynamics animal_model->pk_pd efficacy_toxicity Efficacy & Toxicity Studies (e.g., Disease Models, LD50) pk_pd->efficacy_toxicity ed50 Determine ED50 / TD50 efficacy_toxicity->ed50 ed50->correlation prediction Predict Human Response correlation->prediction

General workflow for in vitro to in vivo correlation.

References

Comparative In Silico Analysis of Pulegol's Interaction with Key Therapeutic Target Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction mechanisms of pulegol with significant enzymes implicated in inflammatory and neurological pathways.

This guide provides an objective comparison of the binding potential of this compound, a monoterpene found in various essential oils, with several key enzymatic targets. Through a survey of in silico molecular docking studies, this document summarizes the binding energies and interaction profiles of this compound and its close structural analog, pulegone, with enzymes such as Acetylcholinesterase (AChE), Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), α-amylase, and α-glucosidase. The data presented herein is intended to provide a foundational understanding for researchers exploring the therapeutic potential of this compound.

Data Presentation: A Comparative Overview of Binding Affinities

The following table summarizes the quantitative data from various molecular docking studies. Binding energy is a crucial parameter that indicates the strength of the interaction between a ligand (this compound/pulegone) and its target enzyme; a more negative value suggests a stronger binding affinity.

Target EnzymeLigandBinding Energy (kcal/mol)Key Interacting ResiduesPDB ID of Enzyme
Acetylcholinesterase (AChE)Piperitenone*-7.4Not specified in abstract4EY7
α-AmylasePulegone-4.675Not specified in abstract1B2Y
α-GlucosidaseImidazolidine**-8.393Not specified in abstract5NN8
Cyclooxygenase-1 (COX-1)Menthol -6.42Not specified in abstract6Y3C
Cyclooxygenase-2 (COX-2)Camphor-6.48Not specified in abstract3HS5

*Piperitenone is a closely related monoterpene often found in the same essential oils as pulegone. **Imidazolidine, a component of M. pulegium essential oil, is presented as a reference for α-glucosidase due to the lack of a specific reported value for pulegone in the initial findings. ***Menthol and camphor are structurally similar monoterpenes, and their binding energies are provided as a proxy for the potential interaction of this compound with COX enzymes, as direct docking data for this compound/pulegone was not available in the reviewed literature.

Experimental Protocols: A Glimpse into the Methodologies

The data presented in this guide is collated from various in silico studies. While specific parameters may vary between studies, a general workflow for molecular docking is outlined below. This provides a detailed methodology for the key experiments cited.

General Molecular Docking Protocol:

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structures of the target enzymes are retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Polar hydrogen atoms are added, and charges are assigned to the protein.

    • The 3D structure of the ligand (this compound or pulegone) is generated and optimized for its lowest energy conformation.

  • Grid Generation and Docking Simulation:

    • A grid box is defined around the active site of the enzyme to specify the search space for the ligand.

    • Molecular docking is performed using software such as AutoDock or Glide. These programs utilize algorithms like the Lamarckian Genetic Algorithm to explore various possible conformations and orientations of the ligand within the enzyme's active site.

  • Analysis of Results:

    • The docking results are analyzed to identify the binding pose with the lowest binding energy.

    • The interactions between the ligand and the amino acid residues of the enzyme's active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Mandatory Visualization: Diagrams of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical molecular docking workflow and the signaling pathway relevant to this compound's potential anti-inflammatory action.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (from PDB) grid Grid Box Generation (Active Site Definition) p_prep->grid l_prep Ligand Preparation (this compound) docking Molecular Docking (e.g., AutoDock) l_prep->docking grid->docking results Binding Pose and Energy Calculation docking->results interaction Interaction Analysis (Hydrogen Bonds, etc.) results->interaction

A simplified workflow of a typical molecular docking study.

Inflammatory_Signaling_Pathway cluster_pathway Arachidonic Acid Pathway stimulus Inflammatory Stimulus pla2 PLA2 stimulus->pla2 membrane Cell Membrane This compound This compound cox COX-1 / COX-2 This compound->cox Potential Inhibition aa Arachidonic Acid pla2->aa releases aa->cox pgs Prostaglandins (Inflammation) cox->pgs produces

This compound's potential inhibition of COX enzymes in the inflammatory pathway.

A Head-to-Head Comparison of Pulegol Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with phytochemicals, the efficient extraction of target compounds is a critical first step. Pulegol, a monoterpene found in various mint species, particularly pennyroyal (Mentha pulegium), has garnered interest for its potential applications. This guide provides an objective, data-driven comparison of various techniques for this compound extraction, offering insights into their performance, efficiency, and the quality of the resulting essential oil.

Data Presentation: A Quantitative Overview

The selection of an extraction method significantly impacts the yield of essential oil, the concentration of this compound within that oil, and the overall efficiency of the process in terms of time and resource consumption. The following tables summarize quantitative data from various studies to facilitate a clear comparison between traditional and modern extraction techniques.

Extraction TechniquePlant MaterialEssential Oil Yield (% w/w)Pulegone Content (%)Extraction TimeReference
Hydrodistillation (HD)Mentha pulegium L.0.20474.813 hours[1]
Steam Distillation (SD)Mentha pulegium L.Lower than HDLower than HD3 hours[1]
Microwave-Assisted Distillation (MAD)Mentha pulegium L.Lowest of the threeLower than HD & SDNot Specified[1]
Supercritical Fluid Extraction (SFE)Mentha pulegium L.Not specified52.010 minutes (dynamic)[2][3]
Hydrodistillation (HD) - ComparativeMentha pulegium L.Not specified37.8Not Specified[2][3]
Ultrasound-Assisted Hydrodistillation (UAHD)Mentha pulegium L.2.42Not specified60 minutes[4][5]

Table 1: Comparison of Essential Oil Yield and Pulegone Content. This table highlights the differences in oil yield and the concentration of pulegone obtained through various extraction methods.

Extraction TechniqueKey AdvantagesKey DisadvantagesEnergy/Solvent Consumption
Hydrodistillation (HD)Simple, low-cost equipment.[6]Long extraction times, potential for thermal degradation of compounds.[7]High energy consumption due to prolonged heating. Water is the solvent.
Steam Distillation (SD)Good for large-scale extraction, avoids direct contact of plant material with boiling water.[8]Can be less efficient than HD for some materials.[8]Similar to HD, requires significant energy for steam generation. Water is the solvent.
Microwave-Assisted Hydrodistillation (MAHD)Significantly reduced extraction time and energy consumption.[7]Potential for localized overheating, equipment can be more expensive.Lower energy consumption compared to conventional methods. Water is the solvent.
Ultrasound-Assisted Hydrodistillation (UAHD)Increased extraction yield and reduced extraction time.[4][5]Equipment cost, potential for radical formation at high power.Moderate energy consumption. Water is the solvent.
Supercritical Fluid Extraction (SFE)High selectivity, short extraction times, solvent-free product (CO2 is easily removed).[2][3][9]High initial equipment cost, requires high pressure.Energy required for pressurizing the fluid. CO2 is the solvent, often with a co-solvent like ethanol.[9]

Table 2: Qualitative and Efficiency Comparison of Extraction Techniques. This table provides a summary of the pros and cons of each method, along with considerations for energy and solvent usage.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for the key this compound extraction techniques discussed, based on published literature.

Hydrodistillation (HD)

Hydrodistillation is a traditional method where the plant material is boiled in water to release the essential oils, which are then co-distilled with the steam.

  • Sample Preparation: The aerial parts of Mentha pulegium are air-dried and, if necessary, ground to a coarse powder to increase the surface area for extraction.

  • Apparatus: A Clevenger-type apparatus is typically used.

  • Procedure:

    • A known quantity of the dried plant material (e.g., 100 g) is placed in a round-bottom flask.

    • Distilled water is added to the flask, typically at a plant material to water ratio of 1:10 to 1:12 (w/v).[4][5]

    • The flask is heated to boiling.

    • The steam, carrying the volatile essential oils, passes into a condenser.

    • The condensed liquid (a mixture of water and essential oil) is collected in a graduated burette, where the oil separates from the water due to their immiscibility and different densities.

    • The distillation process is continued for a set period (e.g., 3 hours) until no more oil is collected.[1]

    • The collected essential oil is then dried over anhydrous sodium sulfate and stored in a sealed vial in the dark at 4°C.

Steam Distillation (SD)

In steam distillation, live steam is passed through the plant material to volatilize the essential oils.

  • Sample Preparation: Similar to hydrodistillation, the plant material is dried and ground.

  • Apparatus: A steam distillation setup consists of a steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel.

  • Procedure:

    • The dried and ground plant material is packed into the distillation flask.

    • Steam from an external generator is passed through the plant material.

    • The steam ruptures the oil glands and vaporizes the essential oils.

    • The mixture of steam and essential oil vapor is then cooled in the condenser.

    • The resulting liquid, a mixture of water and essential oil, is collected.

    • The oil is separated from the water, dried, and stored as described for hydrodistillation.

Microwave-Assisted Hydrodistillation (MAHD)

MAHD utilizes microwave energy to heat the water and plant material, accelerating the extraction process.

  • Sample Preparation: Fresh or dried plant material can be used.

  • Apparatus: A modified microwave oven equipped with a Clevenger-type apparatus.

  • Procedure:

    • A specified amount of plant material is placed in a flask inside the microwave cavity.

    • Water is added to the plant material.

    • The microwave is operated at a specific power (e.g., 420-560 W) for a predetermined time (e.g., 30-75 minutes).[7][10]

    • The generated steam and volatilized essential oils are condensed and collected using the attached Clevenger apparatus.

    • The oil is separated and stored as in the conventional methods.

Ultrasound-Assisted Hydrodistillation (UAHD)

UAHD employs ultrasonic waves to disrupt the plant cell walls, enhancing the release of essential oils.

  • Sample Preparation: Dried and milled plant material is used.

  • Apparatus: An ultrasonic bath or probe system combined with a hydrodistillation setup.

  • Procedure:

    • The plant material is suspended in water in a flask.

    • The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.

    • The mixture is sonicated at a specific frequency (e.g., 25-45 kHz) and power (e.g., 60 W) for a set duration (e.g., 60 minutes).[4][5][11]

    • Following sonication, the mixture is immediately subjected to hydrodistillation as described above.

    • The essential oil is collected, dried, and stored.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.

  • Sample Preparation: The plant material is dried and ground to a specific particle size.

  • Apparatus: A supercritical fluid extraction system, including a pump for the CO2, an extraction vessel, and a separator.

  • Procedure:

    • The ground plant material is loaded into the extraction vessel.

    • Liquid CO2 is pumped into the system and brought to a supercritical state by controlling the temperature and pressure (e.g., 35°C and 100 atm).[2][3]

    • The supercritical CO2 passes through the plant material, dissolving the essential oils.

    • The mixture of supercritical CO2 and dissolved compounds flows to a separator where the pressure is reduced.

    • The reduction in pressure causes the CO2 to return to a gaseous state, leaving behind the extracted oil.

    • The gaseous CO2 can be recycled. A dynamic extraction time (e.g., 10 minutes) is often employed where the supercritical fluid continuously flows through the sample.[2][3]

    • The collected extract is then stored appropriately.

Mandatory Visualization

The following diagrams illustrate the workflows of the described this compound extraction techniques.

Hydrodistillation_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Process cluster_collection Collection & Separation Plant_Material Mentha pulegium (Dried, Ground) Mixing Mix with Water in Flask Plant_Material->Mixing Heating Heat to Boiling Mixing->Heating Distillation Co-distillation of Water and Essential Oil Heating->Distillation Condensation Condense Vapors Distillation->Condensation Collection Collect Distillate (Water & Oil) Condensation->Collection Separation Separate Oil from Water Collection->Separation Drying Dry Oil (e.g., Na2SO4) Separation->Drying Pulegol_Product This compound-rich Essential Oil Drying->Pulegol_Product

Figure 1: Hydrodistillation Workflow.

Steam_Distillation_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Process cluster_collection Collection & Separation Plant_Material Mentha pulegium (Dried, Ground) Steam_Injection Pass Steam Through Plant Material Plant_Material->Steam_Injection Steam_Generation Generate Steam Steam_Generation->Steam_Injection Vaporization Vaporization of Essential Oil Steam_Injection->Vaporization Condensation Condense Vapors Vaporization->Condensation Collection Collect Condensate (Water & Oil) Condensation->Collection Separation Separate Oil from Water Collection->Separation Drying Dry Oil (e.g., Na2SO4) Separation->Drying Pulegol_Product This compound-rich Essential Oil Drying->Pulegol_Product

Figure 2: Steam Distillation Workflow.

MAHD_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Process cluster_collection Collection & Separation Plant_Material Mentha pulegium (Fresh or Dried) Mixing Place Plant Material and Water in Flask Plant_Material->Mixing Microwave_Heating Apply Microwave Irradiation Mixing->Microwave_Heating Distillation Rapid Distillation Microwave_Heating->Distillation Condensation Condense Vapors Distillation->Condensation Collection Collect Distillate Condensation->Collection Separation Separate Oil Collection->Separation Drying Dry Oil Separation->Drying Pulegol_Product This compound-rich Essential Oil Drying->Pulegol_Product

Figure 3: MAHD Workflow.

UAHD_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Process cluster_collection Collection & Separation Plant_Material Mentha pulegium (Dried, Milled) Sonication Sonication in Water (Disrupts Cell Walls) Plant_Material->Sonication Hydrodistillation Proceed with Hydrodistillation Sonication->Hydrodistillation Condensation Condense Vapors Hydrodistillation->Condensation Collection Collect Distillate Condensation->Collection Separation Separate Oil Collection->Separation Drying Dry Oil Separation->Drying Pulegol_Product This compound-rich Essential Oil Drying->Pulegol_Product SFE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Process cluster_collection Collection & Recycling Plant_Material Mentha pulegium (Dried, Ground) Extraction_Vessel Pass Supercritical CO2 Through Plant Material Plant_Material->Extraction_Vessel Pressurize_CO2 Pressurize & Heat CO2 to Supercritical State Pressurize_CO2->Extraction_Vessel Separation Depressurize to Separate Oil from CO2 Extraction_Vessel->Separation Collection Collect this compound-rich Extract Separation->Collection CO2_Recycling Recycle Gaseous CO2 Separation->CO2_Recycling Pulegol_Product Solvent-Free This compound Extract Collection->Pulegol_Product

References

Pulegol: A Comparative Guide to its Antifungal Spectrum Against Pathogenic Yeasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal properties of pulegol, a monoterpenoid alcohol, against clinically relevant pathogenic yeasts. Due to the limited availability of direct research on this compound, this document leverages data from closely related and structurally similar terpene alcohols, such as menthol and isothis compound, to provide a comprehensive overview of its potential antifungal spectrum. This comparison is benchmarked against fluconazole, a widely used antifungal agent.

Comparative Antifungal Activity

The following table summarizes the in vitro antifungal activity of menthol (as a proxy for this compound) and fluconazole against various pathogenic yeasts. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Pathogenic YeastMenthol (proxy for this compound) MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans156 - 625[1][2]0.25 - >64[3][4]
Candida glabrata-0.5 - 32[5]
Candida parapsilosis-0.125 - 4[6]
Candida tropicalis-0.25 - 8[6]
Candida krusei-1 - 64
Cryptococcus neoformans4000[2]2 - 16

Experimental Protocols

The data presented in this guide is typically generated using standardized experimental protocols to ensure reproducibility and comparability. The most common method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents is the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M27-A3 Standard)

This method involves preparing a series of twofold dilutions of the antifungal agent in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the yeast to be tested. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antifungal agent that prevents visible growth of the yeast.

Key Steps:

  • Preparation of Antifungal Stock Solution: The test compound (e.g., this compound) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in RPMI-1640 medium within the wells of a 96-well plate.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with the standardized yeast suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined by visual inspection or by using a spectrophotometric reader to identify the lowest concentration of the antifungal agent that inhibits visible growth of the yeast.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound against pathogenic yeasts has not been extensively elucidated. However, based on studies of other terpene alcohols like menthol and α-terpineol, a primary mode of action is believed to be the disruption of the fungal cell membrane.[1][7]

Terpene alcohols are lipophilic compounds that can intercalate into the lipid bilayer of the fungal cell membrane. This insertion is thought to increase membrane fluidity and permeability, leading to a loss of cellular integrity, leakage of essential intracellular components, and ultimately, cell death.[7] Some studies also suggest that this membrane disruption can lead to the induction of apoptosis.[8]

The following diagram illustrates a proposed mechanism of action for this compound, targeting the fungal cell membrane and potentially triggering downstream signaling events.

Pulegol_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Fungal Cell Membrane cluster_intracellular Intracellular This compound This compound Membrane Lipid Bilayer This compound->Membrane Intercalation IonLeakage Ion Leakage Membrane->IonLeakage Increased Permeability ROS Reactive Oxygen Species (ROS) Membrane->ROS Membrane Stress CellDeath Cell Death IonLeakage->CellDeath Apoptosis Apoptosis ROS->Apoptosis Apoptosis->CellDeath

Caption: Proposed mechanism of action of this compound against pathogenic yeasts.

The following diagram illustrates the general workflow for evaluating the antifungal spectrum of a test compound like this compound.

Antifungal_Spectrum_Workflow cluster_preparation Preparation cluster_testing In Vitro Testing cluster_analysis Data Analysis & Comparison A Select Pathogenic Yeast Strains C Prepare Standardized Yeast Inoculum A->C B Prepare this compound Stock Solution D Perform Broth Microdilution (CLSI Guidelines) B->D C->D E Determine Minimum Inhibitory Concentration (MIC) D->E F Determine Minimum Fungicidal Concentration (MFC) E->F G Compare MIC/MFC with Control Antifungals E->G F->G H Analyze Antifungal Spectrum G->H

Caption: Experimental workflow for validating the antifungal spectrum of this compound.

Conclusion

The available evidence from related terpene alcohols suggests that this compound holds promise as a potential antifungal agent against pathogenic yeasts. Its likely mechanism of action, involving the disruption of the fungal cell membrane, is a validated target for antifungal therapy. However, to establish a definitive understanding of its efficacy and spectrum, further direct in vitro and in vivo studies are essential. Researchers are encouraged to conduct comprehensive investigations to determine the MIC and MFC values of pure this compound against a broad panel of clinically important yeasts, including azole-resistant strains. Elucidating its precise molecular targets and effects on fungal signaling pathways will be crucial for its potential development as a novel antifungal therapeutic.

References

A Comparative Guide to the Inter-Laboratory Validation of a Standardized Pulegol Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of pulegone, a monoterpene ketone of interest in various industries. While a formal, publicly available inter-laboratory collaborative study for a standardized pulegol assay is not readily accessible, this document synthesizes data from single-laboratory validation studies to present a comparative performance analysis. The principles of inter-laboratory validation are crucial for establishing a robust and reliable standardized method, ensuring consistency and comparability of results across different laboratories, equipment, and operators.

The Importance of Inter-Laboratory Validation

Inter-laboratory validation, or a collaborative study, is the ultimate assessment of an analytical method's reproducibility and robustness. This process involves multiple laboratories analyzing identical samples to determine the method's performance under varied conditions. The goal is to establish the method's reliability for consistent results, a critical step for standardization in regulatory and quality control environments.

Comparison of Analytical Methods for Pulegone Quantification

The following tables summarize the performance of different analytical methods for pulegone determination based on data from single-laboratory validation studies. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a common technique for pulegone analysis. Nuclear Magnetic Resonance (NMR) spectroscopy has also been utilized.

Table 1: Performance Characteristics of a Validated GC Method for Pulegone

Validation ParameterPerformanceAcceptance Criteria
Linearity (R²) ≥ 0.998R² ≥ 0.995
Accuracy (% Recovery) 86.1% - 99.8%[1]Typically 80% - 120%
Precision (RSD) Meets convergence requirements[2]RSD ≤ 15%
Specificity Method is specific for pulegone[2]No interference at the retention time of the analyte
Limit of Detection (LOD) Not explicitly statedMethod dependent
Limit of Quantification (LOQ) Not explicitly statedMethod dependent

Note: Data is synthesized from multiple sources to provide a representative overview. Specific values can vary based on the exact method and matrix.

Table 2: Performance of an NMR Method for Pulegone Quantification

Validation ParameterPerformance in Different MatricesAcceptance Criteria
Linearity (R²) 0.997 - 0.999[1]R² ≥ 0.995
Accuracy (% Recovery) 86.1% (Pennyroyal oil) - 99.8% (Chinese mint oil)[1]Typically 80% - 120%

Experimental Protocols

Detailed methodologies are essential for the reproducibility of an analytical assay. Below are representative protocols for the GC and NMR analysis of pulegone.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a representative example for the quantification of pulegone in essential oils.

  • Sample Preparation:

    • Prepare a stock solution of pulegone standard in a suitable solvent like hexane or ethanol.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Dilute essential oil samples with the same solvent to bring the pulegone concentration within the calibration range.

  • Chromatographic Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at a rate of 4°C/min.

      • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the pulegone peak based on its retention time and mass spectrum.

    • Quantify pulegone by creating a calibration curve of peak area versus concentration from the standard solutions.

¹H NMR Spectroscopy Protocol

This protocol is based on a validated method for pulegone quantification in essential oils and food products.[1]

  • Sample Preparation:

    • For essential oils, dissolve a known amount in a 1:1 (v/v) mixture of methanol-d4/chloroform-d1.

    • For food matrices, perform steam distillation to extract the essential oil before dissolving in the NMR solvent mixture.

  • NMR Acquisition:

    • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Solvent: Methanol-d4/Chloroform-d1 (1:1, v/v).

    • Experiment: Standard ¹H NMR experiment.

  • Data Analysis:

    • Identify the characteristic signals of pulegone in the ¹H NMR spectrum.

    • Quantify pulegone using a standard addition method, where known amounts of a pulegone standard are added to the sample, and the signal intensity is correlated with the concentration.

Visualizing the Inter-Laboratory Validation Process

The following diagrams illustrate the general workflow and logical relationships in an inter-laboratory validation study.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Scope and Objectives P2 Develop Standardized Analytical Protocol P1->P2 P3 Select Participating Laboratories P2->P3 P4 Prepare and Distribute Homogeneous Samples P3->P4 L1 Lab 1: Analyze Samples P4->L1 L2 Lab 2: Analyze Samples P4->L2 Ln Lab n: Analyze Samples P4->Ln A1 Collect and Compile Data from All Labs L1->A1 L2->A1 Ln->A1 A2 Statistical Analysis (Repeatability, Reproducibility) A1->A2 A3 Prepare Validation Report A2->A3 A4 Establish Method Performance Characteristics A3->A4 Logical_Relationship Method Standardized Analytical Method Validation Inter-Laboratory Validation Method->Validation Reproducibility Reproducibility (Between Labs) Validation->Reproducibility Repeatability Repeatability (Within a Lab) Validation->Repeatability Robustness Robustness Validation->Robustness StandardizedAssay Accepted Standardized Assay Reproducibility->StandardizedAssay Repeatability->StandardizedAssay Robustness->StandardizedAssay

References

Safety Operating Guide

Proper Disposal of Pulegol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of pulegol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard hazardous waste regulations.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate safety measures. This compound is a combustible liquid that can be harmful if swallowed and causes skin and eye irritation.[1][2][3][4]

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound waste:

  • Eye Protection: Safety glasses with side shields or a face shield.[1][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber (>0.11 mm thickness).[1][4] Gloves should be inspected before use and disposed of properly after handling.[1]

  • Protective Clothing: A lab coat or a complete suit protecting against chemicals.[1][5]

Handling Environment:

  • All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1][5]

  • Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][2][3][4] Take measures to prevent the buildup of electrostatic charge.[1]

II. This compound Properties and Hazards

Understanding the properties of this compound is essential for safe handling and disposal.

PropertyValue
CAS Number 89-79-2[1][4]
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]
Appearance Colorless liquid[6]
Odor Minty-herbaceous, camphoraceous[6]
Flash Point 79.4 °C (175.0 °F) Closed Cup[3]
Hazards Combustible liquid, Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[1][2][3][4]

III. Step-by-Step Disposal Protocol

The standard and recommended procedure for the disposal of this compound is through a licensed professional waste disposal service.[1][5] On-site chemical treatment or neutralization is not advised.[5]

Step 1: Waste Classification

  • All forms of this compound waste, including unused product, contaminated materials (e.g., gloves, absorbent paper), and empty containers, must be classified and handled as hazardous waste.[5]

Step 2: Waste Segregation and Collection

  • Unused or Surplus this compound: Collect in a designated, properly labeled, and sealed hazardous liquid waste container.[1][5] Do not dispose of this compound down the drain.[1][5]

  • Contaminated Solids: Materials that have come into contact with this compound, such as pipette tips and absorbent pads, should be collected in a separate, clearly labeled container for solid hazardous waste.[5]

  • Empty Containers: The original containers of this compound should be treated as hazardous waste and disposed of as the unused product.[1][5]

Step 3: Storage

  • Store all this compound hazardous waste containers in a designated, well-ventilated, and secure storage area away from incompatible materials and ignition sources.[2][5]

  • Ensure containers are kept tightly closed.[1][5]

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the this compound waste by a licensed professional waste disposal company.[1][5]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][5]

  • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[5]

IV. Spill Management

In the event of a this compound spill, follow these procedures:

  • Ensure adequate ventilation and remove all ignition sources. [1]

  • Evacuate non-essential personnel from the area. [1]

  • Wear appropriate PPE as outlined in Section I. [1]

  • Contain the spill using an inert absorbent material such as sand, diatomaceous earth, or commercial sorbents.[3][4] Do not let the product enter drains.[1]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal as hazardous waste.[1][4]

  • Clean the spill area with soap and water.[1]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Pulegol_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type spill Spill Occurs fume_hood->spill liquid_waste Collect in Labeled, Sealed Hazardous Liquid Waste Container waste_type->liquid_waste Liquid this compound or Contaminated Liquids solid_waste Collect in Labeled, Sealed Hazardous Solid Waste Container waste_type->solid_waste Contaminated Solids (Gloves, Absorbents) storage Store in Designated Hazardous Waste Area liquid_waste->storage solid_waste->storage disposal_service Contact Licensed Professional Waste Disposal Service storage->disposal_service incineration Incineration in a Chemical Incinerator disposal_service->incineration contain_spill Contain Spill with Inert Absorbent spill->contain_spill Follow Spill Management Protocol collect_spill Collect Spill Debris contain_spill->collect_spill collect_spill->solid_waste

Caption: this compound Disposal Workflow Diagram.

References

Comprehensive Safety Protocol for Handling Pulegol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of pulegol, tailored for laboratory and research professionals. Adherence to these procedures is critical to ensure a safe working environment and proper waste management.

Hazard Summary

This compound is a combustible liquid that is harmful if swallowed and can cause skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][3][5] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[5][6]

Quantitative Data

A key safety parameter for handling this compound is its flash point, which indicates the lowest temperature at which its vapors can ignite.

PropertyValue
Flash Point175.0 °F (79.4 °C)[2]

No established OSHA PEL (Permissible Exposure Limit) or ACGIH TLV (Threshold Limit Value) is readily available for this compound.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are required.[5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves must be worn.[5][6] Always inspect gloves for any signs of degradation or perforation before use and dispose of them in accordance with laboratory procedures after handling.[1]

    • Protective Clothing: A laboratory coat is the minimum requirement.[5] For larger quantities or in case of potential for significant exposure, a complete chemical-resistant suit should be considered.[1]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5][7] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and compliance.

Handling Procedures
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid the accumulation of vapors.[5][6]

  • Avoiding Ignition Sources: this compound is a combustible liquid.[2][3][4] Keep it away from open flames, sparks, and hot surfaces.[1][5] Use non-sparking tools when handling containers.[6]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[5][6] Do not eat, drink, or smoke in the handling area.[2][5] Wash hands thoroughly after handling.[1][5]

Accidental Release Measures

In the event of a spill:

  • Evacuate: Immediately evacuate non-essential personnel from the area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: For small spills, absorb the liquid with an inert material such as sand, vermiculite, or diatomaceous earth.[2] For larger spills, dike the area to prevent spreading.[2]

  • Collection: Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1] Do not return spilled material to the original container.[2]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][5]

Disposal Plan

All this compound waste is considered hazardous waste and must be disposed of accordingly.[7]

  • Waste Classification: Classify all unused this compound and materials contaminated with it (e.g., gloves, absorbent paper) as hazardous waste.[7]

  • Containerization: Collect liquid waste in a designated, properly labeled, and sealed container.[7] Solid contaminated materials should be placed in a separate, clearly labeled container for solid chemical waste.[7]

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials and ignition sources.[7]

  • Final Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the hazardous waste.[1][7] Incineration in a chemical incinerator with an afterburner and scrubber is a suitable disposal method.[1][7] Do not dispose of this compound down the drain.[6][7]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.

Pulegol_Handling_Workflow prep Preparation - Verify fume hood function - Assemble all necessary PPE - Locate emergency equipment handling Handling this compound - Don appropriate PPE - Work within fume hood - Keep away from ignition sources prep->handling Proceed when ready experiment Experimental Use - Perform experiment - Minimize vapor release handling->experiment decon Decontamination - Clean work surfaces - Decontaminate equipment experiment->decon Post-experiment liquid_waste Liquid Waste Collection - Collect in labeled, sealed container experiment->liquid_waste Unused/waste this compound solid_waste Solid Waste Collection - Gloves, wipes, etc. - Place in separate labeled container decon->solid_waste Contaminated materials storage Waste Storage - Designated, ventilated area - Away from incompatibles liquid_waste->storage solid_waste->storage disposal Professional Disposal - Contact licensed waste service - Incineration storage->disposal Final step

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Pulegol

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